Ald-Ph-PEG4-bis-PEG4-propargyl
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C50H80N4O19 |
|---|---|
Peso molecular |
1041.2 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C50H80N4O19/c1-3-15-60-23-29-66-35-38-69-32-26-63-20-12-51-47(56)9-18-72-42-46(43-73-19-10-48(57)52-13-21-64-27-33-70-39-36-67-30-24-61-16-4-2)54-49(58)11-17-62-25-31-68-37-40-71-34-28-65-22-14-53-50(59)45-7-5-44(41-55)6-8-45/h1-2,5-8,41,46H,9-40,42-43H2,(H,51,56)(H,52,57)(H,53,59)(H,54,58) |
Clave InChI |
QHIIEIBDWAHOAX-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Ald-Ph-PEG4-bis-PEG4-propargyl: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional linker, Ald-Ph-PEG4-bis-PEG4-propargyl. This molecule is of significant interest in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs) due to its unique combination of reactive functionalities and a flexible polyethylene (B3416737) glycol (PEG) spacer.
Core Structure and Functional Components
This compound is a branched PEG linker featuring three key functional groups: a phenyl-aldehyde, and two terminal propargyl groups. The core structure consists of a central branching point from which a phenyl-aldehyde moiety and two propargyl-terminated polyethylene glycol (PEG) chains extend. The PEG chains, each composed of four ethylene (B1197577) glycol units, enhance the molecule's solubility and provide spatial separation between conjugated molecules.
The phenyl-aldehyde group offers a reactive handle for conjugation to amine-containing molecules through reductive amination, or to hydrazide and aminooxy moieties to form stable hydrazone and oxime linkages, respectively. The two terminal propargyl groups are ready participants in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling efficient and specific ligation to azide-modified molecules.[1][2]
Physicochemical Properties
| Property | Inferred Value/Characteristic |
| Appearance | Expected to be a colorless to pale yellow oil or solid. |
| Solubility | Soluble in water, DMSO, DMF, DCM.[3][4] |
| Stability | Store at -20°C for long-term stability.[5][6] |
| Reactivity | - Aldehyde reacts with amines, hydrazides, and aminooxy groups.[3] |
| - Propargyl groups react with azides via click chemistry.[1][7] |
Applications in Drug Development
The unique trifunctional nature of this compound makes it a versatile tool in the development of complex bioconjugates.
Antibody-Drug Conjugates (ADCs)
In ADC development, the aldehyde functionality can be used for conjugation to the antibody, either through surface lysines (via reductive amination) or through engineered cysteines after modification. The two propargyl groups can then be used to attach two molecules of a cytotoxic payload that has been modified with an azide (B81097) group. This branched structure allows for the potential to increase the drug-to-antibody ratio (DAR).[5][8]
PROTACs and Molecular Glues
For PROTACs, the linker can bridge an E3 ligase-binding ligand and a target protein-binding ligand. For instance, the aldehyde could be conjugated to one ligand, while the two propargyl groups could react with an azide-modified second ligand, potentially allowing for multivalent or bivalent interactions.
Biomolecule Labeling and Imaging
This linker can also be utilized for the fluorescent labeling and imaging of biomolecules. A fluorescent dye with an azide handle can be attached via click chemistry, and the aldehyde can be used to conjugate the entire construct to a protein or other biomolecule of interest.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an azide-containing molecule to the propargyl groups of this compound.
Materials:
-
This compound
-
Azide-containing molecule (e.g., payload, dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing antibodies)
-
Solvent (e.g., DMSO, water, or a mixture)
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Dissolve the azide-containing molecule in a compatible solvent to a stock concentration of 10 mM.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Prepare a 10 mM solution of CuSO₄ in water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the this compound solution and the azide-containing molecule solution. A molar excess of the azide molecule may be required depending on the desired degree of conjugation.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1 mM.
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.
-
-
Purification:
-
The conjugated product can be purified using standard techniques such as size exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis, depending on the nature of the conjugate.
-
Visualizing Workflows and Pathways
Logical Workflow for ADC Synthesis
The following diagram illustrates the logical steps involved in synthesizing an antibody-drug conjugate using this compound.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. Ald-Ph-PEG4-acid, 1309460-27-2 | BroadPharm [broadpharm.com]
- 4. NH-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]
- 5. Aldehyde-PEG4-bis-PEG4-alkyne | BroadPharm [broadpharm.com]
- 6. Bis-propargyl-PEG4, 126422-58-0 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ald-Ph-PEG4-bis-PEG3-N3 - Immunomart [immunomart.com]
A Technical Guide to Ald-Ph-PEG4-bis-PEG4-propargyl: A Branched Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapeutics. Branched or multi-arm linkers represent a significant advancement, enabling higher drug-to-antibody ratios (DAR) while maintaining favorable pharmacokinetic properties. This technical guide provides an in-depth overview of Ald-Ph-PEG4-bis-PEG4-propargyl, a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the development of next-generation ADCs. We will explore its core chemistry, applications in bioconjugation, and provide representative experimental protocols and data.
Introduction to this compound
This compound is a sophisticated ADC linker characterized by a unique branched structure. It features three key functional components:
-
An Aldehyde Group (Ald-Ph): The phenylacetaldehyde (B1677652) moiety provides a reactive handle for conjugation to primary amines, such as those on the surface of antibodies (e.g., lysine (B10760008) residues) or other biomolecules. This reaction typically proceeds via reductive amination to form a stable secondary amine bond.
-
Two Propargyl Groups: These terminal alkyne groups are designed for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the highly efficient and bioorthogonal conjugation of two azide-modified payload molecules.
-
Polyethylene Glycol (PEG) Spacers: The molecule incorporates PEG4 units, which are hydrophilic chains. These PEG spacers serve to enhance the aqueous solubility of the linker and the final ADC, reduce aggregation, and potentially shield the cytotoxic payload from premature degradation or clearance.[1]
The branched architecture of this linker is a key design feature, allowing for the attachment of two payload molecules to a single conjugation site on the antibody. This can lead to ADCs with a high and homogeneous DAR, which has been shown to enhance cytotoxic potency.[2]
Core Applications in ADC Development
The primary application of this compound is in the construction of ADCs.[3] Its heterobifunctional nature allows for a sequential and controlled conjugation strategy:
-
Antibody Modification: The aldehyde group of the linker can be reacted with amine groups on a monoclonal antibody.
-
Payload Attachment: The two propargyl groups can then be conjugated to two azide-functionalized cytotoxic drug molecules via click chemistry.
This approach offers several advantages:
-
Increased Drug-to-Antibody Ratio (DAR): By attaching two drug molecules per linker, it is possible to achieve higher DAR values (e.g., 4, 6, or 8) with fewer modification sites on the antibody, potentially preserving the antibody's structural integrity and antigen-binding affinity.[2]
-
Improved Pharmacokinetics: The hydrophilic PEG chains can improve the solubility and stability of the ADC, leading to a longer circulation half-life and better tumor accumulation.[1][3]
-
Enhanced Potency: Higher DAR values often correlate with increased in vitro and in vivo potency of the ADC.[2]
Experimental Protocols
The following are detailed, representative methodologies for the synthesis of an ADC using a branched linker with functionalities similar to this compound.
Protocol 1: Antibody-Linker Conjugation via Reductive Amination
This protocol describes the conjugation of the aldehyde-containing linker to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
This compound linker.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Sodium cyanoborohydride (NaBH₃CN) stock solution (1 M in water).
-
Size-exclusion chromatography (SEC) column for antibody purification.
Methodology:
-
Linker Preparation: Dissolve the this compound linker in anhydrous DMSO to a final concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, add the mAb solution. Slowly add a 20-fold molar excess of the linker stock solution to the mAb solution with gentle vortexing.
-
pH Adjustment: Adjust the pH of the reaction mixture to ~6.0 using 0.1 M phosphate (B84403) buffer.
-
Reduction: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.
-
Incubation: Incubate the reaction at 4°C for 24-48 hours with gentle end-over-end mixing.
-
Purification: Purify the antibody-linker conjugate by SEC to remove excess linker and reducing agent. The mobile phase should be PBS, pH 7.4.
-
Characterization: Characterize the conjugate by UV-Vis spectroscopy to determine protein concentration and by mass spectrometry to confirm linker attachment.
Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of an azide-modified payload onto the propargyl groups of the antibody-linker conjugate.
Materials:
-
Antibody-linker conjugate from Protocol 1 in PBS, pH 7.4.
-
Azide-modified payload (e.g., Azido-MMAE) dissolved in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water).
-
Sodium ascorbate (B8700270) stock solution (50 mM in water, freshly prepared).
Methodology:
-
Reaction Setup: In a microcentrifuge tube, add the antibody-linker conjugate. Add a 10-fold molar excess of the azide-modified payload per alkyne group.
-
Catalyst Preparation: In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Reaction Initiation: Add the CuSO₄/THPTA mixture to the antibody-payload solution to a final copper concentration of 1 mM. Immediately add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.[4]
-
Incubation: Incubate the reaction at room temperature for 2-4 hours with gentle mixing, protected from light.
-
Purification: Purify the final ADC using SEC to remove unreacted payload and catalyst components.
-
Characterization: Characterize the final ADC by UV-Vis spectroscopy, mass spectrometry, and hydrophobic interaction chromatography (HIC) to determine the final DAR.
Data Presentation
The use of branched linkers can significantly impact the cytotoxic activity of the resulting ADC. The length of the PEG spacers within the branched linker is a critical parameter.
Table 1: In Vitro Cytotoxicity of Homogeneous DAR 6 ADCs with Branched Linkers
| ADC Configuration | Linker Components | Target Cell Line | IC₅₀ (nM) |
| "Short" Branched ADC | Branched core with PEG4 spacer | BT-474 (HER2+) | 0.68 |
| "Long" Branched ADC | Branched core with PEG8 equivalent | BT-474 (HER2+) | 0.074 |
| Heterogeneous Control | Thiol-maleimide linkage (DAR 6) | BT-474 (HER2+) | 0.078 |
| Homogeneous Control | Linear linker (DAR 2) | BT-474 (HER2+) | 0.25 |
Data adapted from a study on trastuzumab-MMAE conjugates with branched linkers.[5]
The data suggests that a longer PEG spacer in the branched linker ("Long" Branched ADC) results in significantly higher potency, comparable to a heterogeneous ADC with the same DAR. The shorter branched linker led to a nearly 10-fold decrease in potency, highlighting the importance of optimizing linker length to likely reduce steric hindrance for enzymatic cleavage of the payload within the cell.[5]
Visualizing Workflows and Mechanisms
Diagram 1: ADC Synthesis Workflow
Caption: A two-step workflow for the synthesis of an ADC using a branched linker.
Diagram 2: ADC Mechanism of Action
Caption: The general mechanism of action for an antibody-drug conjugate.
Conclusion
This compound is a powerful and versatile tool for the development of advanced antibody-drug conjugates. Its branched structure, combined with the hydrophilic properties of PEG, allows for the creation of ADCs with high drug-to-antibody ratios and potentially improved pharmacokinetic profiles. The strategic use of orthogonal chemistries—reductive amination and click chemistry—enables a controlled and efficient conjugation process. As the ADC field continues to advance, sophisticated linkers like this will be instrumental in creating more effective and safer cancer therapeutics. Researchers should carefully consider linker length and composition as critical parameters for optimizing ADC efficacy.[5]
References
- 1. labinsights.nl [labinsights.nl]
- 2. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
Ald-Ph-PEG4-bis-PEG4-propargyl mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of Ald-Ph-PEG4-bis-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecule this compound represents a sophisticated class of heterobifunctional linkers crucial in modern drug development and chemical biology. While specific data for this exact molecule is not publicly available, its name delineates its structure and functional components, allowing for a comprehensive analysis of its mechanism of action. This guide will deconstruct the molecule's constituent parts, explain their reactive properties, and illustrate its primary application in the field of targeted protein degradation, particularly in the formation of Proteolysis Targeting Chimeras (PROTACs).
This linker is comprised of three key features:
-
An aldehyde group (likely a benzaldehyde, denoted by "-Ph-"), providing a reactive handle for conjugation to specific chemical groups.
-
A propargyl group , which contains a terminal alkyne for highly efficient "click chemistry" reactions.
-
A hydrophilic polyethylene glycol (PEG) spacer (PEG4-bis-PEG4), which enhances solubility, provides spatial separation between conjugated molecules, and improves pharmacokinetic properties.[1][2][3]
The strategic combination of these functionalities allows for the precise linkage of two different molecular entities, a cornerstone of technologies like PROTACs and Antibody-Drug Conjugates (ADCs).[3][4]
Core Mechanism of Action: A Tale of Two Ends
The "mechanism of action" of a linker like this compound is defined by the chemical reactivity of its two terminal functional groups. Each end can participate in a distinct and highly specific bioconjugation reaction, allowing it to act as a molecular bridge.
The Aldehyde End: Bio-orthogonal Condensation
The aldehyde group (-CHO) is a versatile reactive handle for conjugation to molecules containing primary amines, hydrazides, or aminooxy groups.[5][6][7] The reaction with an N-terminal amine on a peptide or the amine group of a lysine (B10760008) residue forms an imine bond (a Schiff base).[7] This bond can be subsequently reduced to form a more stable secondary amine linkage.[7]
More commonly, for higher stability and specificity, the aldehyde is reacted with a hydrazide or an aminooxy group to form a hydrazone or oxime linkage, respectively. These reactions are efficient under mild, aqueous conditions, making them ideal for conjugating sensitive biomolecules.[1][5][6]
The Propargyl End: Click Chemistry
The propargyl group features a terminal alkyne (a carbon-carbon triple bond), a key component for one of the most robust and widely used bio-orthogonal reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry".[8][9][10] This reaction joins the alkyne with a molecule containing an azide (B81097) (-N3) group to form a highly stable triazole ring.[3]
The key advantages of CuAAC are its:
-
High Specificity: Alkynes and azides are largely inert to other functional groups found in biological systems.
-
High Yield and Favorable Kinetics: The reaction proceeds rapidly and efficiently under biocompatible conditions.
-
Irreversible Bond Formation: The resulting triazole linkage is metabolically stable.[3]
Application in PROTAC Development
The primary application for a linker with these functionalities is the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]
The this compound linker serves as the central scaffold connecting the POI-binding ligand and the E3 ligase-binding ligand.
PROTAC Synthesis and Mechanism Workflow
The synthesis of a PROTAC using this linker would typically follow a two-step process:
-
Step 1: The E3 ligase ligand (e.g., a derivative of Thalidomide or Pomalidomide) is functionalized with a reactive group (e.g., an aminooxy group) and is conjugated to the aldehyde end of the linker.
-
Step 2: The POI-binding ligand is functionalized with an azide group and is conjugated to the propargyl end of the linker via CuAAC.
Once synthesized, the PROTAC's mechanism of action is to induce protein degradation as visualized below.
Quantitative Data and Experimental Considerations
While specific quantitative data for "this compound" is not available, the performance of a PROTAC synthesized with this linker would be evaluated using several key metrics. These are presented in the table below for a hypothetical PROTAC.
| Parameter | Description | Typical Assay | Example Value |
| Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of each ligand to its respective protein (POI and E3 ligase). | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | 10 - 500 nM |
| Ternary Complex Cooperativity (α) | A measure of how the binding of one protein to the PROTAC influences the binding of the second protein. | ITC, FRET/BRET Assays | α > 1 (Positive) |
| Degradation Concentration (DC50) | The concentration of the PROTAC required to degrade 50% of the target protein. | Western Blot, HiBiT Assay | 1 - 100 nM |
| Maximum Degradation (Dmax) | The maximum percentage of protein degradation achievable with the PROTAC. | Western Blot, HiBiT Assay | > 90% |
| Degradation Rate (kdeg) | The rate at which the target protein is degraded. | Time-course Western Blot | 0.01 - 0.1 min⁻¹ |
| Cellular Permeability (Papp) | A measure of the PROTAC's ability to cross the cell membrane. | PAMPA, Caco-2 Assays | > 1 x 10⁻⁶ cm/s |
Experimental Protocols
The following are generalized protocols for the conjugation reactions involving an aldehyde-propargyl linker.
Protocol 1: Aldehyde Conjugation to Aminooxy-functionalized Molecule
Objective: To conjugate the aldehyde end of the linker to a molecule containing an aminooxy group.
Materials:
-
This compound linker
-
Aminooxy-functionalized molecule (e.g., E3 ligase ligand)
-
Aniline (B41778) (as catalyst)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
DMSO (for dissolving linker and molecule)
-
Purification system (e.g., HPLC)
Methodology:
-
Dissolve the this compound linker in DMSO to a stock concentration of 10 mM.
-
Dissolve the aminooxy-functionalized molecule in DMSO to a stock concentration of 10 mM.
-
In a microcentrifuge tube, add the reaction buffer.
-
Add the linker stock solution to the buffer to a final concentration of 1 mM.
-
Add the aminooxy-functionalized molecule to the reaction mixture at a 1.2-fold molar excess.
-
Add aniline to a final concentration of 10 mM.
-
Incubate the reaction at room temperature for 2-4 hours, with gentle shaking.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the resulting conjugate (Propargyl-Linker-Molecule 1) using reverse-phase HPLC.
-
Lyophilize the purified product and store at -20°C.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the propargyl end of the purified product from Protocol 1 to an azide-functionalized molecule.
Materials:
-
Purified Propargyl-Linker-Molecule 1
-
Azide-functionalized molecule (e.g., POI ligand)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: PBS, pH 7.4
-
DMSO
-
Purification system (e.g., HPLC)
Methodology:
-
Prepare a fresh catalyst solution:
-
Mix CuSO₄ (100 mM stock in water) and THPTA (500 mM stock in water) in a 1:5 molar ratio.
-
Add sodium ascorbate (500 mM stock in water) to a final concentration of 5 mM.
-
-
Dissolve the Propargyl-Linker-Molecule 1 in DMSO/PBS (1:1 v/v) to a final concentration of 1 mM.
-
Add the azide-functionalized molecule to the reaction mixture at a 1.5-fold molar excess.
-
Initiate the reaction by adding the catalyst solution to the mixture. The final copper concentration should be approximately 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR. Store the lyophilized product at -80°C.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 6. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
The Pivotal Role of Polyethylene Glycol (PEG) Linkers in Antibody-Drug Conjugate (ADC) Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the landscape of targeted cancer therapy. These complex biopharmaceuticals leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2] The linker, a critical component connecting the antibody to the cytotoxic payload, is paramount to the ADC's success, governing its stability, pharmacokinetics (PK), and the efficiency of drug release.[3][4][] Among the various linker technologies, hydrophilic linkers, particularly those based on polyethylene (B3416737) glycol (PEG), have emerged as a transformative strategy to overcome many of the challenges associated with ADC development.[6][7]
This technical guide delves into the multifaceted role of PEG linkers in ADC design, exploring their impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy. It provides an overview of key experimental methodologies and presents quantitative data to illustrate the profound influence of PEGylation on ADC performance.
Overcoming Core ADC Challenges with PEG Linkers
A primary hurdle in ADC development is managing the physicochemical properties of the final conjugate. Many potent cytotoxic payloads and conventional linkers are inherently hydrophobic.[6][7] This hydrophobicity can lead to several detrimental effects:
-
Aggregation: Hydrophobic interactions can cause ADC molecules to aggregate, which can compromise their efficacy, reduce stability, and increase the risk of immunogenicity.[7][8]
-
Rapid Clearance: Aggregated or hydrophobic ADCs are often quickly cleared from circulation by the reticuloendothelial system, reducing the time available to reach the tumor site.[6][7]
-
Limited Drug-to-Antibody Ratio (DAR): Attempts to increase the potency by attaching more drug molecules (a higher DAR) often exacerbate hydrophobicity, leading to the issues mentioned above. This typically limits the DAR to 3-4 for ADCs with hydrophobic components.[6][7]
PEG linkers address these challenges directly through their unique properties.[7][] As a hydrophilic, biocompatible, and flexible polymer, PEG imparts several key advantages:[10][11]
-
Enhanced Solubility and Stability: Incorporating a PEG chain into the linker dramatically increases the overall water solubility of the ADC, preventing aggregation and improving its stability in circulation.[3][8][]
-
Increased Drug Loading (Higher DAR): By masking the hydrophobicity of the payload, PEG linkers enable the conjugation of a higher number of drug molecules per antibody without inducing aggregation or loss of affinity.[6][7][8] This "doubled payload" approach can significantly enhance the potency of an ADC.[6][7]
-
Improved Pharmacokinetics: The PEG chain creates a protective "hydration shell" around the ADC.[8] This increases the molecule's hydrodynamic size, which slows its clearance from the body and shields it from immune recognition, resulting in a longer circulation half-life.[8][][12]
Impact on Pharmacokinetics and Therapeutic Index
The integration of PEG linkers has a profound and positive impact on the pharmacokinetic profile of an ADC. By extending the circulation half-life, PEGylated ADCs have more time to accumulate at the tumor site, leading to greater therapeutic efficacy.[6][7][13] Studies have demonstrated that PEG linkers lead to a dramatically improved PK profile, characterized by a prolonged half-life (t1/2), increased plasma concentration, and a greater area under the plasma concentration-time curve (AUC).[6][7]
This improved PK profile, combined with reduced off-target toxicity from premature payload release, contributes to a significantly enhanced therapeutic index—the balance between efficacy and safety.[14][15]
Quantitative Data: Impact of PEG Linker Length
A study on miniaturized affibody-based drug conjugates provides clear quantitative evidence of the effect of PEG linker size on ADC properties. The study compared a conjugate with no PEG linker (ZHER2-SMCC-MMAE) to conjugates with 4 kDa and 10 kDa PEG linkers.[13][16][17]
| Conjugate Name | PEG Linker MW | Half-Life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | Off-Target Toxicity Reduction (vs. no PEG) |
| ZHER2-SMCC-MMAE (HM) | 0 kDa | 1.0x (19.6 min) | 1.0x | 1.0x |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5x | 4.5x | Not specified |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2x | 22.0x | > 4.0x |
Data sourced from studies on affibody-based conjugates.[13][16][17]
These results highlight a critical trade-off: while longer PEG chains significantly prolong the half-life and reduce toxicity, they can also decrease in vitro cytotoxicity.[13][16] However, the substantial improvement in circulation time often outweighs the reduction in immediate cell-killing power, leading to a superior overall therapeutic effect in vivo.[13][18]
Mandatory Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).[19][20]
Caption: Impact of PEG linkers on overcoming ADC hydrophobicity issues.[6][7][8]
Caption: A generalized experimental workflow for ADC development and evaluation.[21][22]
Key Experimental Protocols
The development and evaluation of PEGylated ADCs involve a series of sophisticated experimental procedures. Below are generalized methodologies for key experiments.
Synthesis and Conjugation of a PEGylated ADC
This protocol outlines a site-specific conjugation strategy using a bifunctional PEG linker.
-
Antibody Engineering and Preparation:
-
If site-specific conjugation is desired, engineer a specific conjugation site on the monoclonal antibody, often by introducing an extra cysteine residue through recombinant DNA technology.[16]
-
Express and purify the antibody using standard chromatography techniques.
-
Partially reduce the antibody's interchain disulfide bonds to expose free thiol (-SH) groups for conjugation.
-
-
Linker-Payload Synthesis:
-
Synthesize or procure a bifunctional PEG linker. One end should have a reactive group for the payload (e.g., an amine-reactive ester), and the other end should have a group for the antibody (e.g., a maleimide (B117702) group that reacts with thiols).
-
Covalently attach the cytotoxic payload (e.g., MMAE) to the appropriate end of the PEG linker in a controlled chemical reaction.
-
Purify the resulting PEG-payload intermediate.
-
-
Conjugation and Purification:
-
React the purified, reduced antibody with the PEG-payload intermediate. The maleimide group on the PEG linker will form a stable thioether bond with the free thiols on the antibody.[1]
-
Monitor the reaction to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Purify the final ADC conjugate using methods like Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated antibody, free payload, and other impurities.[23]
-
Characterization and Evaluation Protocols
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Methodology: Use Liquid Chromatography-Mass Spectrometry (LC/MS) to analyze the intact ADC.[24]
-
Procedure: The ADC sample is separated by LC, and the mass of the intact conjugate is measured by ESI-MS. Deconvolution of the resulting mass spectrum reveals a distribution of species corresponding to the antibody conjugated with different numbers of drug-linker molecules. The average DAR is calculated from this distribution.[24][25]
-
-
Receptor Binding Affinity (ELISA):
-
Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to assess whether the conjugation process has affected the antibody's ability to bind to its target antigen.[13]
-
Procedure: Coat a microplate with the target antigen. Add serial dilutions of the ADC and the unconjugated antibody. Use a secondary antibody conjugated to an enzyme (e.g., HRP) that detects the primary antibody. Add a substrate that produces a colorimetric or fluorescent signal. The signal intensity is proportional to the amount of bound antibody, allowing for the determination of binding affinity (e.g., EC50).[13]
-
-
In Vitro Cytotoxicity Assay:
-
Methodology: Measure the ability of the ADC to kill target cancer cells in culture.
-
Procedure: Plate target cancer cells that express the specific antigen. Treat the cells with a range of concentrations of the ADC for a set period (e.g., 72-96 hours). Measure cell viability using a reagent such as resazurin (B115843) (alamarBlue) or a luminescence-based assay (e.g., CellTiter-Glo). Calculate the IC50 value, which is the concentration of ADC required to inhibit cell growth by 50%.
-
-
In Vivo Pharmacokinetic (PK) Study:
-
Methodology: Determine the circulation half-life and clearance rate of the ADC in an animal model (e.g., rats or mice).[13][26]
-
Procedure: Administer a single intravenous dose of the ADC to the animals.[26] Collect blood samples at various time points post-injection. Quantify the concentration of the ADC in the plasma using an appropriate method, such as ELISA. Fit the resulting concentration-time data to a pharmacokinetic model to calculate key parameters like clearance rate and half-life.[26]
-
Conclusion
PEG linkers are a cornerstone of modern ADC design, providing an elegant and effective solution to the challenges posed by the hydrophobicity of cytotoxic payloads. By enhancing solubility, preventing aggregation, and improving pharmacokinetics, PEGylation allows for the development of more stable, potent, and safer ADCs.[][14] The ability to attach higher drug loads without compromising the conjugate's properties further amplifies their therapeutic potential.[8] As ADC technology continues to evolve, the rational design and optimization of PEG linkers—including fine-tuning their length, structure (linear vs. branched), and cleavage properties—will remain a critical strategy for creating the next generation of highly effective targeted cancer therapies.[15][27]
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. adcreview.com [adcreview.com]
- 8. labinsights.nl [labinsights.nl]
- 10. purepeg.com [purepeg.com]
- 11. purepeg.com [purepeg.com]
- 12. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 19. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. njbio.com [njbio.com]
- 21. biopharmaboardroom.com [biopharmaboardroom.com]
- 22. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 23. researchgate.net [researchgate.net]
- 24. enovatia.com [enovatia.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifunctional Crosslinkers in Bioconjugation: A Technical Guide
Introduction
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate. This powerful technique is fundamental to numerous applications in diagnostics, therapeutics, and basic life science research. At the heart of this process are bifunctional crosslinkers, which are reagents that contain two reactive groups connected by a spacer arm. These linkers enable the covalent bonding of proteins, peptides, nucleic acids, and other biomolecules to various substrates, including other biomolecules, drugs, or surfaces. This guide provides an in-depth overview of the core principles of bifunctional crosslinkers, their chemistries, and practical applications, complete with experimental protocols and illustrative workflows.
Classification and Chemistry of Bifunctional Crosslinkers
Bifunctional crosslinkers can be broadly categorized based on the identity of their reactive groups and the nature of their spacer arm.
1.1. Homobifunctional Crosslinkers
These linkers possess two identical reactive groups. They are primarily used in one-step reactions to form intramolecular crosslinks (within the same molecule) or intermolecular crosslinks between identical or different molecules, often leading to polymerization if not carefully controlled. A common application is in studying protein quaternary structure.
1.2. Heterobifunctional Crosslinkers
These linkers have two different reactive groups, allowing for sequential, controlled conjugation. This two-step process minimizes undesirable self-conjugation and polymerization, making them ideal for linking two different biomolecules, such as in the creation of antibody-drug conjugates (ADCs). The reactive groups often target different functional groups on the biomolecules, such as primary amines (-NH2) and sulfhydryls (-SH).
1.3. Common Reactive Chemistries
The specificity of a crosslinker is determined by its reactive groups, which are designed to target specific functional groups on biomolecules.
-
Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines to form stable amide bonds. They are often employed in a two-step process with a carbodiimide (B86325) like EDC to conjugate carboxyl groups to amines.
-
Sulfhydryl-Reactive Groups: Maleimides are the most common choice for targeting sulfhydryl groups, which are present in cysteine residues. The reaction forms a stable thioether bond.
-
Carboxyl-Reactive Groups: Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are zero-length crosslinkers that activate carboxyl groups to react with primary amines, forming an amide bond.
Quantitative Data of Common Crosslinkers
The choice of crosslinker depends on the target functional groups, the desired length and properties of the spacer arm, and the reaction conditions. The spacer arm's length is critical as it dictates the distance between the conjugated molecules.
| Crosslinker Type | Name | Abbreviation | Reactive Groups | Spacer Arm Length (Å) | Target Functional Groups |
| Homobifunctional | Disuccinimidyl suberate | DSS | NHS ester, NHS ester | 11.4 | Primary Amines |
| Dithiobis(succinimidyl propionate) | DSP | NHS ester, NHS ester | 12.0 | Primary Amines | |
| Glutaraldehyde | - | Aldehyde, Aldehyde | 7.5 | Primary Amines | |
| Heterobifunctional | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester, Maleimide | 8.3 | Primary Amines, Sulfhydryls |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS ester, Pyridyldithiol | 6.8 | Primary Amines, Sulfhydryls | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide, - | 0 | Carboxyls, Primary Amines |
Detailed Experimental Protocols
Precise and optimized protocols are crucial for successful bioconjugation. Below are methodologies for key crosslinking experiments.
3.1. Protocol 1: Two-Step Protein-Protein Conjugation using EDC and Sulfo-NHS
This protocol describes the conjugation of a protein with available carboxyl groups to a protein with available primary amines.
Materials:
-
Protein 1 (with carboxyl groups)
-
Protein 2 (with primary amines)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve Protein 1 in Activation Buffer at a concentration of 1-10 mg/mL. Dissolve Protein 2 in Coupling Buffer at a similar concentration.
-
Carboxyl Group Activation:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the Protein 1 solution.
-
Incubate the reaction mixture for 15 minutes at room temperature.
-
-
Removal of Excess Reagents: Immediately pass the activated Protein 1 solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation:
-
Immediately mix the activated Protein 1 with Protein 2 in a 1:1 molar ratio.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters and stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the resulting conjugate using size exclusion chromatography or affinity chromatography to separate the conjugate from unreacted proteins.
3.2. Protocol 2: Antibody-Drug Conjugation using SMCC
This protocol outlines the conjugation of a thiol-containing drug to an antibody via its lysine (B10760008) residues.
Materials:
-
Antibody (IgG)
-
Thiol-containing drug
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Reducing Agent (e.g., DTT for antibody hinge-region disulfide reduction, optional)
-
Desalting columns
Procedure:
-
Antibody Modification (Amine Reaction):
-
Dissolve the antibody in Conjugation Buffer.
-
Add a 10-20 fold molar excess of SMCC (dissolved in a small amount of DMSO) to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess SMCC: Remove excess, unreacted SMCC by passing the antibody-SMCC solution through a desalting column equilibrated with Conjugation Buffer. The result is a maleimide-activated antibody.
-
Drug Conjugation (Sulfhydryl Reaction):
-
Immediately add the thiol-containing drug to the maleimide-activated antibody solution. A 1.5 to 5-fold molar excess of the drug over the antibody is typical.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the final Antibody-Drug Conjugate (ADC) using chromatography methods like size exclusion or hydrophobic interaction chromatography to remove unreacted drug and antibody.
Visualizing Workflows and Mechanisms
Diagrams help clarify the complex relationships and steps in bioconjugation processes.
Caption: Workflow for two-step protein-protein conjugation using EDC/Sulfo-NHS chemistry.
Caption: General workflow for the creation of an Antibody-Drug Conjugate (ADC) using SMCC.
Caption: Signaling pathway of EDC/Sulfo-NHS mediated amide bond formation.
An In-depth Technical Guide to Click Chemistry for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently modify proteins is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, encompasses a class of chemical reactions that are rapid, selective, high-yielding, and biocompatible.[1][2][3] These reactions have become indispensable tools for protein modification, enabling a wide range of applications from visualizing cellular processes to developing novel therapeutics.[4][5]
This technical guide provides a comprehensive overview of the core principles of click chemistry for protein modification. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage these powerful techniques in their work. We will delve into the most prominent click chemistry reactions, present quantitative data to facilitate reaction selection, provide detailed experimental protocols, and illustrate key concepts and workflows through diagrams.
Core Principles of Bioorthogonal Click Chemistry
The power of click chemistry in biological systems lies in its bioorthogonality. This means the reacting functional groups are abiotic and do not interact or interfere with the native biochemical processes within a living system.[1][6] The two main classes of click reactions used for protein modification are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4] More recently, the inverse-electron-demand Diels-Alder (IEDDA) reaction has gained prominence due to its exceptionally fast kinetics.[7][8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click reaction that involves the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[3][9] This reaction forms a stable triazole linkage.[9]
Advantages:
-
High reaction rates and yields.[10]
-
The reactants (azides and terminal alkynes) are relatively small and can be readily introduced into proteins.[11]
Disadvantages:
-
The copper catalyst can be toxic to living cells, which can limit its in vivo applications.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity of the copper catalyst in CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a catalyst.[4][13]
Advantages:
-
Biocompatible and suitable for live-cell and in vivo labeling.[12]
Disadvantages:
-
Generally slower reaction kinetics compared to CuAAC.[7]
-
The strained cyclooctynes are bulkier than terminal alkynes, which can sometimes lead to steric hindrance.[12]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-rich dienophile (e.g., a strained alkene like trans-cyclooctene) and an electron-deficient diene (e.g., a tetrazine).[8][14]
Advantages:
-
Extremely fast reaction kinetics, often orders of magnitude faster than CuAAC and SPAAC.[7][15]
-
Highly bioorthogonal and biocompatible.[8]
Disadvantages:
-
The reacting partners can be larger than those used in azide-alkyne cycloadditions.
Quantitative Data for Reaction Selection
The choice of click chemistry reaction depends on the specific application, considering factors like the biological environment, desired reaction speed, and potential for side reactions. The following tables summarize key quantitative data to aid in this selection process.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴[10] | Requires a copper(I) catalyst. The reaction rate can be significantly influenced by the choice of copper source and accelerating ligands.[10] |
| SPAAC | Strained Alkyne + Azide | 10⁻³ - 1[10] | Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne.[10] |
| IEDDA | Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene) | 1 - 10⁶[7][10] | Extremely fast kinetics. The rate can be tuned by modifying the electronics of the tetrazine and dienophile.[15] |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³[12] | Catalyst-free. The traceless version forms a native amide bond. Slower kinetics and phosphines are prone to oxidation.[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of click chemistry in protein modification. Below are representative protocols for the key reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for in vitro Protein Labeling
This protocol describes the labeling of a purified protein containing an azide or alkyne functionality with a corresponding alkyne or azide-bearing fluorescent dye.
Materials:
-
Azide or alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS). Note: Avoid amine-containing buffers like Tris, as they can chelate copper.
-
Alkyne or azide-functionalized fluorescent dye (10 mM stock in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (50 mM stock in water).
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared).
-
Protein purification tools (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
In a microcentrifuge tube, combine the azide or alkyne-modified protein with the alkyne or azide-functionalized fluorescent dye. A 5- to 20-fold molar excess of the dye over the protein is recommended.
-
Add the copper(II) sulfate and the copper-chelating ligand to the reaction mixture. A final concentration of 1-2 mM CuSO₄ and a 5-fold excess of the ligand over copper is typical.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the labeled protein from excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.
-
Confirm labeling efficiency through methods like SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Protein Labeling
This protocol outlines the labeling of a cell-surface protein containing a genetically encoded strained alkyne with an azide-functionalized dye.
Materials:
-
Mammalian cells expressing the protein of interest with a genetically incorporated strained alkyne (e.g., bicyclo[6.1.0]nonyne, BCN).
-
Azide-functionalized fluorescent dye (e.g., Azide-PEG4-Fluorophore).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Culture the cells expressing the strained alkyne-modified protein to the desired confluency in a suitable imaging dish or plate.
-
Prepare a stock solution of the azide-functionalized dye in DMSO. Dilute the dye in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the dye-containing medium to the cells and incubate at 37°C for 30-60 minutes.
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove excess dye.
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Rapid Protein Labeling
This protocol details the rapid labeling of a protein containing a trans-cyclooctene (B1233481) (TCO) with a tetrazine-functionalized probe.
Materials:
-
TCO-modified protein in a biocompatible buffer (e.g., PBS).
-
Tetrazine-functionalized probe (e.g., Tetrazine-Biotin) (1 mM stock in DMSO).
-
Reaction buffer (PBS, pH 7.4).
Procedure:
-
Combine the TCO-modified protein and the tetrazine-functionalized probe in the reaction buffer. A 1.5- to 5-fold molar excess of the tetrazine probe is often sufficient due to the high reaction rate.
-
Incubate the reaction at room temperature. The reaction is often complete within minutes.
-
The labeled protein can be used directly for downstream applications or purified to remove excess probe if necessary.
-
Analyze the labeling efficiency by appropriate methods such as Western blot (for biotinylated proteins) or mass spectrometry.
Visualizations: Diagrams of Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships in the application of click chemistry for protein modification.
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
Caption: Workflow for identifying protein targets using activity-based protein profiling with click chemistry.
Logical Relationship: Choosing the Right Click Chemistry Reaction
Caption: A decision-making guide for selecting the appropriate click chemistry reaction for protein modification.
Signaling Pathway: Investigating GPCR Signaling with Click Chemistry
Caption: A conceptual diagram illustrating the use of click chemistry to study GPCR signaling pathways.
Conclusion
Click chemistry has profoundly impacted the field of protein modification, offering a versatile and robust toolkit for researchers in academia and industry. The choice between CuAAC, SPAAC, IEDDA, and other click reactions is dictated by the specific experimental context, with considerations for biocompatibility, reaction kinetics, and the nature of the desired modification. By understanding the core principles, leveraging quantitative data for informed decision-making, and adhering to detailed experimental protocols, scientists can effectively harness the power of click chemistry to unravel complex biological processes and accelerate the development of novel diagnostics and therapeutics. This guide serves as a foundational resource to empower researchers to confidently apply these transformative chemical tools to their scientific inquiries.
References
- 1. Click Chemistry in Proteomic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. panlf.sioc.ac.cn [panlf.sioc.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 9. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 14. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of Ald-Ph-PEG4-bis-PEG4-propargyl
This technical guide provides a detailed methodology for the synthesis of Ald-Ph-PEG4-bis-PEG4-propargyl, a bifunctional linker molecule of significant interest in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The aldehyde functionality allows for conjugation to amine- or hydrazide-containing molecules, while the two terminal propargyl groups are available for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry. The presented synthesis route is a multi-step process involving the protection of a reactive aldehyde, N,N-dialkylation, and subsequent deprotection.
Overall Synthetic Scheme
The synthesis of this compound can be achieved in three main steps starting from 4-aminobenzaldehyde (B1209532):
-
Protection of the Aldehyde Group: The aldehyde functional group of 4-aminobenzaldehyde is first protected as a more stable acetal (B89532) to prevent unwanted side reactions in the subsequent alkylation step.
-
N,N-Dialkylation: The amino group of the protected 4-aminobenzaldehyde is then dialkylated using two equivalents of a PEGylated propargyl reagent with a suitable leaving group.
-
Deprotection of the Aldehyde Group: Finally, the acetal protecting group is removed to yield the desired this compound product.
Experimental Protocols
Step 1: Synthesis of 4-aminobenzaldehyde dimethyl acetal (Protected Aldehyde)
The aldehyde group of 4-aminobenzaldehyde is protected as a dimethyl acetal to prevent its participation in subsequent reactions and to improve the stability of the molecule, as 4-aminobenzaldehyde itself is prone to polymerization.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminobenzaldehyde | 121.14 | 10.0 g | 82.5 mmol |
| Methanol (B129727) | 32.04 | 150 mL | - |
| Trimethyl orthoformate | 106.12 | 13.1 mL | 124 mmol |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.78 g | 4.1 mmol |
| Triethylamine (B128534) | 101.19 | ~2 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aq. NaHCO3 | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO4 | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of 4-aminobenzaldehyde (10.0 g, 82.5 mmol) in methanol (150 mL) is added trimethyl orthoformate (13.1 mL, 124 mmol) and p-toluenesulfonic acid monohydrate (0.78 g, 4.1 mmol).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched by the addition of triethylamine (~2 mL) to neutralize the acid.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 4-aminobenzaldehyde dimethyl acetal as a crude product, which can be used in the next step without further purification.
Expected Yield: ~90-95%
Step 2: Synthesis of 4-(bis(1-(prop-2-yn-1-yl)-2,5,8,11-tetraoxatridecan-13-yl)amino)benzaldehyde dimethyl acetal
This step involves the N,N-dialkylation of the protected 4-aminobenzaldehyde with a PEGylated propargyl tosylate. Propargyl-PEG4-Tos is a commercially available reagent.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-aminobenzaldehyde dimethyl acetal | 167.21 | 5.0 g | 29.9 mmol |
| Propargyl-PEG4-Tos | 386.46 | 25.4 g | 65.8 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 15.6 mL | 89.7 mmol |
| Acetonitrile (B52724) (anhydrous) | 41.05 | 200 mL | - |
| Ethyl acetate (B1210297) | 88.11 | As needed | - |
| Saturated aq. NH4Cl | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na2SO4 | 142.04 | As needed | - |
Procedure:
-
To a solution of 4-aminobenzaldehyde dimethyl acetal (5.0 g, 29.9 mmol) in anhydrous acetonitrile (200 mL) is added Propargyl-PEG4-Tos (25.4 g, 65.8 mmol) and N,N-diisopropylethylamine (15.6 mL, 89.7 mmol).
-
The reaction mixture is heated to 60 °C and stirred for 48 hours under a nitrogen atmosphere.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired dialkylated product.
Expected Yield: ~60-70%
Step 3: Synthesis of this compound (Final Product)
The final step is the deprotection of the dimethyl acetal to regenerate the aldehyde functionality.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dialkylated intermediate from Step 2 | (Calculated from structure) | 10.0 g | (Calculated) |
| Tetrahydrofuran (B95107) (THF) | 72.11 | 100 mL | - |
| 2 M Hydrochloric acid (HCl) | 36.46 | 50 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Saturated aq. NaHCO3 | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na2SO4 | 142.04 | As needed | - |
Procedure:
-
The dialkylated intermediate (10.0 g) is dissolved in a mixture of tetrahydrofuran (100 mL) and 2 M hydrochloric acid (50 mL).
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
The mixture is neutralized by the careful addition of saturated aqueous sodium bicarbonate solution.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary to yield the final product, this compound.
Expected Yield: ~85-95%
Data Presentation
Summary of Reagents and Expected Yields:
| Step | Starting Material | Key Reagent | Product | Expected Yield (%) |
| 1 | 4-Aminobenzaldehyde | Trimethyl orthoformate | 4-aminobenzaldehyde dimethyl acetal | 90-95 |
| 2 | 4-aminobenzaldehyde dimethyl acetal | Propargyl-PEG4-Tos | Dialkylated acetal intermediate | 60-70 |
| 3 | Dialkylated acetal intermediate | 2 M HCl | This compound | 85-95 |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic route for this compound.
An In-depth Technical Guide to Aldehyde-Based Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aldehyde-based linkers for bioconjugation, a powerful tool for the site-specific modification of proteins. This methodology offers precise control over the location and stoichiometry of conjugation, making it invaluable for the development of next-generation biotherapeutics, diagnostic reagents, and research tools. We will delve into the core principles of aldehyde tag technology, detail various conjugation chemistries, present quantitative data for reaction kinetics and stability, and provide exemplary experimental protocols.
Introduction to Aldehyde-Based Bioconjugation
Traditional bioconjugation methods often rely on the random modification of naturally occurring amino acid residues like lysine (B10760008) or cysteine, leading to heterogeneous products with variable efficacy and pharmacokinetics. Aldehyde-based bioconjugation overcomes this limitation by introducing a unique reactive handle—an aldehyde group—at a specific site within a protein. This is typically achieved through the enzymatic conversion of a genetically encoded "aldehyde tag".[1][2] The aldehyde group's unique reactivity allows for highly selective ligation with nucleophilic partners, ensuring the production of homogeneous bioconjugates.[3][4]
The most established method for introducing an aldehyde functionality into a protein is through the use of the Formylglycine Generating Enzyme (FGE).[1][2][5] FGE recognizes a short consensus peptide sequence, typically CxPxR (where x is any amino acid), and oxidizes the cysteine residue within this tag to a Cα-formylglycine (fGly) residue, which contains the desired aldehyde group.[2][6] This process can be highly efficient, with conversion rates often exceeding 85-95%.[2][7]
Generating the Aldehyde Tag: The Role of FGE
The generation of the aldehyde tag is a critical first step in this bioconjugation strategy. It involves the co-expression of the target protein, which has been genetically engineered to include the FGE recognition sequence, with the Formylglycine Generating Enzyme itself.[2]
The FGE Recognition Sequence
The most commonly used FGE recognition sequence is a pentapeptide with the consensus motif CxPxR.[2] Variations of this sequence have been explored to optimize conversion efficiency for different proteins and expression systems. The tag can be placed at the N-terminus, C-terminus, or within internal loops of the target protein, provided it is accessible to the enzyme.[2]
FGE-Mediated Conversion Workflow
The general workflow for producing an aldehyde-tagged protein involves standard molecular biology techniques to clone the gene of interest with the appended aldehyde tag sequence into an appropriate expression vector. This vector is then co-expressed with a vector containing the FGE gene in a suitable host, such as E. coli or mammalian cells.[2][8]
Caption: Workflow for generating an aldehyde-tagged protein.
Chemistries for Aldehyde-Based Bioconjugation
Once the aldehyde-tagged protein is generated and purified, the aldehyde group serves as a chemical handle for conjugation to a molecule of interest. Several ligation chemistries can be employed, with the most common being hydrazone and oxime formation.[4] A more recent development, the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, offers enhanced stability.[9][10]
Hydrazone and Oxime Ligation
Aldehydes readily react with hydrazide and aminooxy-functionalized molecules to form hydrazone and oxime linkages, respectively.[4] These reactions are highly chemoselective and can be performed under mild, aqueous conditions, making them ideal for bioconjugation.[8][11][12] The reaction rate is pH-dependent, with optimal conditions typically in the range of pH 4-6.[3] Aniline and its derivatives can be used as catalysts to increase the reaction rate at neutral pH.[12][13]
Caption: Hydrazone and oxime ligation chemistries.
Hydrazino-iso-Pictet-Spengler (HIPS) Ligation
For applications requiring a more stable linkage, the HIPS ligation is an excellent alternative. This reaction forms a stable carbon-carbon bond between the antibody and the payload.[9][10] The HIPS linker contains a hydrazine (B178648) moiety that first reacts with the aldehyde to form a hydrazone intermediate. This is followed by an intramolecular cyclization reaction, resulting in a stable heterocyclic linkage.[14]
Quantitative Data
The efficiency and stability of aldehyde-based bioconjugation are critical for its successful application. The following tables summarize key quantitative data from the literature.
Table 1: FGE Conversion Efficiency
| Aldehyde Tag Sequence | Expression System | Conversion Efficiency (%) | Reference(s) |
| LCTPSR (6-mer) | E. coli | >90 | [3] |
| LCTPSRGSL(13-mer) | E. coli | 86 | [3] |
| LCTPSR | Mammalian (CHO) | ≥ 95 | [7] |
| CxPxR variants | Mammalian (CHO) | 92-99 | [6] |
Table 2: Reaction Kinetics of Hydrazone and Oxime Ligations
| Ligation Type | Reactants | Conditions | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |
| Hydrazone | 6-hydrazinopyridyl-peptide + Benzaldehyde | pH 7, 10 mM aniline | 10¹ - 10³ | [11] |
| Oxime | Aminooxyacetyl-peptide + Benzaldehyde | pH 7, 100 mM aniline | 8.2 ± 1.0 | [12] |
| Hydrazone/Oxime | General | pH 4-6 | 10⁻⁴ - 10⁻³ (uncatalyzed) | [3] |
| Hydrazone | 2-(dimethylamino)ethylhydrazine + various carbonyls | Water/Methanol (50:50) | 0.23 - 208 | [15] |
| Trapped-Knoevenagel | Aldehyde-tagged antibody | pH 7 | 0.4 | [16] |
| Oxime | Aldehyde-tagged antibody | pH 4.6 | 0.03 | [16] |
Table 3: Stability of Hydrazone and Oxime Linkages
| Linkage Type | Conditions | Half-life (t₁₂) | Reference(s) |
| Hydrazone | pH 7.2 | 183 hours | [11] |
| Methylhydrazone | pD 7.0 | ~4 hours | [17][18] |
| Acetylhydrazone | pD 7.0 | 2 hours | [17] |
| Semicarbazone | pD 7.0 | ~8 hours | [17] |
| Oxime | pD 7.0 | 25 days | [17][18] |
Experimental Protocols
This section provides exemplary protocols for key steps in the aldehyde-based bioconjugation workflow. These should be considered as starting points and may require optimization for specific proteins and applications.
Protocol for Generation of Aldehyde-Tagged Protein in E. coli
-
Vector Construction: Clone the gene of interest with a C-terminal or N-terminal LCTPSR tag into a suitable E. coli expression vector (e.g., pET vector).
-
Co-transformation: Co-transform the expression vector containing the tagged protein and a compatible plasmid carrying the gene for FGE (e.g., from Mycobacterium tuberculosis) into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the co-transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and FGE expression with the appropriate inducer (e.g., arabinose) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Purification: Harvest the cells by centrifugation and lyse them. Purify the aldehyde-tagged protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if a His-tag is present, followed by size-exclusion chromatography).
-
Characterization: Confirm the expression and purity of the protein by SDS-PAGE. Verify the conversion of the cysteine to formylglycine using mass spectrometry.[2]
Protocol for Hydrazone/Oxime Ligation
-
Reaction Setup: Prepare a solution of the purified aldehyde-tagged protein (e.g., 10-50 µM) in a slightly acidic buffer (e.g., 100 mM sodium phosphate, pH 6.0).
-
Addition of Reagent: Add a 10- to 50-fold molar excess of the hydrazide- or aminooxy-functionalized payload. If the payload is dissolved in an organic solvent (e.g., DMSO), ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess payload and unreacted protein using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight. Use mass spectrometry to determine the final mass of the conjugate and confirm the drug-to-antibody ratio (DAR) for ADCs.[2][8]
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: For intact mass analysis, desalt the protein sample using a C4 ZipTip or dialysis. For peptide mapping, reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest the protein with trypsin.[2][19]
-
LC-MS/MS Analysis: Analyze the prepared samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Data Analysis: For intact mass analysis, deconvolute the raw data to determine the molecular weight of the protein and its conjugates. For peptide mapping, search the MS/MS data against the protein sequence to identify the peptide containing the fGly residue and confirm the site of conjugation.[19][20]
Application: Antibody-Drug Conjugate (ADC) Development
A prominent application of aldehyde-based bioconjugation is in the development of ADCs. This technology allows for the precise attachment of a cytotoxic payload to a monoclonal antibody, resulting in a homogeneous product with a defined drug-to-antibody ratio (DAR).[7][9][10]
Caption: Workflow for ADC development using aldehyde-based linkers.
Conclusion
Aldehyde-based linkers, particularly when combined with FGE technology, provide a robust and versatile platform for site-specific protein modification. The ability to produce homogeneous bioconjugates with precise control over the conjugation site and stoichiometry is a significant advantage for the development of safer and more effective biotherapeutics. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and drug developers looking to leverage the power of this technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 4. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Aldehyde tag coupled with HIPS chemistry enables the production of ADCs conjugated site-specifically to different antibody regions with distinct in vivo efficacy and PK outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ANTIBODY DRUG CONJUGATES - ADC Development Using SMARTag(TM) Technology [drug-dev.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.aston.ac.uk [publications.aston.ac.uk]
- 20. researchgate.net [researchgate.net]
PEGylation Strategies for Improving Drug Solubility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has emerged as a transformative strategy in pharmaceutical development. This technique significantly enhances the physicochemical and biological properties of drugs, most notably by improving their aqueous solubility. For the nearly 40% of approved drugs and 90% of drug candidates classified as poorly water-soluble, PEGylation offers a robust solution to overcome bioavailability challenges.[1] This guide provides a comprehensive technical overview of PEGylation strategies focused on solubility enhancement, detailing the underlying mechanisms, various chemical approaches, and analytical techniques for characterization.
Introduction: The Solubility Challenge in Drug Development
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, erratic absorption, and suboptimal therapeutic efficacy.[1] Traditional methods to address this issue, such as salt formation and the use of co-solvents, have limitations. PEGylation presents a versatile and effective alternative by covalently attaching the hydrophilic and biocompatible PEG polymer to a drug molecule.[2] This modification not only increases the hydrodynamic volume of the drug, which prolongs its circulation half-life and reduces immunogenicity, but also fundamentally alters its solubility characteristics.[3]
Mechanism of Solubility Enhancement by PEGylation
The primary mechanism by which PEGylation enhances drug solubility is through the introduction of a highly hydrophilic moiety. Each repeating ethylene (B1197577) oxide unit in the PEG chain can bind to two or three water molecules, effectively creating a hydrating shell around the drug molecule.[2] This "water shielding" effect masks the hydrophobic regions of the drug, leading to a significant increase in its affinity for aqueous environments and thereby improving its solubility.[4]
PEGylation Strategies for Enhanced Solubility
The choice of PEGylation strategy depends on the nature of the drug (small molecule, protein, or peptide), the available functional groups for conjugation, and the desired final properties of the PEG-drug conjugate.
First-Generation vs. Second-Generation PEGylation
-
First-Generation PEGylation: This approach involves the random attachment of linear PEG chains to multiple sites on a protein, typically at lysine (B10760008) residues. While effective in increasing solubility, it often results in a heterogeneous mixture of positional isomers with varying biological activity.[5]
-
Second-Generation PEGylation: This strategy focuses on site-specific attachment of PEG, leading to a more homogeneous product with preserved bioactivity.[5] This can be achieved by targeting specific amino acids (e.g., N-terminus, cysteine) or by using branched PEG structures to shield the drug molecule more effectively.[5]
Chemical Approaches to PEGylation
The covalent attachment of PEG to a drug molecule is achieved through various chemical reactions targeting specific functional groups.
-
Amine-reactive PEGylation (e.g., NHS Esters): This is one of the most common methods, targeting the primary amino groups of lysine residues or the N-terminus of proteins. PEG-NHS esters react under mild pH conditions to form stable amide bonds.
-
Thiol-reactive PEGylation (e.g., Maleimides): This approach targets the sulfhydryl groups of cysteine residues, offering a high degree of site-specificity, as free cysteines are relatively rare in proteins. The reaction between a PEG-maleimide and a thiol group forms a stable thioether bond.
Quantitative Impact of PEGylation on Drug Solubility
The following tables summarize the quantitative improvement in aqueous solubility for several drugs following PEGylation.
| Drug | Drug Type | PEGylation Strategy | Initial Solubility | PEGylated Solubility | Fold Increase | Reference(s) |
| Paclitaxel | Small Molecule | 2'-PEG ester | ~0.3 µg/mL | >50 mg/mL | >165,260 | [3] |
| Docetaxel (B913) | Small Molecule | Nanomicellar formulation with PEG | ~6-7 µg/mL | ~2 mg/mL | ~333 | [6] |
| Camptothecin | Small Molecule | PEGylated sterically stabilized micelles | <0.1 µg/mL | ~12 µg/mL | ~120 | [4][7] |
| Interferon-α | Protein | mPEG (2 kDa or 5 kDa) | Water-soluble | Enhanced aqueous solubility and stability | Not quantified in provided search results | [8][9] |
| Insulin (B600854) | Protein | Di-PEGylation | Low solubility at neutral pH | Extremely soluble | Not quantified in provided search results | [2][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of PEGylation strategies and the accurate characterization of the resulting conjugates.
General Experimental Workflow for Protein PEGylation
Protocol for Amine-Reactive PEGylation using NHS Ester
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform buffer exchange into the reaction buffer.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
PEGylation Reaction: Add a 5- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, HPLC, and Mass Spectrometry to determine the degree of PEGylation and purity.
Protocol for Thiol-Reactive PEGylation using Maleimide
Materials:
-
Protein or peptide with a free cysteine residue
-
PEG-Maleimide
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein/peptide in the thiol-free buffer. If the cysteine is in a disulfide bond, it may need to be reduced with a reducing agent like TCEP and the excess reducing agent removed prior to PEGylation.
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in the reaction buffer.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein/peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the PEGylated product using size-exclusion chromatography to remove unreacted PEG-Maleimide and protein/peptide.
-
Characterization: Characterize the purified product by SDS-PAGE, HPLC, and Mass Spectrometry.
Protocol for Determining Aqueous Solubility by Shake-Flask Method
Materials:
-
Test compound (native and PEGylated drug)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of the test compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, visually inspect the vials to confirm the presence of undissolved solid. Separate the solid phase from the saturated solution by centrifugation or filtration.
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).
-
Solubility Calculation: The determined concentration represents the aqueous solubility of the compound under the tested conditions.
Characterization of PEGylated Drugs
A thorough characterization of PEGylated drugs is essential to ensure product quality, consistency, and efficacy.
| Technique | Purpose |
| SDS-PAGE | To determine the apparent molecular weight and assess the degree of PEGylation (mono-, di-, poly-PEGylated species). PEGylated proteins migrate slower than their non-PEGylated counterparts.[12][13][14] |
| HPLC (SEC, RP, IEX) | To separate and quantify the different PEGylated species, unreacted PEG, and native protein, thereby assessing the purity of the conjugate.[15][16] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | To determine the precise molecular weight of the PEGylated drug and confirm the number of attached PEG chains.[1][17][18][19][20] |
| FTIR Spectroscopy | To confirm the covalent attachment of PEG to the drug molecule by identifying characteristic vibrational bands of PEG (e.g., C-O-C stretching).[21][22][23] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic radius of the PEGylated molecule in solution, providing information on its size and aggregation state.[24][25][26] |
Conclusion
PEGylation is a powerful and clinically validated platform technology for enhancing the solubility and overall therapeutic profile of a wide range of drugs. By understanding the underlying principles and employing appropriate chemical strategies and characterization techniques, researchers and drug development professionals can effectively leverage PEGylation to overcome the challenges posed by poorly water-soluble compounds, ultimately leading to the development of safer and more effective medicines. The continued evolution of PEGylation technologies, particularly in the realm of site-specific conjugation and novel PEG architectures, promises to further expand the utility of this versatile drug delivery strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Encapsulation of docetaxel into PEGylated gold nanoparticles for vectorization to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Camptothecin in sterically stabilized phospholipid nano-micelles: a novel solvent pH change solubilization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Self-Assembled Nanomicellar Formulation of Docetaxel as a Potential Breast Cancer Chemotherapeutic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stabilization of recombinant interferon-alpha by pegylation for encapsulation in PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long Acting PEGylated Interferon: Application of PEG | Biopharma PEG [biochempeg.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Di-PEGylated insulin: A long-acting insulin conjugate with superior safety in reducing hypoglycemic events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. covalx.com [covalx.com]
- 19. ingenieria-analitica.com [ingenieria-analitica.com]
- 20. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. research.cbc.osu.edu [research.cbc.osu.edu]
- 26. researchgate.net [researchgate.net]
In-Depth Technical Guide: Ald-Ph-PEG4-bis-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of Ald-Ph-PEG4-bis-PEG4-propargyl, a branched heterobifunctional PEG linker. This reagent is of significant interest in the field of bioconjugation and antibody-drug conjugate (ADC) development.
Core Compound Properties
This compound is a complex molecule designed with specific functional groups to facilitate the linkage of biomolecules to therapeutic agents or other chemical entities. The key features of this linker include an aldehyde group, two terminal propargyl (alkyne) groups, and a polyethylene (B3416737) glycol (PEG) backbone.
The aldehyde group provides a reactive site for conjugation with molecules containing amine or hydrazide functionalities, forming a stable imine or hydrazone bond, respectively. The two propargyl groups are available for click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-containing molecules. The PEG component enhances the solubility and biocompatibility of the resulting conjugate.
Based on available data for the structurally analogous compound "Aldehyde-PEG4-bis-PEG4-alkyne," the following quantitative information has been compiled. It is presumed that "this compound" corresponds to this compound, where "Ald" is an abbreviation for aldehyde, "Ph" for a phenyl group within the aldehyde moiety, and "propargyl" is synonymous with alkyne for the terminal functional groups.
Quantitative Data Summary
The molecular formula and weight for Aldehyde-PEG4-bis-PEG4-alkyne are consistently reported across multiple suppliers.[1][2][3] This information is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅₀H₈₀N₄O₁₉ | [1][2][3] |
| Molecular Weight | 1041.18 g/mol | [1][3] |
| Purity | ≥90% | [1] |
Experimental Protocols
The functional groups of this compound lend themselves to well-established bioconjugation protocols. Below are generalized methodologies for utilizing its reactive ends.
Aldehyde-Amine Conjugation (Reductive Amination)
-
Preparation of Reaction Buffer: Prepare a solution of the amine-containing biomolecule in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 6.5-7.5.
-
Reaction Initiation: Add a 5- to 20-fold molar excess of this compound to the biomolecule solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature to form the initial Schiff base.
-
Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture to reduce the Schiff base to a stable secondary amine linkage.
-
Quenching and Purification: Quench any remaining aldehyde groups and purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the azide-containing molecule and the propargyl-functionalized molecule (either before or after conjugation via the aldehyde group) in a suitable solvent system, often a mixture of a polar organic solvent (e.g., DMSO, t-butanol) and water.
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a copper(I) salt like copper(I) bromide. A copper-chelating ligand (e.g., TBTA) is often included to stabilize the copper(I) oxidation state.
-
Reaction Execution: Add the copper catalyst system to the mixture of the azide (B81097) and alkyne reactants.
-
Incubation: Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
-
Purification: Purify the resulting triazole-linked conjugate using appropriate chromatographic methods to remove the copper catalyst and unreacted starting materials.
Visualizations
Logical Relationship of Molecular Properties
The following diagram illustrates the relationship between the chemical's name, its constituent parts, and its key physicochemical properties.
Caption: Relationship between the compound name and its properties.
Experimental Workflow for ADC Synthesis
This diagram outlines a typical workflow for synthesizing an antibody-drug conjugate (ADC) using this compound.
Caption: Workflow for ADC synthesis.
References
CAS number for Ald-Ph-PEG4-bis-PEG4-propargyl
A comprehensive analysis of Ald-Ph-PEG4-bis-PEG4-propargyl, a heterobifunctional PROTAC linker, reveals its significant potential in the targeted degradation of proteins. This technical guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols relevant to its use in drug discovery and development.
Physicochemical Properties
This compound is a complex molecule designed with specific functional groups to facilitate the assembly of Proteolysis Targeting Chimeras (PROTACs). While a specific CAS number for this compound is not publicly available, its molecular formula is C50H80N4O19 with a molecular weight of 1041.19.[1] Key structural features include a terminal aldehyde group on a phenyl ring, two polyethylene (B3416737) glycol (PEG) chains of four units each, and a terminal propargyl group. The PEG linkers enhance the solubility and bioavailability of the molecule.[2][3]
| Property | Value | Source |
| Molecular Formula | C50H80N4O19 | [1][2] |
| Molecular Weight | 1041.19 g/mol | [1][2] |
| Storage Temperature | -20°C | [1][2] |
Applications in Drug Development
The unique trifunctional architecture of this compound makes it a versatile tool in the synthesis of complex bioconjugates, particularly in the field of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][4] The aldehyde group provides a reactive site for conjugation with molecules containing amine or hydrazide functionalities, forming stable imine or hydrazone linkages.[2][5][6] The two terminal propargyl groups are available for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment of azide-containing molecules.[1][2][7] This dual reactivity enables the precise assembly of heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.[4]
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a general procedure for the synthesis of a PROTAC molecule using the subject linker.
Materials:
-
This compound
-
E3 Ligase Ligand with a terminal azide (B81097) group
-
Target Protein Ligand with a terminal amine group
-
Copper(I) catalyst (e.g., Copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)
-
Solvent (e.g., DMF, DMSO)
-
Reducing agent for imine formation (e.g., Sodium cyanoborohydride)
Procedure:
-
Click Chemistry Reaction: Dissolve this compound and the azide-functionalized E3 ligase ligand in an appropriate solvent. Add the copper(I) catalyst and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Purification: Once the reaction is complete, purify the product by column chromatography to isolate the intermediate product.
-
Schiff Base Formation: Dissolve the purified intermediate and the amine-functionalized target protein ligand in a suitable solvent. Stir the mixture at room temperature to form the imine bond.
-
Reductive Amination: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture to reduce the imine to a stable amine linkage.
-
Final Purification: Purify the final PROTAC molecule using an appropriate method, such as HPLC.
Visualizing Molecular Interactions and Synthesis
To better understand the utility of this compound, the following diagrams illustrate its role in PROTAC assembly and the general workflow for its application.
Caption: PROTAC assembly using the trifunctional linker.
Caption: General experimental workflow for PROTAC synthesis.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Aldehyde-PEG4-bis-PEG4-alkyne | BroadPharm [broadpharm.com]
- 3. Aldehyde-PEG4-bis-PEG4-alkyne | AxisPharm [axispharm.com]
- 4. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
Solubility Profile of Ald-Ph-PEG4-bis-PEG4-propargyl in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ald-Ph-PEG4-bis-PEG4-propargyl, a heterobifunctional PROTAC linker. Given the absence of specific quantitative solubility data in publicly available literature, this guide synthesizes information based on the solubility of its constituent chemical moieties—a benzaldehyde (B42025) group, a polyethylene (B3416737) glycol (PEG) spacer, and a propargyl group—and data from structurally similar PEGylated molecules. This guide also furnishes a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents, a critical parameter for its application in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Predicted Solubility of this compound
The solubility of this compound is governed by the physicochemical properties of its distinct components. The presence of a total of eight PEG units imparts significant hydrophilicity and flexibility to the molecule, generally promoting solubility in a wide range of solvents.[1][2][3][4] The terminal benzaldehyde group introduces an aromatic, slightly polar character, while the propargyl group adds a terminal alkyne functionality for click chemistry applications.
Based on data for structurally related PEG linkers, a qualitative solubility profile can be predicted. For instance, similar trifunctional and bifunctional PEG linkers with propargyl and other functional groups are reported to be soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents such as dichloromethane (B109758) (DCM).[5][6][7] The PEG chain is also known to be soluble in water.[1]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | High polarity effectively solvates the PEG chain and polarizable phenyl group. Frequently reported as a solvent for similar PEG linkers.[5][6][7] |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Similar to DMSO, its high polarity makes it a good solvent for PEGylated molecules. Often used in peptide and bioconjugation chemistry.[5][6][7] | |
| Acetonitrile (ACN) | CH₃CN | Likely Soluble | A polar aprotic solvent commonly used in chromatography; should be a suitable solvent. | |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Soluble | A versatile solvent for a wide range of organic compounds, including PEGylated structures.[5][6][7] |
| Chloroform | CHCl₃ | Soluble | Similar to DCM, it is expected to readily dissolve the compound. | |
| Polar Protic | Water | H₂O | Soluble | The hydrophilic nature of the PEG chain is expected to confer aqueous solubility.[1][5][6] |
| Methanol (MeOH) | CH₃OH | Soluble | A polar protic solvent that can hydrogen bond with the PEG chain. | |
| Ethanol (EtOH) | C₂H₅OH | Soluble | Similar to methanol, it is expected to be a good solvent. | |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Likely Soluble | A less polar solvent, but the PEG chain should provide sufficient solubility. |
| Nonpolar | Hexanes / Heptane | C₆H₁₄ / C₇H₁₆ | Insoluble | The high polarity of the PEG chain is incompatible with nonpolar alkane solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.
Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Water)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. An excess is confirmed by the presence of undissolved solid.
-
Record the initial mass of the compound added.
-
Add a known volume or mass of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.
-
-
Quantification of Solute Concentration:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area (from HPLC analysis) against the concentration of the standard solutions.
-
Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry (if the compound has a suitable chromophore):
-
Similar to the HPLC method, prepare a calibration curve using standard solutions.
-
Measure the absorbance of the diluted, filtered supernatant and determine the concentration.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility of this compound and a robust framework for its experimental validation. Accurate solubility data is paramount for the successful design and execution of bioconjugation strategies in drug development.
References
- 1. chempep.com [chempep.com]
- 2. purepeg.com [purepeg.com]
- 3. Heterobifunctional Discrete PEGs from JenKem Technology [jenkemusa.com]
- 4. heterobifunctional pegs [jenkemusa.com]
- 5. N-(Acid-PEG4)-N-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]
- 6. NH-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]
- 7. N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-acid) | BroadPharm [broadpharm.com]
Stability of Propargyl-Terminated PEG Linkers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-terminated polyethylene (B3416737) glycol (PEG) linkers are integral components in modern bioconjugation and drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The terminal alkyne group of these linkers provides a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and stable covalent attachment of payloads, targeting moieties, or other functional molecules.[1] The PEG backbone itself enhances the solubility, biocompatibility, and pharmacokinetic properties of the resulting conjugate.[2]
The stability of these linkers is a critical parameter that dictates the efficacy and safety of the therapeutic agent. Premature cleavage of the linker can lead to off-target toxicity, while insufficient degradation at the target site can render the therapeutic ineffective. This technical guide provides a comprehensive overview of the stability of propargyl-terminated PEG linkers, including potential degradation pathways, experimental protocols for stability assessment, and data presentation for comparative analysis.
Core Stability Profile
The stability of a propargyl-terminated PEG linker is primarily influenced by the chemical nature of the bonds within its structure. The most common linkage is a propargyl ether, which is generally considered stable under physiological conditions.[3] However, the overall stability can be affected by factors such as pH, temperature, and the presence of enzymes.
Degradation Pathways
The principal degradation pathways for propargyl-terminated PEG linkers involve the cleavage of the ether bond or oxidative degradation of the PEG chain.
-
Hydrolytic Cleavage: While ether bonds are generally resistant to hydrolysis, cleavage can be accelerated under strongly acidic or basic conditions, which are relevant in certain biological compartments like lysosomes (acidic pH) or during specific manufacturing and storage conditions.[4]
-
Oxidative Degradation: The polyether backbone of PEG can be susceptible to oxidative degradation, leading to chain scission.[5] This can be initiated by reactive oxygen species that may be present in the biological environment.
-
Enzymatic Cleavage: While the propargyl ether linkage itself is not a typical substrate for common metabolic enzymes, enzymatic degradation of the PEG chain or other components of the conjugate can occur.[6]
The following diagram illustrates the potential degradation pathways of a propargyl-terminated PEG linker.
Quantitative Stability Data
While extensive quantitative data specifically for the stability of propargyl-terminated PEG linkers is not widely available in the public domain, the following tables provide a template for summarizing such data when obtained from experimental studies. The values presented are hypothetical and for illustrative purposes.
Table 1: Hydrolytic Stability of Propargyl-PEG Linker in PBS Buffer
| pH | Temperature (°C) | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) |
| 5.5 | 37 | > 100 | < 0.0069 |
| 7.4 | 37 | > 100 | < 0.0069 |
| 8.5 | 37 | 95 | 0.0073 |
Table 2: Stability of Propargyl-PEG Linker in Human Plasma
| Temperature (°C) | Incubation Time (days) | % Remaining Intact |
| 37 | 1 | > 99% |
| 37 | 3 | 98% |
| 37 | 7 | 95% |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the stability of propargyl-terminated PEG linkers. The following sections outline key methodologies.
Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[7][8]
Objective: To evaluate the stability of the propargyl-terminated PEG linker under various stress conditions.
Materials:
-
Propargyl-terminated PEG linker
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a stock solution of the propargyl-terminated PEG linker in deionized water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 7 days.
-
Control Sample: Keep 1 mL of the stock solution at 4°C.
-
Analysis: Analyze all samples at the specified time points by HPLC-MS to quantify the remaining intact linker and identify degradation products.
The following diagram illustrates the workflow for a forced degradation study.
Plasma Stability Assay
This assay evaluates the stability of the linker in a biologically relevant matrix.
Objective: To determine the stability of the propargyl-terminated PEG linker in human plasma.
Materials:
-
Propargyl-terminated PEG linker
-
Human plasma (pooled, with anticoagulant)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
Internal standard for LC-MS analysis
Procedure:
-
Sample Preparation: Prepare a stock solution of the propargyl-terminated PEG linker in PBS at 10 mg/mL.
-
Incubation: Spike the linker into pre-warmed human plasma (37°C) to a final concentration of 100 µg/mL.
-
Time Points: Collect aliquots at 0, 1, 4, 8, 24, and 48 hours.
-
Protein Precipitation: To each aliquot, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid and the internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact linker over time.
Analytical Methodologies
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the primary technique for quantifying the degradation of the linker and identifying its degradation products.[9][10][11]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.
-
Detection: Mass spectrometry allows for sensitive and specific detection of the parent linker and its metabolites.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR can be used to monitor the disappearance of the characteristic signals of the propargyl group (alkyne proton and methylene (B1212753) protons adjacent to the alkyne) as an indicator of degradation.[12][13][14][15]
-
Sample Preparation: The linker is dissolved in a suitable deuterated solvent (e.g., D₂O for aqueous stability studies).
-
Analysis: ¹H NMR spectra are acquired at different time points to track changes in the proton signals.
Conclusion
The stability of propargyl-terminated PEG linkers is a critical attribute for the successful development of bioconjugates and targeted therapeutics. While generally stable under physiological conditions, their susceptibility to degradation under stress conditions such as extreme pH and in the presence of oxidative agents necessitates thorough evaluation. The experimental protocols outlined in this guide provide a framework for a comprehensive stability assessment. The resulting quantitative data will enable researchers to select the most appropriate linker for their specific application, thereby optimizing the performance and safety of the final therapeutic product. The continued investigation into the stability of these and other novel linkers will be crucial for advancing the field of drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. rawsource.com [rawsource.com]
- 4. rawsource.com [rawsource.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rawsource.com [rawsource.com]
- 9. lcms.cz [lcms.cz]
- 10. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of Ald-Ph-PEG4-bis-PEG4-propargyl to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the site-specific conjugation of the bifunctional linker, Ald-Ph-PEG4-bis-PEG4-propargyl, to an antibody. This advanced linker enables the creation of antibody-drug conjugates (ADCs) with a precise drug-to-antibody ratio (DAR) and enhanced stability. The protocol leverages two key bioorthogonal reactions: the Hydrazino-iso-Pictet-Spengler (HIPS) ligation for attaching the linker to the antibody and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for attaching the therapeutic payload.
The this compound linker features a phenyl-aldehyde group for covalent attachment to a compatible nucleophile on a modified antibody. The branched polyethylene (B3416737) glycol (PEG) chains improve the solubility and pharmacokinetic properties of the final ADC.[1] The two terminal propargyl (alkyne) groups allow for the subsequent attachment of two azide-containing payload molecules, enabling a DAR of up to 4 when conjugated to two engineered sites on the antibody.
This protocol outlines a three-stage process:
-
Antibody Modification: Site-specific introduction of an aldehyde reactive handle onto the antibody.
-
Linker Conjugation: Covalent attachment of the this compound linker to the modified antibody via HIPS ligation.
-
Payload Conjugation: Attachment of an azide-modified cytotoxic drug to the antibody-linker complex via CuAAC.
Principle of the Method
The overall strategy relies on creating a site-specifically modified antibody that can react with the aldehyde group of the linker. A common and effective method for this is the enzymatic conversion of a cysteine residue within a specific peptide tag to a formylglycine (fGly) residue, which contains an aldehyde group.[1][2][3] This is achieved using the formylglycine-generating enzyme (FGE).[1][2][3]
The aldehyde-tagged antibody then serves as a substrate for the Hydrazino-iso-Pictet-Spengler (HIPS) ligation with the linker. The HIPS reaction forms a stable carbon-carbon bond, which is more resistant to hydrolysis than traditional hydrazone or oxime linkages.[4][5][6]
Finally, the propargyl groups on the conjugated linker are used to attach an azide-modified payload using CuAAC. This click chemistry reaction is highly efficient and specific, ensuring a high yield of the final ADC.[4][7]
Experimental Protocols
Stage 1: Generation of Aldehyde-Tagged Antibody
This stage involves the expression of a recombinant antibody containing a specific recognition sequence for FGE, followed by the enzymatic conversion of a cysteine residue to formylglycine.
Materials:
-
Expression vector containing the antibody gene with an FGE recognition sequence (e.g., CXPXR) inserted at the desired conjugation site(s).[1][2]
-
Mammalian or bacterial expression system.
-
Co-expression vector for Formylglycine Generating Enzyme (FGE).
-
Cell culture or fermentation media.
-
Protein A affinity chromatography column.
-
Dialysis tubing or centrifugal concentrators.
-
Phosphate-buffered saline (PBS), pH 7.4.
Protocol:
-
Co-transfect the host cells with the antibody expression vector and the FGE expression vector.
-
Culture the cells under appropriate conditions to allow for protein expression and the enzymatic conversion of the cysteine tag to formylglycine.
-
Harvest the cell culture supernatant containing the secreted antibody.
-
Purify the aldehyde-tagged antibody using Protein A affinity chromatography according to the manufacturer's protocol.
-
Perform a buffer exchange into PBS, pH 7.4, using dialysis or centrifugal concentrators.
-
Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.
-
Quality Control: Confirm the conversion of the cysteine to formylglycine by mass spectrometry. This can be done by analyzing the intact antibody or by peptide mapping after tryptic digestion.[3][8][9][10]
Workflow for Stage 1: Generation of Aldehyde-Tagged Antibody
Caption: Workflow for producing and purifying the aldehyde-tagged antibody.
Stage 2: HIPS Ligation of this compound Linker
This stage describes the reaction between the aldehyde-tagged antibody and the linker.
Materials:
-
Aldehyde-tagged antibody (from Stage 1).
-
This compound linker.
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200 or equivalent).
-
Reaction tubes.
Protocol:
-
Prepare a stock solution of the this compound linker in DMSO at a concentration of 10 mM.
-
In a reaction tube, dilute the aldehyde-tagged antibody to a final concentration of 5 mg/mL in pre-chilled Conjugation Buffer.
-
Add the linker stock solution to the antibody solution to achieve a final molar excess of linker to antibody as indicated in the table below. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction mixture at 22°C for 12-16 hours with gentle agitation.[11]
-
After incubation, remove the excess linker and buffer exchange the antibody-linker conjugate into a suitable buffer (e.g., PBS, pH 7.4) using an SEC column.
-
Pool the fractions containing the monomeric antibody-linker conjugate.
-
Determine the concentration of the conjugate.
-
Characterization: Analyze the conjugate by mass spectrometry to confirm the successful ligation of the linker.
| Parameter | Recommended Value |
| Antibody Concentration | 5 mg/mL |
| Linker:Antibody Molar Ratio | 5:1 to 10:1 |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0 |
| Reaction Temperature | 22°C |
| Reaction Time | 12-16 hours |
| DMSO Concentration | < 10% (v/v) |
Workflow for Stage 2: HIPS Ligation
Caption: Workflow for the HIPS ligation of the linker to the antibody.
Stage 3: CuAAC "Click" Conjugation of Azide-Payload
This final stage involves the attachment of the cytotoxic drug to the antibody-linker conjugate.
Materials:
-
Antibody-linker conjugate (from Stage 2).
-
Azide-modified payload (e.g., azide-MMAE).
-
Copper(II) sulfate (B86663) (CuSO4) solution (100 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (200 mM in water).
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared).
-
Click Conjugation Buffer: PBS, pH 7.4.
-
Hydrophobic Interaction Chromatography (HIC) column.
-
SEC column.
Protocol:
-
Prepare a stock solution of the azide-payload in DMSO at 10 mM.
-
In a reaction tube, dilute the antibody-linker conjugate to 2-5 mg/mL in Click Conjugation Buffer.
-
Add the azide-payload stock solution to the antibody-linker solution to achieve a final molar excess as indicated in the table below.
-
Prepare the Cu(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.[7]
-
Add the Cu(I)/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[7]
-
Purify the final ADC using an SEC column to remove unreacted payload and reagents. Further purification to separate different DAR species can be performed using HIC.[12][13][14]
-
Buffer exchange the purified ADC into a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the final ADC for DAR, aggregation, and purity.
| Parameter | Recommended Value |
| Antibody-Linker Concentration | 2-5 mg/mL |
| Payload:Alkyne Molar Ratio | 2:1 to 5:1 |
| CuSO4:THPTA Molar Ratio | 1:2 |
| Final CuSO4 Concentration | 0.25 mM |
| Final Sodium Ascorbate Conc. | 5 mM |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
Characterization and Data Presentation
Thorough characterization of the final ADC is crucial. The following table summarizes the key analytical techniques and the information they provide.
| Analytical Method | Parameter Measured | Typical Expected Results |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution | A predominant peak corresponding to the desired DAR (e.g., DAR 4), with minimal amounts of other DAR species.[13][14][15] |
| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation | A main peak for the monomeric ADC (>95%), with minimal high molecular weight species (aggregates).[12] |
| Mass Spectrometry (MS) | Identity and homogeneity of the ADC | Deconvoluted mass spectrum confirming the expected mass of the ADC with the desired number of payloads attached.[8][9][10] |
| UV-Vis Spectroscopy | Antibody concentration and average DAR | Calculation of DAR based on the absorbance of the antibody at 280 nm and the payload at its specific wavelength. |
Logical Relationship of the Conjugation Process
Caption: Logical flow of the three-stage antibody-drug conjugation process.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Springer Nature Experiments [experiments.springernature.com]
- 3. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazinyl-Iso-Pictet-Spengler (HIPS) ligation as a novel method for the generation of highly stable, site-specifically modified antibody drug conjugates (ADCs) [morressier.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. molnar-institute.com [molnar-institute.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Step-by-Step Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1] This reaction's reliability, high yields, and tolerance to a wide range of functional groups have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2][3] The CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, a process that is highly efficient and specific.[4][5] This powerful ligation technique has revolutionized the synthesis of complex molecular architectures, including antibody-drug conjugates (ADCs), and has found widespread use in medicinal chemistry and chemical biology.[6][7]
This document provides a detailed guide to performing CuAAC reactions, including experimental protocols, quantitative data on reaction yields, and visualizations of the reaction mechanism and experimental workflow.
I. Principle and Advantages
The CuAAC reaction is a highly efficient method for covalently linking two molecules. The key advantages of this reaction include:
-
High Reaction Rate: The copper(I) catalyst accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[2][5]
-
High Selectivity: The reaction is highly specific for azides and terminal alkynes, with minimal side reactions.[3]
-
Mild Reaction Conditions: CuAAC reactions can be performed in a variety of solvents, including water, and over a wide pH range (typically 4-12) and at room temperature.[2][3]
-
High Yields: The reaction typically provides high to quantitative yields of the triazole product.[4]
-
Biocompatibility: The bio-orthogonal nature of the azide and alkyne functional groups allows the reaction to be performed in complex biological systems with minimal interference from biological molecules.[8]
II. Experimental Protocols
Below are two detailed protocols for performing a CuAAC reaction. Protocol 1 describes a general procedure for small molecules, while Protocol 2 is adapted for the bioconjugation of a protein.
Protocol 1: General CuAAC Reaction for Small Molecules
This protocol details the synthesis of a 1,4-disubstituted triazole from an azide and a terminal alkyne.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Reactant Preparation: In a reaction flask, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 100 mM in water). In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution (typically 1-5 mol%).
-
Reduction of Copper(II): Add the sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, the work-up procedure will depend on the properties of the product. A common method involves quenching the reaction with an aqueous solution of EDTA to chelate the copper catalyst. The product can then be extracted with an organic solvent. Further purification can be achieved by column chromatography.
Protocol 2: CuAAC for Protein Bioconjugation
This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized dye in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
A solution of the alkyne-modified protein to a final concentration of approximately 25-50 µM.[8]
-
The azide-functionalized dye to a final concentration that is typically in a 2 to 10-fold molar excess to the protein.
-
-
Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA. A common ratio is 1:5 (CuSO₄:THPTA).[7] For a final reaction volume of 500 µL, you might add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[7]
-
Reaction Initiation: Add the CuSO₄/THPTA premix to the protein/azide solution. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.[7]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light if using a light-sensitive dye.
-
Purification: Remove the excess reagents and copper catalyst by methods suitable for proteins, such as size-exclusion chromatography or dialysis against a buffer containing EDTA.
III. Quantitative Data Presentation
The yield of a CuAAC reaction can be influenced by several factors, including the specific substrates, catalyst system, ligand, solvent, and reaction time. The following table summarizes representative yields for various CuAAC reactions.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08 | >99 | [9][10] |
| 4-Methoxyphenylacetylene | Benzyl azide | 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08 | >99 | [9][10] |
| 4-(Trifluoromethyl)phenylacetylene | Benzyl azide | 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08 | >99 | [9][10] |
| Hex-1-yne | Benzyl azide | 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 | >99 | [9][10] |
| Phenylacetylene | p-Iodophenyl azide | Cu(OAc)₂·H₂O | DMF | 3.5 | 89 | [11] |
| Octaalkylcalix[7]resorcinarene derivative | Azide derivative | CuBr/PMDETA | DMF | 24 | 75 | [12] |
| Alkyne-modified Oligonucleotide | Azide-functionalized reporter | CuSO₄/THPTA, Sodium Ascorbate | Aqueous Buffer | 1-4 | >90 (estimated) | [1] |
IV. Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycle for the CuAAC reaction.
Caption: Catalytic cycle of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a CuAAC reaction.
Caption: A generalized experimental workflow for performing a CuAAC click chemistry reaction.
References
- 1. escholarship.org [escholarship.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. bioclone.net [bioclone.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ald-Ph-PEG4-bis-PEG4-propargyl in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics (PK), and efficacy.
This document provides detailed application notes and protocols for the use of Ald-Ph-PEG4-bis-PEG4-propargyl , a novel, branched linker designed for advanced ADC development. This linker features a benzaldehyde (B42025) group for stable, site-specific antibody conjugation and two propargyl (alkyne) arms, enabling the attachment of two payload molecules per linker via click chemistry. The dual polyethylene (B3416737) glycol (PEG) chains (totaling 8 PEG units) enhance solubility, reduce aggregation, and improve the overall pharmacokinetic profile of the resulting ADC.[][2][3]
The branched structure of this linker facilitates the creation of ADCs with a high and homogeneous Drug-to-Antibody Ratio (DAR), which has been shown to enhance cytotoxic potency.[4][5]
Linker Characteristics and Mechanism of Action
The this compound linker offers a two-step conjugation strategy:
-
Antibody Conjugation via Aldehyde: The benzaldehyde group serves as a bio-orthogonal chemical handle for conjugation to the antibody. The recommended and most robust method is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which forms a stable, covalent carbon-carbon bond with an aldehyde-tagged antibody.[6][7][8][9][10] This method offers superior stability in plasma compared to traditional hydrazone or oxime linkages, which are susceptible to hydrolysis.[6][7][11]
-
Payload Attachment via Click Chemistry: The two terminal propargyl groups are available for the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This allows for the covalent attachment of two azide-modified payload molecules.
The overall workflow results in a homogeneous ADC with a precisely controlled DAR.
Core Experimental Strategies
Two primary strategies can be employed to introduce the reactive aldehyde on the antibody for conjugation with the linker's "Ald-Ph" group:
Strategy A: Enzymatic Site-Specific Aldehyde Installation (Recommended for Homogeneity) This advanced method utilizes the Formylglycine-Generating Enzyme (FGE) to convert a cysteine residue within a specific recognition sequence (e.g., LCTPSR), genetically engineered into the antibody backbone, into a formylglycine (fGly) residue.[][12][13] This creates a bio-orthogonal aldehyde handle at a predetermined site, enabling the production of highly homogeneous ADCs with a defined DAR.[10][12]
Strategy B: Direct Ligation to the Linker's Aldehyde (Alternative) This strategy involves directly conjugating a modified antibody or a payload-HIPS intermediate to the benzaldehyde group of the linker. While direct reductive amination to native lysines is possible, it leads to heterogeneous products. The preferred approach is to use a payload pre-functionalized with a HIPS-reactive moiety.
Below are the detailed protocols for synthesizing an ADC using Strategy A , which represents the current state-of-the-art for producing homogeneous conjugates.
Experimental Protocols
Protocol 1: Generation of Aldehyde-Tagged Antibody via FGE
This protocol describes the generation of an antibody with a site-specific aldehyde handle.
1.1. Materials:
-
CHO cells co-transfected with the gene for the antibody containing an FGE recognition sequence (e.g., LCTPSR) and the gene for human FGE.
-
Cell culture medium supplemented with Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 50-100 µM to enhance FGE activity.[13]
-
Standard antibody purification reagents (e.g., Protein A chromatography media).
-
Phosphate-buffered saline (PBS), pH 7.4.
1.2. Procedure:
-
Culture the co-transfected CHO cells under standard conditions. Supplement the culture medium with CuSO₄ to maximize the conversion of the target cysteine to formylglycine.[13]
-
Harvest the cell culture supernatant containing the secreted antibody.
-
Purify the aldehyde-tagged antibody using Protein A affinity chromatography.
-
Perform buffer exchange into PBS (pH 7.4) and concentrate the antibody to a working concentration (e.g., 5-10 mg/mL).
-
Characterize the purified antibody. Confirm the conversion of cysteine to formylglycine using mass spectrometry. A successful conversion will result in a mass decrease of 1 Da per modified cysteine.
Protocol 2: HIPS Ligation of the Linker to the Aldehyde-Tagged Antibody
This protocol details the conjugation of the this compound linker to the fGly-modified antibody. This reaction is highly specific and forms a stable C-C bond.[6][9][14]
2.1. Materials:
-
Purified aldehyde-tagged antibody (from Protocol 1) in PBS.
-
This compound linker.
-
HIPS-reactive payload (payload modified with a 1,2-aminothiol or similar HIPS-reactive group). Note: For this workflow, we will assume a payload pre-functionalized with the HIPS reactive moiety is conjugated to the aldehyde-tagged antibody. A similar protocol would apply for conjugating the linker first, followed by the payload.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: Sodium acetate (B1210297) buffer (100 mM), pH 6.0.
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200).
2.2. Procedure:
-
Prepare a stock solution of the HIPS-functionalized payload-linker conjugate in DMSO (e.g., 10-20 mM).
-
Perform a buffer exchange on the aldehyde-tagged antibody into the Conjugation Buffer (pH 6.0).
-
In a reaction vessel, add the antibody solution.
-
Add a 5-10 molar excess of the HIPS-payload-linker stock solution to the antibody. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at 22-25°C for 12-16 hours with gentle mixing.
-
After incubation, purify the antibody-linker conjugate to remove unreacted linker and payload using an SEC column equilibrated with PBS (pH 7.4).
-
Collect the fractions corresponding to the purified ADC.
-
Concentrate the purified ADC and determine the protein concentration using a BCA assay or A280 measurement.
Protocol 3: Payload Attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach an azide-modified cytotoxic payload to the two propargyl arms of the antibody-linker intermediate.
3.1. Materials:
-
Propargyl-functionalized antibody (from the equivalent of Protocol 2 where linker is attached first) in PBS, pH 7.4.
-
Azide-modified cytotoxic payload.
-
CuAAC Reagent Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 100 mM in sterile water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand: 200 mM in sterile water.
-
Sodium Ascorbate (B8700270): 100 mM in sterile water (prepare fresh).
-
-
Anhydrous DMSO.
-
Purification: SEC column equilibrated with PBS.
3.2. Procedure:
-
Prepare a stock solution of the azide-modified payload in DMSO (e.g., 20 mM).
-
In a reaction tube, combine the propargyl-functionalized antibody with the azide-payload. Use a molar ratio of payload-to-alkyne group of approximately 5:1 (i.e., a 10-fold molar excess of payload per antibody, assuming two alkyne sites).
-
Prepare the Cu(I)-THPTA catalyst complex immediately before use: Mix the 100 mM CuSO₄ solution and 200 mM THPTA solution in a 1:2 molar ratio. Let it stand for 3-5 minutes.[]
-
Add the Cu(I)-THPTA complex to the antibody-payload mixture. A final concentration of ~1 mM Cu(I) is recommended.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.[]
-
Gently mix the reaction and incubate at room temperature (20-25°C) for 1-2 hours, protected from light.[]
-
Purify the final ADC product using an SEC column equilibrated with PBS (pH 7.4) to remove excess payload and reaction components.
-
Collect, concentrate, and store the final ADC at 2-8°C for short-term use or frozen at -80°C for long-term storage.
ADC Characterization
Thorough characterization is essential to ensure the quality, homogeneity, and stability of the synthesized ADC.
| Parameter | Recommended Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC) after reduction, Native Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody and assess the homogeneity of the ADC population.[8][][17] |
| Aggregation & Fragmentation | Size Exclusion Chromatography (SEC) | To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).[4][] |
| Identity and Mass Confirmation | LC-MS (denaturing or native) | To confirm the covalent attachment of the linker and payload and verify the mass of the final ADC species. |
| In Vitro Cytotoxicity | Cell-based viability assays (e.g., MTT, CellTiter-Glo) | To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines. |
| Plasma Stability | ELISA-based assays, HIC-HPLC | To assess the stability of the ADC and the linker-payload connection in plasma over time.[6][11] |
Quantitative Data Summary
The choice of linker and conjugation strategy significantly impacts ADC properties. The following tables summarize expected outcomes based on literature data for similar systems.
Table 1: Comparison of Aldehyde Conjugation Chemistries
| Conjugation Chemistry | Bond Type | Stability in Human Plasma (t½) | Key Advantage |
| Hydrazino-Pictet-Spengler (HIPS) | C-C (Carbon-Carbon) | > 7 days [11][14] | Extremely high stability, non-cleavable bond. |
| Hydrazone / Oxime Ligation | C=N (Imine) | < 2 days[6][19][20] | Acid-labile (cleavable) in the low pH of lysosomes. |
Table 2: Impact of Branched Linkers on ADC Properties
| Linker Type | Max Achievable Homogeneous DAR | Effect on Hydrophobicity | In Vitro Potency (IC50) | Pharmacokinetics (PK) |
| Branched (e.g., bis-propargyl) | Up to 8 [4] | PEG chains mitigate payload-induced hydrophobicity.[][21] | Increased potency with higher DAR.[4][22] | PEGylation improves half-life and reduces clearance.[2][21] |
| Linear (single payload site) | Typically 2-4 | Can increase with higher DAR, leading to aggregation. | Dependent on payload potency. | Generally shorter half-life compared to PEGylated high-DAR ADCs. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for ADC synthesis using an aldehyde-tagged mAb and a branched linker.
Final ADC Structure Diagram
Caption: Schematic of an ADC synthesized with the branched linker.
References
- 2. adcreview.com [adcreview.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrazinyl-Iso-Pictet-Spengler (HIPS) ligation as a novel method for the generation of highly stable, site-specifically modified antibody drug conjugates (ADCs) [morressier.com]
- 9. Aldehyde tag coupled with HIPS chemistry enables the production of ADCs conjugated site-specifically to different antibody regions with distinct in vivo efficacy and PK outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling Proteins with Alkyne-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent modification of proteins with alkyne-polyethylene glycol (PEG) linkers. This process introduces a bioorthogonal alkyne handle onto the protein of interest, enabling subsequent conjugation with azide-containing molecules via "click" chemistry.[][2][3] This powerful and selective ligation strategy is widely used for creating protein-drug conjugates, fluorescently labeled proteins for imaging, and other functionalized protein constructs for various research and therapeutic applications.[][2][4]
This document outlines two primary strategies for protein labeling based on the reactive moiety of the alkyne-PEG linker: N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues) and maleimides for targeting free thiols (e.g., cysteine residues).
I. Overview of Protein Labeling with Alkyne-PEG Linkers
PEGylation, the process of attaching PEG chains to a molecule, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[5][6] It can enhance solubility, increase stability, reduce immunogenicity, and prolong circulation half-life.[5][6] The incorporation of a terminal alkyne group on the PEG linker provides a specific site for subsequent modification using click chemistry, a highly efficient and biocompatible reaction.[][3][7]
The general workflow for protein labeling and subsequent conjugation is a two-step process:
-
Protein-Alkyne-PEG Conjugation: Covalent attachment of the alkyne-PEG linker to the target protein.
-
Click Chemistry Ligation: Reaction of the alkyne-functionalized protein with an azide-containing molecule of interest.
II. Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including the concentration of reactants, pH, temperature, and incubation time.[7] The following tables summarize typical reaction parameters for the two main labeling strategies.
Table 1: Reaction Conditions for NHS-Ester-Alkyne-PEG Labeling of Primary Amines
| Parameter | Recommended Range | Notes |
| Molar Excess of NHS-Ester-Alkyne-PEG | 10 to 20-fold over protein | Can be adjusted to achieve the desired degree of labeling.[8] |
| Protein Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a higher molar excess of the labeling reagent.[8] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[3][7][8] |
| pH | 7.2 - 8.5 | The optimal pH for NHS ester reactions with primary amines is typically between 8.3 and 8.5.[9] |
| Incubation Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for longer incubation times to control the reaction. |
| Incubation Time | 30 minutes to 2 hours | Can be extended overnight at 4°C.[7] |
| Quenching Reagent | 50-100 mM Tris-HCl or hydroxylamine | Stops the reaction by consuming unreacted NHS ester.[7][10] |
Table 2: Reaction Conditions for Maleimide-Alkyne-PEG Labeling of Thiols
| Parameter | Recommended Range | Notes |
| Molar Excess of Maleimide-Alkyne-PEG | 10 to 20-fold over thiol groups | Ensures efficient labeling of available cysteine residues.[11] |
| Protein Concentration | 1 - 10 mg/mL | |
| Reaction Buffer | Thiol-free buffer (e.g., PBS, HEPES) | Buffers should be degassed to prevent oxidation of thiols.[12] |
| pH | 6.5 - 7.5 | The reaction between maleimides and thiols proceeds readily at neutral or slightly acidic pH to form a stable thioether bond.[11] |
| Reducing Agent (optional) | TCEP (tris(2-carboxyethyl)phosphine) | Used to reduce disulfide bonds and make cysteine residues available for labeling. Avoid thiol-containing reducing agents like DTT or BME.[12][13] |
| Incubation Temperature | 4°C to Room Temperature (20-25°C) | |
| Incubation Time | 2 to 4 hours | Can be extended overnight at 4°C.[11] |
III. Experimental Protocols
A. Protocol for Labeling Proteins with NHS-Ester-Alkyne-PEG Linkers
This protocol details the steps for labeling primary amine groups on a protein with an NHS-ester-alkyne-PEG linker.
Materials:
-
Protein of interest
-
NHS-Ester-Alkyne-PEG reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.[3][7] This can be done by dialysis or using a desalting column.
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[8]
-
Prepare Alkyne-PEG Reagent Stock Solution: Immediately before use, dissolve the NHS-Ester-Alkyne-PEG reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[3][8] The NHS ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.[3][7][8]
-
Labeling Reaction: Add the calculated amount of the alkyne-PEG reagent stock solution to the protein solution. A 10-20 fold molar excess of the reagent is typically used.[8] The final concentration of the organic solvent (DMSO or DMF) should be less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[8] For sensitive proteins, the incubation can be performed overnight at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[10] Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted alkyne-PEG reagent and byproducts by dialysis or using a desalting column.[3][7][10]
-
Storage: Store the alkyne-labeled protein under the same conditions as the unmodified protein until ready for use.
B. Protocol for Labeling Proteins with Maleimide-Alkyne-PEG Linkers
This protocol outlines the procedure for labeling free thiol groups on a protein with a maleimide-alkyne-PEG linker.
Materials:
-
Protein of interest containing free cysteine residues
-
Maleimide-Alkyne-PEG reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-free, degassed buffer (e.g., PBS, HEPES, pH 6.5-7.5)
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[12] Degassing the buffer is crucial to prevent the oxidation of free thiols.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[12][13]
-
Prepare Alkyne-PEG Reagent Stock Solution: Freshly prepare a stock solution of the Maleimide-Alkyne-PEG reagent in anhydrous DMSO or DMF (e.g., 10 mM).[13]
-
Labeling Reaction: Add a 10-20 fold molar excess of the maleimide-alkyne-PEG stock solution to the protein solution.[11]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C in the dark.[11][13]
-
Purification: Remove the excess, unreacted maleimide-alkyne-PEG reagent by dialysis or with a desalting column.
-
Storage: Store the alkyne-labeled protein under appropriate conditions, protected from light. For long-term storage, consider adding a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or storing in 50% glycerol (B35011) at -20°C.[13]
IV. Visualizations
Caption: Experimental workflow for labeling proteins with alkyne-PEG linkers.
References
- 2. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Bioconjugation of Peptides with Ald-Ph-PEG4-bis-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the bioconjugation of peptides using the heterobifunctional linker, Ald-Ph-PEG4-bis-PEG4-propargyl. This linker is designed for advanced bioconjugation applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and novel biomaterials.
Introduction
The this compound linker is a sophisticated chemical tool that facilitates the covalent attachment of peptides to other molecules or surfaces. Its unique architecture offers several advantages:
-
Dual Functionality: The linker possesses two distinct reactive moieties: an aldehyde group and two propargyl (alkyne) groups. This allows for a two-step, orthogonal conjugation strategy.
-
PEG Spacer: The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and bioavailability of the resulting conjugate while reducing potential immunogenicity.[1][2]
-
Branched Structure: The "bis-propargyl" feature allows for the attachment of multiple molecules, potentially increasing the payload of a therapeutic agent in an ADC.[3]
The aldehyde group can react with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) to form a Schiff base, which can be subsequently reduced to a stable secondary amine. The propargyl groups are available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry," to conjugate with azide-containing molecules.[4][5][6]
Key Applications
-
Antibody-Drug Conjugates (ADCs): This linker is well-suited for the construction of ADCs, where a cytotoxic drug can be attached to the peptide-linker conjugate, which in turn is conjugated to an antibody for targeted delivery to cancer cells.[1][2]
-
Peptide Modification and Labeling: Peptides can be modified with this linker to introduce alkyne handles for subsequent functionalization with imaging agents (e.g., fluorescent dyes), targeting ligands, or other biomolecules.[7]
-
Development of Complex Biomaterials: The bifunctional nature of the linker allows for the creation of well-defined, multi-component biomaterials and hydrogels.
Experimental Protocols
This section provides detailed protocols for a two-step conjugation of a peptide to the this compound linker, followed by a click chemistry reaction.
Protocol 1: Conjugation of Peptide to the Aldehyde Group of the Linker
This protocol describes the reaction between the aldehyde group of the linker and a primary amine on the peptide (e.g., N-terminus or lysine side chain) via reductive amination.
Materials:
-
Peptide with an available primary amine
-
This compound linker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)
-
Quenching Solution: 1 M Tris-HCl, pH 7.4
-
Purification System: HPLC or FPLC system with a suitable column (e.g., C18 for reverse-phase chromatography)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Dissolve the this compound linker in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10-50 mM.
-
Conjugation Reaction:
-
Add the linker solution to the peptide solution at a molar ratio of 5:1 to 20:1 (linker:peptide). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Reduction:
-
Prepare a fresh solution of the reducing agent (e.g., 50 mM NaBH₃CN in Reaction Buffer).
-
Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the Quenching Solution to a final concentration of 100 mM to quench any unreacted aldehyde and reducing agent. Incubate for 30 minutes at room temperature.
-
Purification: Purify the peptide-linker conjugate using HPLC or FPLC to remove excess linker and byproducts.
-
Characterization: Confirm the successful conjugation and determine the purity of the product using techniques such as mass spectrometry (MS) and analytical HPLC.
Protocol 2: Click Chemistry Conjugation of an Azide-Modified Molecule
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-containing molecule (e.g., a fluorescent dye, a drug molecule) to the propargyl groups of the peptide-linker conjugate.
Materials:
-
Purified peptide-linker conjugate with propargyl groups
-
Azide-modified molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing Agent: Sodium ascorbate (B8700270)
-
Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
Purification System: HPLC or FPLC system
Procedure:
-
Reactant Preparation:
-
Dissolve the purified peptide-linker conjugate in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the azide-modified molecule in a suitable solvent (e.g., DMSO) to a stock concentration of 10-50 mM.
-
-
Catalyst Preparation (prepare fresh):
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in DMSO or water.
-
-
Click Reaction:
-
In a reaction vessel, combine the peptide-linker conjugate and the azide-modified molecule at a molar ratio of 1:2 to 1:5 (conjugate:azide (B81097) molecule).
-
Add the copper ligand to the reaction mixture to a final concentration of 1-2 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring. Protect the reaction from light if using a light-sensitive azide molecule.
-
-
Purification: Purify the final peptide conjugate using HPLC or FPLC.
-
Characterization: Characterize the final product by MS and analytical HPLC to confirm successful conjugation and purity.
Quantitative Data Summary
The following table provides typical reaction parameters for the bioconjugation protocols. Note that these are starting points and may require optimization for specific peptides and molecules.
| Parameter | Protocol 1: Reductive Amination | Protocol 2: CuAAC Click Chemistry |
| Molar Ratio (Linker:Peptide) | 5:1 to 20:1 | N/A |
| Molar Ratio (Conjugate:Azide) | N/A | 1:2 to 1:5 |
| Reaction pH | 7.4 | 7.4 |
| Reaction Temperature | Room Temperature (or 4°C overnight) | Room Temperature |
| Reaction Time | 3-6 hours | 1-4 hours |
| Typical Yield | 60-80% | >90% |
| Purity (post-purification) | >95% | >95% |
Visualizations
Caption: Experimental workflow for the two-step bioconjugation of a peptide.
Caption: Chemical reaction scheme for the bioconjugation process.
References
Application Notes and Protocols for Ald-Ph-PEG4-bis-PEG4-propargyl in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-PEG4-bis-PEG4-propargyl is a novel, trifunctional linker designed for the development of advanced targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This branched polyethylene (B3416737) glycol (PEG) linker possesses three distinct functional groups: a benzaldehyde (B42025) group for conjugation to a targeting moiety, and two propargyl (alkyne) groups for the attachment of therapeutic payloads via click chemistry. The dual PEG4 spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]
The strategic design of this linker allows for the construction of ADCs with a potentially high and homogeneous drug-to-antibody ratio (DAR). The benzaldehyde group can react with hydrazide-modified antibodies to form a pH-sensitive hydrazone bond, which is relatively stable at physiological pH but can be cleaved in the acidic environment of endosomes and lysosomes, facilitating intracellular drug release.[3][4] The two terminal alkyne groups enable the conjugation of two azide-functionalized drug molecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), offering a modular and efficient approach to payload attachment.
These application notes provide an overview of the properties of this compound, along with detailed protocols for its application in the synthesis and characterization of ADCs.
Physicochemical Properties and Characterization Data
While specific experimental data for this compound is not extensively available in peer-reviewed literature, the properties of its constituent functional groups are well-characterized. The following table summarizes expected properties and provides a template for the characterization of this linker and its conjugates.
| Property | Description | Analytical Method |
| Molecular Weight | The exact molecular weight of the linker is crucial for stoichiometric calculations in conjugation reactions. | Mass Spectrometry (MS) |
| Purity | High purity is essential to ensure reproducible conjugation and avoid the introduction of undefined impurities into the final product. | HPLC, NMR Spectroscopy |
| Solubility | The PEGylated nature of the linker is expected to confer good solubility in aqueous buffers and a range of organic solvents, which is advantageous for conjugation reactions.[] | Visual assessment in various solvents |
| Reactivity of Aldehyde | The benzaldehyde group reacts with hydrazides to form a hydrazone bond. The reaction kinetics can be influenced by pH and catalysts. Aromatic aldehydes generally form more stable hydrazones than aliphatic aldehydes.[4] | HPLC, MS |
| Reactivity of Propargyls | The terminal alkyne groups readily participate in click chemistry reactions with azide-containing molecules. | HPLC, MS |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated per antibody. This is a critical quality attribute of an ADC, influencing its efficacy and safety.[6] The branched nature of this linker allows for potentially higher and more homogeneous DAR values.[7][8] | HIC, LC-MS, UV/Vis Spectroscopy[6][][10][11][12] |
| In Vitro Plasma Stability | The stability of the linker, particularly the hydrazone bond, in plasma is a key determinant of the ADC's therapeutic window. Aromatic hydrazones are generally more stable than aliphatic ones, but plasma components can catalyze hydrolysis.[4][13][14][15] | HPLC, LC-MS |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis and evaluation of an ADC. Optimization of reaction conditions may be necessary for specific antibodies and payloads.
Protocol 1: Two-Step Chemoenzymatic Conjugation of a Drug to an Antibody
This protocol describes a two-step process where the linker is first attached to the antibody, followed by the conjugation of the payload.
Materials:
-
This compound
-
Q-tagged monoclonal antibody (mAb)
-
Microbial transglutaminase (MTGase)
-
Azide-functionalized cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Purification columns (e.g., size-exclusion chromatography)
-
Reaction buffers (e.g., PBS, Tris buffer)
Procedure:
-
Antibody-Linker Conjugation:
-
Prepare a solution of the Q-tagged mAb in a suitable buffer (e.g., PBS, pH 7.4).
-
Add this compound to the mAb solution at a defined molar ratio.
-
Initiate the reaction by adding MTGase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time.
-
Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and enzyme.
-
Characterize the conjugate to confirm linker attachment, for example, by mass spectrometry.
-
-
Payload Conjugation (Click Chemistry):
-
Prepare a stock solution of the azide-functionalized cytotoxic drug in a suitable solvent (e.g., DMSO).
-
To the purified antibody-linker conjugate, add the azide-functionalized drug.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4, sodium ascorbate, and a copper-chelating ligand like THPTA in an appropriate buffer.
-
Add the catalyst solution to the antibody-linker and drug mixture to initiate the click reaction.
-
Allow the reaction to proceed at room temperature for a defined period.
-
Purify the final ADC using size-exclusion chromatography to remove unreacted drug and catalyst.
-
Characterize the final ADC for DAR, purity, and aggregation.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
Accurate determination of the DAR is crucial for ADC characterization.[6]
Method 1: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.
-
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the ADC species with a decreasing salt gradient.
-
Monitor the elution profile at 280 nm.
-
Identify peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by integrating the peak areas of the different species.[]
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS provides a highly accurate measurement of the molecular weights of the different ADC species, allowing for unambiguous DAR determination.[11]
-
Procedure:
-
Separate the ADC species using a reversed-phase LC column.
-
Analyze the eluent by high-resolution mass spectrometry.
-
Deconvolute the mass spectra to determine the masses of the intact ADC species.
-
Calculate the DAR based on the mass difference between the unconjugated antibody and the drug-loaded species.[10][12]
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is used to evaluate the potency of the synthesized ADC.[16][17][18][19][20]
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Synthesized ADC
-
Control antibody
-
Free cytotoxic drug
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free drug in cell culture medium.
-
Replace the medium in the wells with the prepared solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and drug-induced cytotoxicity (typically 72-120 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the untreated control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Signaling Pathways
The signaling pathway affected by an ADC is determined by the mechanism of action of the cytotoxic payload, not the linker itself. For instance, if the payload is a tubulin inhibitor like monomethyl auristatin E (MMAE), the ADC, upon internalization and drug release, will disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Conclusion
This compound represents a versatile and promising linker for the development of next-generation targeted therapies. Its trifunctional nature allows for the creation of ADCs with potentially high and uniform DARs, while the PEG spacers can improve the overall properties of the conjugate. The protocols provided herein offer a starting point for the application of this linker in ADC research and development. Further studies are warranted to fully characterize the in vitro and in vivo performance of ADCs constructed with this novel linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 10. lcms.cz [lcms.cz]
- 11. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Polyethylene Glycol (PEG) linkers are frequently employed in ADC design to enhance solubility, prolong circulation half-life, and reduce immunogenicity, particularly for hydrophobic payloads. However, the unique physicochemical properties of PEGylated ADCs present distinct challenges during downstream purification.
This document provides detailed application notes and protocols for the purification of ADCs featuring PEG linkers. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and efficient purification strategies to obtain highly pure and homogeneous ADC products. The protocols herein focus on the three primary chromatographic techniques utilized in ADC purification: Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC).
Challenges in Purifying ADCs with PEG Linkers
The purification of PEGylated ADCs is often complicated by several factors:
-
Increased Hydrophilicity and Shielding Effects: The hydrophilic PEG chains can mask the hydrophobic and charged regions of the antibody and payload, altering their interaction with chromatographic resins. This "shielding" effect can reduce the resolution of different drug-to-antibody ratio (DAR) species.
-
Heterogeneity: The conjugation process typically yields a heterogeneous mixture of ADC species with varying DARs (0, 2, 4, 6, 8, etc.), unconjugated antibody, and free linker-payload. The presence of the PEG linker can make the separation of these closely related species more challenging.
-
Aggregation: The conjugation of hydrophobic payloads, even with a hydrophilic PEG linker, can increase the propensity for aggregation.[1] These aggregates must be effectively removed to ensure product safety and efficacy.
-
Linker-Payload Instability: The linker-payload construct may be susceptible to degradation under certain purification conditions, such as extreme pH or temperature, leading to premature drug release and reduced yield of intact ADC.[2]
Purification Strategies and Methodologies
A multi-step chromatographic approach is typically employed to address the purification challenges of PEGylated ADCs. The selection and optimization of each step are critical for achieving the desired purity, recovery, and DAR profile.
Workflow for ADC Purification
The general workflow for the purification of ADCs with PEG linkers involves a series of chromatographic steps designed to remove process-related impurities, unconjugated antibody, and unwanted DAR species, as well as to exchange the ADC into its final formulation buffer.
Caption: General workflow for the purification of ADCs with PEG linkers.
Experimental Protocols
The following sections provide detailed protocols for the purification of PEGylated ADCs using HIC, IEX, and SEC. These protocols serve as a starting point and should be optimized for each specific ADC.
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC separates molecules based on their hydrophobicity. In ADC purification, HIC is a powerful tool for separating different DAR species, as the addition of each hydrophobic drug-linker moiety increases the overall hydrophobicity of the conjugate.[3][4]
Protocol:
-
Column: Toyopearl Phenyl-650S or similar phenyl-based HIC resin.
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium (B1175870) Sulfate (B86663) in 25 mM Potassium Phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Potassium Phosphate, pH 7.0, containing 25% (v/v) Isopropanol.
-
Equilibration: Equilibrate the column with at least 5 column volumes (CVs) of Mobile Phase A.
-
Sample Loading: Dilute the crude ADC conjugation mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 - 1.5 M. Load the sample onto the equilibrated column. The optimal salt concentration for binding should be determined empirically.
-
Wash: Wash the column with 3-5 CVs of Mobile Phase A to remove unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs. Species with higher DARs will be more retained and elute later in the gradient.
-
Regeneration: Regenerate the column with 3-5 CVs of 100% Mobile Phase B, followed by re-equilibration with Mobile Phase A.
Data Presentation: HIC Purification of a PEGylated ADC
| Parameter | Unpurified ADC | Purified DAR 2 | Purified DAR 4 |
| Average DAR | 3.8 | 2.1 | 4.0 |
| Purity (by HIC) | Heterogeneous | >95% | >95% |
| Recovery | - | ~85% | ~80% |
| Aggregate Level (by SEC) | 5% | <1% | <1% |
Note: Data presented is a representative example compiled from multiple sources and should be optimized for specific ADCs.[5][6]
Caption: Principle of HIC separation based on increasing hydrophobicity with higher DAR.
Ion Exchange Chromatography (IEX) for Charge Variant and Impurity Removal
IEX separates molecules based on their net surface charge. It is effective for removing charged impurities, such as host cell proteins and DNA, as well as for separating ADC charge variants that arise from post-translational modifications or conjugation itself.[1][7] The PEG linker can shield the protein's surface charges, which may necessitate careful optimization of the IEX method.[8]
Protocol:
-
Column: A strong or weak cation exchange (CEX) or anion exchange (AEX) column, depending on the pI of the ADC.
-
Mobile Phase A (Equilibration Buffer): 20 mM MES, pH 6.0 (for CEX).
-
Mobile Phase B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.0 (for CEX).
-
Equilibration: Equilibrate the column with at least 5 CVs of Mobile Phase A.
-
Sample Loading: Dilute the HIC-purified ADC pool into Mobile Phase A and load onto the column.
-
Wash: Wash the column with 3-5 CVs of Mobile Phase A.
-
Elution: Elute the bound ADC with a linear gradient of 0-100% Mobile Phase B over 20-30 CVs.
-
Regeneration: Regenerate the column with 3-5 CVs of 100% Mobile Phase B, followed by re-equilibration with Mobile Phase A.
Data Presentation: IEX Purification of a PEGylated ADC
| Parameter | HIC Eluate | IEX Purified ADC |
| Purity (by IEX) | ~95% | >98% |
| Host Cell Protein (HCP) | 50 ppm | <10 ppm |
| DNA | 10 pg/mg | <1 pg/mg |
| Recovery | - | ~90% |
Note: Data is representative and will vary based on the specific ADC and process.
References
- 1. Antibody Aggregate Removal by Multimodal Chromatography | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 5. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Size Exclusion Separation of Proteins and PEGylated Proteins application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 8. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Ald-Ph-PEG4-bis-PEG4-propargyl Modified Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of proteins with bifunctional linkers is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs). The Ald-Ph-PEG4-bis-PEG4-propargyl linker is a sophisticated, branched polyethylene (B3416737) glycol (PEG) reagent designed for this purpose. It features a terminal aldehyde group for initial protein conjugation, typically at the N-terminus or lysine (B10760008) residues, and two terminal propargyl groups for subsequent bio-orthogonal "click" chemistry reactions. This dual functionality allows for the precise attachment of payloads, such as cytotoxic drugs or imaging agents.
This document provides detailed application notes and experimental protocols for the characterization of proteins modified with the this compound linker. It is intended to guide researchers through the essential analytical techniques required to confirm successful conjugation and characterize the resulting bioconjugate.
Experimental Principles and Workflow
The characterization of proteins modified with this compound involves a multi-step analytical approach to confirm the covalent attachment of the linker and any subsequent payload, as well as to assess the homogeneity and stability of the final product.
The overall experimental workflow is as follows:
Data Presentation: Quantitative Analysis of Protein Modification
Successful modification of a protein with the this compound linker and a subsequent payload can be quantified using various analytical techniques. The following tables summarize expected quantitative data for a hypothetical 150 kDa monoclonal antibody (mAb) modified with this linker.
Table 1: Mass Spectrometry Data Summary
| Analyte | Expected Mass (Da) | Observed Mass Shift (Da) | Method |
| Unmodified mAb | 150,000 | - | ESI-QTOF MS |
| mAb + Linker | 151,041.2 | +1041.2 | ESI-QTOF MS |
| mAb + Linker + 2x Payload (800 Da each) | 152,641.2 | +2641.2 | ESI-QTOF MS |
Note: The mass of the this compound linker is approximately 1041.2 Da. The final mass will depend on the specific payload used.
Table 2: HPLC Analysis Data Summary
| Analyte | Retention Time (min) | Peak Purity (%) | Method |
| Unmodified mAb | 15.2 | >98 | Reversed-Phase HPLC |
| mAb + Linker | 14.5 | >95 | Reversed-Phase HPLC |
| Final ADC | 13.8 | >95 | Reversed-Phase HPLC |
Note: PEGylation typically decreases the retention time on reversed-phase columns due to increased hydrophilicity.
Table 3: SDS-PAGE Analysis Summary
| Analyte | Apparent Molecular Weight (kDa) | Band Shift (kDa) | Method |
| Unmodified mAb (Heavy Chain) | 50 | - | Reducing SDS-PAGE |
| Modified mAb (Heavy Chain) | ~55-60 | +5-10 | Reducing SDS-PAGE |
| Unmodified mAb (Intact) | 150 | - | Non-reducing SDS-PAGE |
| Modified mAb (Intact) | ~160-170 | +10-20 | Non-reducing SDS-PAGE |
Note: PEGylated proteins migrate slower on SDS-PAGE, resulting in a higher apparent molecular weight than the actual mass increase. This effect is more pronounced with branched PEG linkers.
Table 4: Drug-to-Antibody Ratio (DAR) Calculation from Mass Spectrometry
| Species | Relative Abundance (%) | Number of Payloads | Weighted Contribution |
| mAb + Linker | 10 | 0 | 0 |
| mAb + Linker + 1 Payload | 20 | 1 | 0.2 |
| mAb + Linker + 2 Payloads | 70 | 2 | 1.4 |
| Average DAR | 1.6 |
Note: The average DAR is a critical quality attribute for ADCs and is calculated from the relative abundance of each species detected by mass spectrometry.
Experimental Protocols
Protocol 1: Protein Modification via Reductive Amination
This protocol describes the conjugation of the this compound linker to a protein via reductive amination.
Materials:
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Sodium cyanoborohydride (NaBH₃CN) solution
-
Quenching solution (e.g., Tris buffer or glycine)
-
Dialysis or centrifugal filter units for purification
Procedure:
-
Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Prepare a stock solution of the this compound linker in an appropriate solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add the linker stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the linker over the protein.
-
Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM.
-
Purification: Purify the modified protein using dialysis or centrifugal filter units to remove excess linker and reducing agent.
Protocol 2: Click Chemistry for Payload Conjugation
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-containing payload to the propargyl-modified protein.
Materials:
-
Propargyl-modified protein
-
Azide-containing payload
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the propargyl-modified protein and the azide-payload (typically at a 2-5 fold molar excess over the propargyl groups).
-
Catalyst Preparation: In a separate tube, pre-mix CuSO₄ and the chelating ligand.
-
Reaction Initiation: Add the CuSO₄/ligand mixture to the protein/payload solution, followed by the addition of freshly prepared sodium ascorbate (B8700270) to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the final conjugate using size-exclusion chromatography to remove the catalyst, excess payload, and any unreacted protein.
Protocol 3: SDS-PAGE Analysis
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without reducing agent)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the protein samples with the appropriate sample loading buffer. For reducing conditions, use a buffer containing DTT or β-mercaptoethanol and heat at 95°C for 5 minutes. For non-reducing conditions, omit the reducing agent and heating step.
-
Gel Electrophoresis: Load the samples and molecular weight standards onto the polyacrylamide gel and run the electrophoresis according to the manufacturer's instructions.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: Compare the migration of the modified protein to the unmodified control. The PEGylated protein will show a significant upward shift in apparent molecular weight.
Protocol 4: Western Blot Analysis
Materials:
-
SDS-PAGE materials
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (specific to the protein or a tag)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer: Run SDS-PAGE as described above. Transfer the separated proteins to a membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a suitable imager.
Protocol 5: Mass Spectrometry Analysis
Procedure:
-
Sample Preparation: Prepare the protein sample by desalting and buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate).
-
Mass Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-QTOF).
-
Data Processing: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein species.
-
Analysis: Compare the mass of the modified protein to the unmodified control to confirm the mass addition of the linker and payload. Calculate the average DAR based on the relative abundance of each species.
Protocol 6: HPLC Analysis
Procedure:
-
Column and Mobile Phase Selection: Choose an appropriate HPLC column (e.g., reversed-phase C4 or C8) and mobile phase system (e.g., water/acetonitrile with 0.1% TFA).
-
Chromatography: Inject the sample and run a gradient elution to separate the modified protein from the unmodified protein and other impurities.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: Compare the retention time and peak profile of the modified protein to the unmodified control.
Signaling Pathway and Mechanism of Action
The this compound linker is frequently employed in the development of Antibody-Drug Conjugates (ADCs). The following diagram illustrates the general mechanism of action for an ADC targeting a cancer cell.
The ADC selectively binds to antigens overexpressed on the surface of tumor cells.[1][2][] Following binding, the ADC-antigen complex is internalized into the cell via endocytosis.[2][][4] The complex is then trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload.[2][][4] The released payload can then exert its cell-killing effect, for example, by inducing DNA damage, ultimately leading to apoptosis.[2][4]
References
Determining the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy, safety, and pharmacokinetic profile.[1] Accurate and robust determination of the average DAR and the distribution of drug-loaded species is therefore essential throughout the ADC development process.[2][3] This document provides detailed application notes and experimental protocols for the principal analytical techniques employed for DAR calculation.
Introduction to DAR and its Importance
An ADC is a complex biopharmaceutical composed of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload via a chemical linker.[2][4] The manufacturing process of ADCs, particularly those involving conjugation to lysine (B10760008) or cysteine residues, often results in a heterogeneous mixture of species with varying numbers of drugs attached to each antibody.[2] The average number of these conjugated drug molecules per antibody is defined as the DAR.[5]
A low DAR may lead to reduced potency, while an excessively high DAR can negatively impact pharmacokinetics, potentially leading to faster clearance and increased toxicity.[3][5] Consequently, regulatory agencies require comprehensive characterization of ADCs, with DAR analysis being a central component.
This document outlines the most commonly employed methods for DAR determination:
-
UV-Vis Spectroscopy: A straightforward and rapid method for determining the average DAR.[6]
-
Mass Spectrometry (MS): A powerful technique that provides both the average DAR and the distribution of different drug-loaded species.[3][5]
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic method that separates ADC species based on the number of conjugated drugs.[3][7][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method, particularly for cysteine-linked ADCs, that separates the light and heavy chains to determine drug distribution.[3][7]
Section 1: DAR Calculation by UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and convenient method for determining the average DAR.[6] The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[] By measuring the absorbance of the ADC at two different wavelengths—one where the antibody and drug both absorb (typically 280 nm) and one where only the drug has significant absorbance—the concentrations of the antibody and the drug can be determined, and from them, the average DAR can be calculated.[6][]
Experimental Protocol
-
Determine the Maximum Absorption Wavelength (λ_max) of the Drug:
-
Dissolve the free drug in an appropriate organic solvent (e.g., DMSO, methanol).
-
Scan the absorbance from 230 nm to 400 nm to identify the wavelength of maximum absorbance.[]
-
-
Determine the Molar Extinction Coefficients (ε):
-
Accurately prepare solutions of known concentrations for both the unconjugated antibody and the free drug.
-
Measure the absorbance of the antibody solution at 280 nm (A_Ab,280).
-
Measure the absorbance of the drug solution at 280 nm (A_Drug,280) and at its λ_max (A_Drug,λ_max).
-
Calculate the molar extinction coefficients using the Beer-Lambert law (A = εcl), where A is absorbance, c is molar concentration, and l is the path length of the cuvette.
-
ε_Ab,280 = A_Ab,280 / (c_Ab * l)
-
ε_Drug,280 = A_Drug,280 / (c_Drug * l)
-
ε_Drug,λ_max = A_Drug,λ_max / (c_Drug * l)
-
-
-
Measure the Absorbance of the ADC Sample:
-
Prepare the ADC sample in a suitable buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A_ADC,280) and at the drug's λ_max (A_ADC,λ_max).
-
-
Calculate the Average DAR:
-
The concentration of the drug in the ADC sample can be calculated from the absorbance at λ_max, assuming the antibody does not absorb at this wavelength.
-
c_Drug = A_ADC,λ_max / (ε_Drug,λ_max * l)
-
-
The absorbance of the antibody component at 280 nm can be corrected for the contribution of the drug.
-
A_Ab,280 = A_ADC,280 - (A_ADC,λ_max / ε_Drug,λ_max) * ε_Drug,280
-
-
The concentration of the antibody can then be calculated.
-
c_Ab = A_Ab,280 / (ε_Ab,280 * l)
-
-
The average DAR is the ratio of the molar concentrations of the drug and the antibody.
-
DAR = c_Drug / c_Ab
-
-
Quantitative Data Summary
| Parameter | Symbol | Wavelength | Description |
| Molar Extinction Coefficient of Antibody | ε_Ab | 280 nm | A measure of how strongly the antibody absorbs light at 280 nm. |
| Molar Extinction Coefficient of Drug | ε_Drug | 280 nm & λ_max | A measure of how strongly the drug absorbs light at 280 nm and its λ_max. |
| ADC Absorbance | A_ADC | 280 nm & λ_max | The measured absorbance of the ADC solution at both wavelengths. |
Workflow Diagram
Section 2: DAR Calculation by Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the characterization of ADCs.[5] It provides not only the average DAR but also detailed information about the distribution of different drug-loaded species and the presence of any unconjugated antibody.[3][] The ADC sample is typically analyzed in its intact form, or it may be deglycosylated to reduce spectral complexity.[5] For cysteine-linked ADCs, the antibody can be reduced to separate the light and heavy chains for more detailed analysis.[5]
Experimental Protocol
-
Sample Preparation:
-
Intact Mass Analysis: Dilute the ADC sample to a final concentration of 1 mg/mL in 0.1% formic acid in water.[10]
-
Deglycosylation (Optional): To 100 µg of ADC (at 1 µg/µL), add 1 µL of PNGase F (50 units/µL). Incubate the mixture overnight at 37°C.[10]
-
Reduction (for Cys-linked ADCs): Add dithiothreitol (B142953) (DTT) to the ADC sample to a final concentration of 50 mmol/L and incubate at 37°C to reduce the disulfide bonds and separate the light and heavy chains.[11]
-
-
LC-MS Analysis:
-
Liquid Chromatography: Separate the ADC species using a reversed-phase column (e.g., Agilent PLRP-S or Waters ACQUITY BEH C4).[10][12] Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[10]
-
Mass Spectrometry: Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF).[12]
-
-
Data Analysis and DAR Calculation:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.[13]
-
Identify the peaks corresponding to the unconjugated antibody (D0) and the various drug-loaded species (D1, D2, D3, etc.).
-
Calculate the relative abundance of each species from the peak intensities (or areas) in the deconvoluted spectrum.
-
The average DAR is calculated as the weighted average of the drug load for each species:
-
DAR = Σ(Relative Abundance_i * Drug Load_i) / Σ(Relative Abundance_i)
-
-
Quantitative Data Summary
| ADC Species | Drug Load (i) | Deconvoluted Mass (Da) | Relative Abundance (%) |
| Unconjugated mAb | 0 | M_Ab | A_0 |
| ADC with 1 drug | 1 | M_Ab + M_DrugLinker | A_1 |
| ADC with 2 drugs | 2 | M_Ab + 2 * M_DrugLinker | A_2 |
| ... | ... | ... | ... |
| ADC with n drugs | n | M_Ab + n * M_DrugLinker | A_n |
| Average DAR | Σ(A_i * i) / Σ(A_i) |
Example data for T-DM1 (glycosylated and deglycosylated forms) has shown average DAR values of 3.6 and 3.5, respectively.[10]
Workflow Diagram
Section 3: DAR Calculation by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the DAR and drug load distribution, especially for cysteine-linked ADCs.[3][7] This non-denaturing technique separates ADC species based on their hydrophobicity.[14] Since the conjugated drug payloads are typically hydrophobic, the retention time on the HIC column increases with the number of attached drugs.[3][8]
Experimental Protocol
-
Mobile Phase Preparation:
-
Chromatography:
-
Equilibrate a HIC column (e.g., Protein-Pak Hi Res HIC) with Buffer A.
-
Inject the ADC sample.
-
Elute the bound species with a linear gradient from 100% Buffer A to 100% Buffer B.[14]
-
Monitor the elution profile at 280 nm.
-
-
DAR Calculation:
-
Identify the peaks corresponding to the different drug-loaded species (D0, D2, D4, etc.). The unconjugated antibody (D0) will elute first, followed by species with increasing drug loads.[7]
-
Integrate the peak area for each species.
-
The weighted average DAR is calculated from the percentage of the total peak area for each species:
-
DAR = Σ(% Peak Area_i * Drug Load_i) / 100 []
-
-
Quantitative Data Summary
| ADC Species | Drug Load (i) | Retention Time | Peak Area (%) |
| Unconjugated mAb | 0 | t_0 | A_0 |
| ADC with 2 drugs | 2 | t_2 | A_2 |
| ADC with 4 drugs | 4 | t_4 | A_4 |
| ADC with 6 drugs | 6 | t_6 | A_6 |
| ADC with 8 drugs | 8 | t_8 | A_8 |
| Average DAR | Σ(A_i * i) / 100 |
For brentuximab vedotin, a DAR of 3.7 has been determined using HIC.[15]
Workflow Diagram
Section 4: DAR Calculation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an orthogonal method for DAR determination, particularly for cysteine-linked ADCs.[7] This technique involves the reduction of the ADC to separate the light chains (LC) and heavy chains (HC).[3][7] The resulting fragments, including their drug-conjugated forms, are then separated based on their hydrophobicity.[]
Experimental Protocol
-
Sample Preparation (Reduction):
-
Treat the ADC sample with a reducing agent such as Dithiothreitol (DTT) to cleave the disulfide bonds.[3]
-
-
Chromatography:
-
Separate the reduced light and heavy chains on a reversed-phase column.
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).[16]
-
Monitor the elution at 280 nm.
-
-
DAR Calculation:
-
Identify the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-D1), unconjugated heavy chain (HC), and conjugated heavy chains (HC-D1, HC-D2, etc.).
-
Integrate the peak areas for each light and heavy chain species.
-
The weighted average DAR is calculated using the following formula for a typical IgG1 antibody:
-
DAR = 2 * (Σ(Weighted Peak Area of LC) + Σ(Weighted Peak Area of HC)) / 100 [][12]
-
-
Quantitative Data Summary
| Chain Fragment | Drug Load (i) | Peak Area (%) | Weighted Peak Area (% Area * i) |
| Light Chain (LC) | 0 | A_LC0 | 0 |
| LC with 1 drug | 1 | A_LC1 | A_LC1 |
| Heavy Chain (HC) | 0 | A_HC0 | 0 |
| HC with 1 drug | 1 | A_HC1 | A_HC1 |
| HC with 2 drugs | 2 | A_HC2 | 2 * A_HC2 |
| HC with 3 drugs | 3 | A_HC3 | 3 * A_HC3 |
| Average DAR | Calculated from the sum of weighted peak areas |
For Adcetris (brentuximab vedotin), a DAR of 4.0 has been calculated using this method.[11]
Workflow Diagram
References
- 1. hpst.cz [hpst.cz]
- 2. adcreview.com [adcreview.com]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. agilent.com [agilent.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. sciex.com [sciex.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. biogny.com [biogny.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Application Notes: Cleavable Linkers in Cancer Therapy
Introduction
Cleavable linkers are critical components in the design of targeted cancer therapies, such as antibody-drug conjugates (ADCs), prodrugs, and other drug delivery systems.[1][2][3][4] Their primary function is to securely connect a potent therapeutic agent (payload) to a targeting moiety (e.g., a monoclonal antibody) while it circulates in the bloodstream, and then to release the payload under specific conditions prevalent in the tumor microenvironment or within cancer cells.[1][2][5] This targeted release mechanism enhances the therapeutic efficacy of the drug against cancer cells while minimizing systemic toxicity and damage to healthy tissues.[1][2][] The ideal linker must be stable in plasma to prevent premature drug release but also be readily cleaved once the conjugate reaches its target.[3][5]
Cleavable linkers can be broadly categorized based on their cleavage mechanism into two main groups: chemically labile and enzyme-cleavable.[1][4]
Chemically Cleavable Linkers
Chemically cleavable linkers are designed to break in response to specific chemical stimuli present in the tumor microenvironment or intracellular compartments.[]
pH-Sensitive (Acid-Cleavable) Linkers
These linkers exploit the lower pH of the tumor microenvironment (pH 6.0-7.0) and the even more acidic conditions within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), compared to the physiological pH of blood (pH 7.4).[7][8][9]
-
Mechanism: They contain acid-labile functional groups, such as hydrazones, acetals, or carbonates, which undergo hydrolysis in acidic conditions to release the drug.[1][7][9][10] The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg), utilized a hydrazone linker.[]
-
Advantages: The release mechanism is straightforward and does not depend on the expression of specific enzymes.[9] They can be effective for tumors with poor internalization or for inducing a "bystander effect," where the released drug kills adjacent antigen-negative tumor cells.[9]
-
Limitations: Hydrazone linkers can exhibit instability and slow hydrolysis at physiological pH, potentially leading to premature drug release and off-target toxicity.[][11]
Redox-Sensitive (Disulfide) Linkers
These linkers leverage the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment (low, ~2-10 µM) and the intracellular cytoplasm (high, ~1-10 mM).[12][13]
-
Mechanism: Disulfide bonds within the linker are stable in the bloodstream but are rapidly reduced and cleaved by the high concentration of GSH inside the cell, releasing the payload into the cytoplasm.[10][12][14] The kinetics of this release can be adjusted by modifying the steric hindrance around the disulfide bond.[10]
-
Advantages: This mechanism provides a distinct intracellular trigger, enhancing tumor-specific drug release.[12][15]
-
Limitations: The effectiveness depends on a sufficient intracellular concentration of reducing agents like GSH.
Table 1: Quantitative Data for Chemically Cleavable Linkers
| Linker Type | Linker Example | Cleavage Condition | Half-Life (t½) at pH 7.4 | Half-Life (t½) at pH ~5.0 | Reference |
| pH-Sensitive | Hydrazone | Acidic pH | 183 hours | 4.4 hours | [] |
| pH-Sensitive | Acylhydrazone | Acidic pH | > 2.0 hours | 2.4 minutes | [7] |
| Redox-Sensitive | Disulfide | 5 mM Glutathione | Stable | ~50% reduction after 3 hours | [16] |
Enzyme-Cleavable Linkers
Enzyme-cleavable linkers are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within specific cellular compartments of cancer cells, such as lysosomes.[1][17][18]
Peptide-Based Linkers
These are the most common type of enzyme-cleavable linkers, often composed of dipeptides or tetrapeptides.[11]
-
Mechanism: They are cleaved by proteases, such as cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[8][11][15][17] A widely used example is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by cathepsin B following ADC internalization.[15][17][19] After cleavage of the peptide, a self-immolative spacer, like p-aminobenzyl carbamate (B1207046) (PABC), often facilitates the release of the unmodified, fully active drug.[8][17]
-
Advantages: High plasma stability combined with efficient enzymatic cleavage inside the target cell provides a wide therapeutic window.[18]
-
Limitations: The hydrophobic nature of some peptide linkers (e.g., Val-Cit-PABC) can lead to ADC aggregation.[19] Their stability in preclinical rodent models can be poor due to cleavage by other enzymes like carboxylesterase 1C, complicating evaluation.[20]
β-Glucuronide Linkers
-
Mechanism: These linkers are cleaved by β-glucuronidase, an enzyme found in lysosomes and also in the microenvironment of some solid tumors.[11][21] This enzyme is highly active in acidic lysosomal environments and cleaves the glucuronide moiety to release the payload.[22]
-
Advantages: Offers a dual-targeting opportunity (lysosomal and extracellular release). The linkers are generally hydrophilic, which can improve the pharmacokinetic properties of the ADC.[18]
-
Limitations: Efficacy is dependent on sufficient β-glucuronidase activity at the tumor site.
Table 2: Quantitative Data for Enzyme-Cleavable Linkers
| Linker Type | Linker Example | Cleavage Enzyme | Cleavage Rate / Half-Life | Reference |
| Peptide | Valine-Citrulline (Val-Cit) | Cathepsin B | t½ = 240 minutes | [16] |
| Peptide | Phenylalanine-Lysine (Phe-Lys) | Cathepsin B | t½ = 8 minutes | [16] |
| Peptide | Valine-Alanine (Val-Ala) | Cathepsin B | Cleaved at half the rate of Val-Cit | [16] |
Experimental Protocols
Detailed and standardized protocols are essential for the evaluation and selection of cleavable linkers for therapeutic applications.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma over time.[16]
Materials:
-
Antibody-Drug Conjugate (ADC) solution of known concentration
-
Freshly prepared plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.5)
-
LC-MS system for analysis
Methodology:
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma. Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Quenching: Immediately place the aliquot on ice or dilute it in cold PBS to stop any further reaction.[16]
-
ADC Capture: Add the diluted sample to pre-equilibrated Protein A/G resin and incubate to capture the ADC.
-
Washing: Wash the resin with wash buffer to remove unbound plasma proteins.[16]
-
Elution: Elute the captured ADC from the resin using the elution buffer and immediately neutralize the eluate.[16]
-
Analysis: Analyze the eluted ADC sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).[16]
-
Data Analysis: Calculate the percentage of intact ADC or the average DAR remaining at each time point relative to the 0-hour time point to determine the plasma half-life.[16]
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility and cleavage kinetics of a protease-sensitive linker by the lysosomal enzyme cathepsin B.[16]
Materials:
-
ADC with a protease-sensitive linker
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., 10% trichloroacetic acid or organic solvent)
-
LC-MS or HPLC system for analysis
Methodology:
-
Enzyme Activation: Pre-incubate the cathepsin B solution in the assay buffer at 37°C for 10-15 minutes to ensure activation.
-
Reaction Initiation: Add the ADC to the activated enzyme solution to start the cleavage reaction. The final concentrations should be optimized (e.g., 10 µM ADC, 1 µM cathepsin B).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Stop the reaction by adding the quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and any remaining intact ADC. Collect the supernatant containing the released payload.
-
Analysis: Analyze the supernatant by LC-MS or HPLC to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial reaction velocity and calculate the linker's cleavage half-life (t½).
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic potency of an ADC on a target cancer cell line and determine its half-maximal inhibitory concentration (IC50).[16]
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload drug
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo, MTT, or XTT)
-
Plate reader (luminometer or spectrophotometer)
Methodology:
-
Cell Seeding: Seed the target and control cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 to 120 hours) at 37°C in a humidified CO2 incubator.[19]
-
Viability Measurement: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells to determine the percentage of cell viability. Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
References
- 1. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. njbio.com [njbio.com]
- 11. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in redox-responsive nanoparticles for combined cancer therapy - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00222A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Proteases as Activators for Cytotoxic Prodrugs in Antitumor Therapy | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A dual-enzyme cleavable linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00957E [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Linker Design and Synthesis Service for AAC - Creative Biolabs [creative-biolabs.com]
- 22. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of a High Drug-to-Antibody Ratio Antibody-Drug Conjugate Using a Branched Aldehyde-Propargyl Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. A critical component of an ADC is the linker, which connects the antibody to the payload and influences the ADC's stability, pharmacokinetics, and efficacy. The use of site-specific conjugation technologies and branched linkers allows for the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).
This application note describes the use of a heterobifunctional, branched linker, Ald-Ph-PEG4-bis-PEG4-propargyl , for the synthesis of an ADC with a potentially high DAR. This linker features:
-
An aldehyde-reactive phenyl group for site-specific conjugation to an antibody containing an engineered aldehyde tag (e.g., a formylglycine residue).
-
Two terminal propargyl (alkyne) groups , enabling the attachment of two azide-modified payload molecules per linker via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
-
PEG4 spacers to enhance the hydrophilicity and solubility of the linker and the final ADC.
The described two-step process involves the initial stable conjugation of the linker to the antibody, followed by the highly efficient and bioorthogonal click chemistry reaction to attach the payload. This methodology provides a robust platform for the development of next-generation ADCs with customized drug loading.
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to an Aldehyde-Tagged Antibody
This protocol details the conjugation of the aldehyde-functionalized linker to a monoclonal antibody that has been engineered to contain one or more aldehyde tags. A common method for introducing such a tag is the enzymatic conversion of a cysteine residue within a specific recognition sequence to formylglycine (fGly). The subsequent reaction with a hydrazine-containing linker, such as one that can be formed in situ for Hydrazino-iso-Pictet-Spengler (HIPS) chemistry, results in a stable C-C bond.
Materials:
-
Aldehyde-tagged monoclonal antibody (e.g., anti-HER2-fGly) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound linker.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.6).
-
Quenching solution (e.g., 1 M glycine).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A affinity chromatography).
Procedure:
-
Antibody Preparation: Exchange the buffer of the aldehyde-tagged antibody into the conjugation buffer. Adjust the antibody concentration to 2-10 mg/mL.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: a. Add a 5- to 10-fold molar excess of the linker stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation. b. Incubate the reaction mixture at 25°C for 4-16 hours with gentle mixing.
-
Quenching: Add a 100-fold molar excess of the quenching solution (e.g., glycine) to the reaction mixture to consume any unreacted linker. Incubate for 30 minutes at 25°C.
-
Purification: Purify the antibody-linker conjugate using SEC or Protein A chromatography to remove excess linker and other reagents. The buffer should be exchanged to a formulation suitable for the subsequent click chemistry step (e.g., PBS, pH 7.4).
-
Characterization: Characterize the purified antibody-linker conjugate by LC-MS to confirm the successful conjugation and determine the linker-to-antibody ratio.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azide-Modified Payload
This protocol describes the attachment of an azide-modified cytotoxic payload to the propargyl groups of the antibody-linker conjugate.
Materials:
-
Purified antibody-linker conjugate from Protocol 1.
-
Azide-modified payload (e.g., Azido-PEG-MMAE).
-
Anhydrous DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water).
-
Ligand solution, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 250 mM in water).
-
Reducing agent solution, e.g., sodium ascorbate (B8700270) (e.g., 500 mM in water, freshly prepared).
-
Purification system (e.g., SEC).
Procedure:
-
Reagent Preparation: a. Prepare a 10 mM stock solution of the azide-modified payload in anhydrous DMSO. b. Prepare the catalyst premix: combine the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio.
-
Conjugation Reaction: a. To the antibody-linker conjugate (at 1-5 mg/mL in PBS), add a 2- to 4-fold molar excess of the azide-modified payload per alkyne group. b. Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 0.1-0.25 mM. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM. d. Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final ADC using SEC to remove unreacted payload, catalyst, and other small molecules. The final ADC should be formulated in a suitable storage buffer (e.g., PBS or histidine-based buffer).
Protocol 3: Characterization of the Final Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates species based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated payloads.
-
Method: Analyze the purified ADC on a HIC column (e.g., Butyl-NPR) using a decreasing salt gradient (e.g., from 2 M ammonium (B1175870) sulfate to a low salt mobile phase). The weighted average DAR is calculated from the peak areas of the different drug-loaded species.
2. Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius. This method is used to quantify the percentage of high molecular weight species (aggregates) in the final ADC preparation.
-
Method: Inject the ADC onto an SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., PBS). A desirable ADC preparation should have a high monomer content (>95%).
3. Mass Confirmation and DAR by LC-MS:
-
Principle: Mass spectrometry provides a precise mass measurement of the intact or deglycosylated ADC. This confirms the covalent attachment of the drug-linker and allows for the calculation of the DAR.
-
Method: Analyze the ADC using a high-resolution mass spectrometer (e.g., Q-TOF) coupled to a liquid chromatography system. The average DAR can be calculated from the deconvoluted mass spectrum.
Quantitative Data Summary
The following table presents representative data for the synthesis and characterization of an ADC using the described protocols.
| Parameter | Value | Method |
| Linker Conjugation (Step 1) | ||
| Antibody Concentration | 5 mg/mL | UV-Vis (A280) |
| Linker:Antibody Molar Ratio | 10:1 | - |
| Linker-Antibody Yield | > 90% | UV-Vis (A280) |
| Average Linkers per Antibody | 1.9 | LC-MS |
| Payload Conjugation (Step 2) | ||
| Payload:Alkyne Molar Ratio | 3:1 | - |
| Final ADC Yield | > 85% | UV-Vis (A280) |
| Average DAR | 3.8 | HIC, LC-MS |
| Monomer Purity | > 98% | SEC |
| Residual Free Payload | < 0.5% | RP-HPLC |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the two-step synthesis of the antibody-drug conjugate.
Reaction Scheme
Caption: A diagram showing the sequential chemical reactions for ADC synthesis.
Scaling Up the Synthesis of Antibody-Drug Conjugates: A Guide for Researchers and Developers
Application Note & Protocols
The large-scale synthesis of antibody-drug conjugates (ADCs) presents a unique set of challenges, bridging the gap between biologics manufacturing and small-molecule chemical synthesis.[1][2] This document provides a comprehensive overview of the key considerations and methodologies for the successful scale-up of ADC production, intended for researchers, scientists, and drug development professionals. A critical aspect of ADC manufacturing is ensuring the safety of personnel and the environment due to the handling of highly potent cytotoxic payloads.[3][4][5]
Core Challenges in ADC Manufacturing Scale-Up
Scaling up ADC production from laboratory to commercial scales introduces several complexities that must be carefully managed to ensure a safe, reproducible, and efficient process.
-
Handling and Containment of Cytotoxic Payloads: The highly toxic nature of the small-molecule drugs used in ADCs necessitates specialized facilities and stringent safety protocols to protect operators and prevent environmental contamination.[3][5]
-
Process Control and Reproducibility: Maintaining consistent critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), purity, and stability is paramount.[4][6] Processes that are effective at the lab scale must be meticulously optimized and controlled for commercial production.[3]
-
Purity, Aggregation, and Stability: The conjugation process can alter the physicochemical properties of the antibody, potentially leading to aggregation, reduced stability, and altered solubility.[3][5] Robust purification strategies are essential to remove impurities like free drug-linker, aggregates, and undesired DAR species.[7]
-
Complex Supply Chain: The manufacturing of ADCs involves multiple components—the monoclonal antibody, the linker, and the cytotoxic payload—often sourced from different suppliers, which can introduce logistical challenges and risks of delays.[3][5]
-
Regulatory Complexity: ADCs fall under the regulatory purview of both biologics and small-molecule drugs, requiring extensive documentation and adherence to stringent compliance standards.[3][8]
Key Stages in Scale-Up Synthesis of ADCs
The manufacturing process for ADCs can be broadly divided into three main stages: antibody modification, conjugation, and purification. Each stage requires careful optimization and control to ensure the final product meets the required quality standards.
Caption: High-level workflow for ADC manufacturing.
Antibody Modification
The initial step in ADC synthesis involves the modification of the monoclonal antibody to introduce reactive sites for linker conjugation. The choice of conjugation chemistry dictates the modification strategy.
-
Lysine (B10760008) Conjugation: This traditional method targets the primary amines on lysine residues. While straightforward, it can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.
-
Cysteine Conjugation: This approach involves the reduction of interchain disulfide bonds to generate reactive thiol groups. It offers better control over the conjugation sites and often results in a more homogeneous product. Site-specific conjugation technologies that introduce cysteine residues at specific locations on the antibody are also employed to achieve greater homogeneity.
-
Site-Specific Conjugation: Newer, innovative methods aim to achieve a precisely defined DAR and conjugation site. These include enzymatic conjugation, the use of unnatural amino acids, and affinity peptide-mediated conjugation.[9][10] The "AJICAP" technology, for instance, utilizes Fc-affinity reagents for site-specific modification.[9]
Conjugation Reaction
The conjugation step involves the covalent attachment of the linker-payload to the modified antibody. Critical parameters that need to be controlled during this step include:
-
Stoichiometry: The molar ratio of the linker-payload to the antibody is a key factor in determining the final DAR.
-
Reaction Time and Temperature: These parameters influence the efficiency of the conjugation reaction and the stability of the ADC.
-
pH and Buffer Composition: The pH of the reaction buffer can affect the reactivity of both the antibody and the linker-payload.
-
Solvent: Organic co-solvents are often required to dissolve the hydrophobic linker-payload, and their concentration must be carefully controlled to avoid antibody denaturation.
Purification
Following the conjugation reaction, the crude ADC mixture contains the desired product along with various impurities.[7] A robust purification process is crucial to isolate the ADC with the target DAR and remove process-related impurities.
Common purification techniques include:
-
Chromatography:
-
Affinity Chromatography (e.g., Protein A): Used for initial capture and purification of the antibody and ADC.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge differences and can be used to remove aggregates and certain DAR species.
-
Hydrophobic Interaction Chromatography (HIC): A key technique for separating ADC species with different DARs.[11]
-
Size Exclusion Chromatography (SEC): Used to remove aggregates and other high or low molecular weight species.[12]
-
-
Tangential Flow Filtration (TFF): Employed for buffer exchange, concentration, and removal of small molecule impurities.[13]
Experimental Protocols
The following are example protocols for key experiments in the scale-up synthesis of a cysteine-linked ADC. These are generalized protocols and will require optimization based on the specific antibody, linker, and payload.
Protocol 1: Large-Scale Antibody Reduction
Objective: To reduce the interchain disulfide bonds of the monoclonal antibody to generate reactive thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution
-
Reaction Buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)
-
Diafiltration/Ultrafiltration system with appropriate molecular weight cut-off (MWCO) membrane
Procedure:
-
Equilibrate the mAb to the desired reaction temperature (e.g., 25°C).
-
Dilute the mAb to the target concentration (e.g., 10 mg/mL) with the reaction buffer.
-
Slowly add the TCEP stock solution to the mAb solution to a final molar excess (e.g., 2-5 fold molar excess over disulfide bonds).
-
Incubate the reaction mixture at the set temperature for a defined period (e.g., 1-3 hours) with gentle mixing.
-
Monitor the reduction process by taking samples at regular intervals and analyzing for free thiol content using Ellman's reagent.
-
Once the desired level of reduction is achieved, remove the excess TCEP using diafiltration against the reaction buffer.
| Parameter | Value |
| mAb Concentration | 5 - 20 mg/mL |
| TCEP Molar Excess | 2 - 10 fold |
| Reaction Temperature | 20 - 37°C |
| Reaction Time | 1 - 4 hours |
| Buffer | PBS, pH 7.0 - 7.5 |
Table 1: Typical parameter ranges for antibody reduction.
Protocol 2: Large-Scale Conjugation Reaction
Objective: To conjugate the linker-payload to the reduced antibody.
Materials:
-
Reduced mAb solution
-
Linker-payload stock solution (e.g., maleimide-functionalized payload) in a suitable organic solvent (e.g., DMSO, DMAc)
-
Quenching agent (e.g., N-acetylcysteine)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Adjust the temperature of the reduced mAb solution to the desired conjugation temperature (e.g., 20°C).
-
Slowly add the linker-payload stock solution to the reduced mAb solution to achieve the target molar ratio (e.g., 1.5 - 3 fold molar excess over free thiols). The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain antibody stability.
-
Incubate the reaction mixture at the set temperature for a defined period (e.g., 1-2 hours) with gentle mixing.
-
Monitor the conjugation reaction by analyzing samples for DAR using HIC-HPLC.
-
Once the target DAR is reached, quench the reaction by adding a quenching agent to cap any unreacted thiol groups.
-
Incubate for a short period (e.g., 30 minutes) to ensure complete quenching.
| Parameter | Value |
| Linker-Payload Molar Excess | 1.5 - 5 fold |
| Reaction Temperature | 15 - 25°C |
| Reaction Time | 1 - 3 hours |
| Final Organic Solvent % | < 15% |
| Quenching Agent | N-acetylcysteine |
Table 2: Typical parameter ranges for the conjugation reaction.
Protocol 3: Purification of ADC using Chromatography
Objective: To purify the ADC from unreacted payload, aggregates, and other impurities.
Materials:
-
Crude ADC mixture
-
Chromatography system (e.g., AKTA)
-
Hydrophobic Interaction Chromatography (HIC) column
-
Equilibration Buffer (e.g., high salt buffer)
-
Elution Buffer (e.g., low salt buffer)
-
Diafiltration/Ultrafiltration system
Procedure:
-
Equilibrate the HIC column with the equilibration buffer.
-
Load the crude ADC mixture onto the equilibrated column at a defined flow rate.
-
Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elute the ADC species using a linear or step gradient of the elution buffer. Collect fractions.
-
Analyze the collected fractions using HIC-HPLC and SEC-HPLC to identify the fractions containing the ADC with the desired DAR and low aggregate content.
-
Pool the desired fractions.
-
Perform buffer exchange and concentration of the purified ADC into the final formulation buffer using a diafiltration/ultrafiltration system.
| Parameter | Value |
| Chromatography Type | Hydrophobic Interaction (HIC) |
| Column Resin | e.g., Phenyl Sepharose |
| Equilibration Buffer | High salt (e.g., 1.5 M Ammonium Sulfate) |
| Elution Buffer | Low salt (e.g., PBS) |
| Gradient | Linear or Step |
Table 3: Typical parameters for HIC purification of ADCs.
Analytical Characterization of ADCs
A comprehensive suite of analytical techniques is required to characterize ADCs and ensure their quality, safety, and efficacy.[6][14][15]
Caption: Key analytical attributes of ADCs.
| Analytical Technique | Parameter Measured |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug-to-Antibody Ratio (DAR) distribution |
| Reversed-Phase HPLC (RP-HPLC) | DAR, purity |
| Size Exclusion Chromatography (SEC-HPLC) | Aggregation, monomer content |
| Mass Spectrometry (MS) | Molecular weight, DAR, sequence verification |
| UV-Vis Spectroscopy | Protein concentration, DAR |
| Capillary Isoelectric Focusing (cIEF) | Charge heterogeneity |
| ELISA / Surface Plasmon Resonance (SPR) | Antigen binding affinity |
| In vitro Cell-based Assays | Cytotoxicity, potency |
Table 4: Common analytical techniques for ADC characterization.[6][11][14][15]
Conclusion
The scale-up synthesis of antibody-drug conjugates is a complex, multi-step process that requires careful consideration of chemistry, engineering, and analytical challenges.[1][2] A thorough understanding of the critical process parameters and the implementation of robust analytical controls are essential for the successful and reproducible manufacturing of these promising therapeutics. The use of single-use technologies and the trend towards more homogeneous, site-specific conjugation methods are helping to address some of the complexities associated with ADC scale-up.[9][16] By following well-defined protocols and employing a Quality by Design (QbD) approach, researchers and developers can navigate the challenges of ADC manufacturing to deliver safe and effective therapies to patients.[6]
References
- 1. Conjugation process development and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation Process Development and Scale-Up | Springer Nature Experiments [experiments.springernature.com]
- 3. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 4. Challenges In ADC Production - Consolidating Operations Under One Roof [outsourcedpharma.com]
- 5. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 6. adcreview.com [adcreview.com]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interview - Challenges in the Development & Manufacturing of ADCs - GTP Bioways [gtp-bioways.com]
- 9. researchgate.net [researchgate.net]
- 10. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. ADC Manufacturing: Conjugation [merckmillipore.com]
Application Notes and Protocols for Monitoring Antibody-Drug Conjugate (ADC) Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the key analytical techniques used to monitor the conjugation of cytotoxic drugs to monoclonal antibodies (mAbs), forming antibody-drug conjugates (ADCs). Consistent and accurate monitoring of this bioconjugation process is critical for ensuring the safety, efficacy, and quality of these complex therapeutic agents.
Introduction to ADC Conjugation and Critical Quality Attributes
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule. The conjugation process, which links the drug to the antibody, is a critical manufacturing step that directly impacts the ADC's critical quality attributes (CQAs). Key CQAs that require careful monitoring include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. DAR is a crucial parameter that influences both the potency and potential toxicity of the ADC.[1]
-
DAR Distribution: The heterogeneity of the ADC product, which comprises a mixture of species with different numbers of conjugated drugs.
-
Aggregate and Fragment Content: The presence of high molecular weight aggregates or low molecular weight fragments, which can impact efficacy and immunogenicity.[2]
-
Conjugation Site: The specific amino acid residues on the antibody where the drug is attached. Site-specific conjugation technologies aim to produce more homogeneous ADCs with predictable properties.[3]
-
Free Drug Levels: The amount of unconjugated cytotoxic drug remaining in the final product, which must be minimized to reduce off-target toxicity.[1]
This document outlines the principles and provides detailed protocols for the primary analytical techniques employed to monitor these CQAs.
Comparative Summary of Analytical Techniques
A variety of analytical techniques are utilized to characterize ADCs, each providing unique insights into the conjugation process. The choice of method depends on the specific CQA being assessed and the properties of the ADC.[3][4]
| Analytical Technique | Primary Application | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Average DAR determination | Average number of conjugated drugs | Simple, rapid, and requires minimal sample preparation.[] | Provides only an average DAR value, not the distribution. Requires distinct absorbance maxima for the antibody and the drug.[1][6] |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution analysis | Separation of species with different DARs, enabling calculation of average DAR and distribution. | High resolution for cysteine-linked ADCs, operates under non-denaturing conditions.[6][7] | Not always suitable for lysine-conjugated ADCs due to complex peak profiles. High salt concentrations in the mobile phase can be corrosive to standard HPLC systems.[6] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | DAR determination, free drug analysis | Separation of light and heavy chains to determine DAR, quantification of unconjugated drug. | High resolution and compatibility with mass spectrometry. | Denaturing conditions can alter the native structure of the ADC.[6][8] |
| Size-Exclusion Chromatography (SEC) | Aggregate and fragment analysis | Quantification of monomers, dimers, higher-order aggregates, and fragments. | Reliable for assessing product purity and stability.[9] | Potential for non-specific interactions between the ADC and the stationary phase, which may require mobile phase optimization.[2][9] |
| Mass Spectrometry (MS) | Comprehensive characterization | Precise mass measurement for DAR determination, identification of conjugation sites, and characterization of impurities. | High sensitivity and specificity, provides detailed structural information.[10] | Can be complex and requires specialized instrumentation and expertise.[10] |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This protocol describes the determination of the average DAR of an ADC by measuring the absorbance at two wavelengths.[1][]
Principle: This method relies on the Beer-Lambert law and the distinct UV/Vis absorbance spectra of the antibody and the cytotoxic drug. By measuring the absorbance of the ADC solution at the wavelength of maximum absorbance (λmax) for the antibody (typically 280 nm) and the λmax for the drug, the concentrations of both components can be determined, and the average DAR can be calculated.[]
Materials:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
ADC sample
-
Unconjugated antibody (for determining extinction coefficient)
-
Free drug (for determining extinction coefficient)
-
Formulation buffer
Protocol:
-
Determine Extinction Coefficients:
-
Prepare a series of known concentrations of the unconjugated antibody in formulation buffer. Measure the absorbance at 280 nm and the drug's λmax. Calculate the molar extinction coefficient (εAb) at both wavelengths using the Beer-Lambert law (A = εcl).
-
Prepare a series of known concentrations of the free drug in a suitable solvent. Measure the absorbance at 280 nm and its λmax. Calculate the molar extinction coefficient (εDrug) at both wavelengths.
-
-
Sample Preparation:
-
Dilute the ADC sample with formulation buffer to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
Calculation of Average DAR:
-
Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug):
-
A280 = (εAb,280 * C_Ab) + (εDrug,280 * C_Drug)
-
Aλmax = (εAb,λmax * C_Ab) + (εDrug,λmax * C_Drug)
-
-
Solve the simultaneous equations for C_Ab and C_Drug.
-
Calculate the average DAR:
-
Average DAR = C_Drug / C_Ab
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
This protocol outlines the use of HIC to separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.[7][11]
Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity. In HIC, a high salt concentration mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient then elutes the ADC species, with the least hydrophobic (unconjugated antibody, DAR=0) eluting first, followed by species with increasing DAR values.[7]
Materials:
-
HPLC system with a biocompatible pump and UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
ADC sample
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-25 min: 100% B
-
25-27 min: 0% B
-
27-30 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all resolved species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Determination
This protocol describes the analysis of reduced ADC samples by RP-HPLC to determine the average DAR.[8]
Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. For cysteine-linked ADCs, the antibody is first reduced to separate the light and heavy chains. The conjugated and unconjugated chains are then separated by RP-HPLC. The average DAR is calculated based on the relative peak areas of the different chain species.
Materials:
-
HPLC system with a UV detector
-
RP-HPLC column (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
ADC sample
Protocol:
-
Sample Preparation (Reduction):
-
To 50 µg of ADC sample, add a reducing agent (e.g., 10 mM DTT) and incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Chromatographic Conditions:
-
Column Temperature: 80 °C
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 25% B
-
5-25 min: 25-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: 90% B
-
35-40 min: 25% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).
-
Calculate the weighted average DAR based on the peak areas and the number of drugs on each chain.
-
Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
This protocol details the use of SEC to quantify aggregates and fragments in an ADC sample.[9][12]
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute first, followed by the monomer, and then smaller fragments. The mobile phase conditions are non-denaturing to preserve the native structure of the ADC.
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., Agilent AdvanceBio SEC)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer. Organic modifiers like isopropanol (B130326) may be needed for hydrophobic ADCs.[9]
-
ADC sample
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Isocratic Elution with the mobile phase for a sufficient time to elute all species (e.g., 30 minutes).
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Mass Spectrometry (MS) for Comprehensive Characterization
This section provides a general workflow for the characterization of ADCs using liquid chromatography-mass spectrometry (LC-MS).[10]
Principle: MS provides highly accurate mass measurements, which can be used to determine the DAR, identify the distribution of drug-loaded species, and pinpoint the exact sites of conjugation. Different levels of analysis can be performed:
-
Intact Mass Analysis: The mass of the entire ADC is measured to determine the DAR distribution.
-
Subunit Analysis: The ADC is reduced to separate the light and heavy chains, which are then analyzed by MS.
-
Peptide Mapping: The ADC is digested into smaller peptides, and the masses of these peptides are measured to identify the specific amino acid residues that are conjugated.
Workflow:
-
Sample Preparation:
-
For Intact Mass Analysis: Desalt the ADC sample using a suitable method (e.g., dialysis or size-exclusion chromatography).
-
For Subunit Analysis: Reduce the ADC as described in the RP-HPLC protocol.
-
For Peptide Mapping: Denature, reduce, alkylate, and digest the ADC with a protease (e.g., trypsin).
-
-
LC-MS Analysis:
-
The prepared sample is injected into an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The LC method (e.g., RP-HPLC or SEC) separates the different species before they enter the mass spectrometer.
-
-
Data Analysis:
-
The mass spectra are processed using specialized software to deconvolute the data and determine the masses of the different species.
-
The DAR and its distribution can be calculated from the masses of the intact ADC or its subunits.
-
The sites of conjugation can be identified by comparing the peptide maps of the conjugated and unconjugated antibody.
-
Visualizations
Caption: Workflow for ADC analysis using various techniques.
Caption: Simplified mechanism of action of an ADC.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Ald-Ph-PEG4-bis-PEG4-propargyl in Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-PEG4-bis-PEG4-propargyl is a heterobifunctional linker molecule designed for advanced bioconjugation and fluorescent labeling applications. Its unique structure, featuring a terminal aldehyde group and two terminal propargyl groups separated by hydrophilic polyethylene (B3416737) glycol (PEG) spacers, enables a versatile, two-step orthogonal labeling strategy. This allows for the precise attachment of two different fluorescent probes or a combination of a targeting moiety and a fluorescent reporter to a biomolecule of interest.
The aldehyde group provides a reactive handle for chemoselective ligation with aminooxy- or hydrazide-functionalized molecules, forming stable oxime or hydrazone bonds, respectively. Concurrently, the two propargyl groups are available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction, enabling conjugation with azide-containing fluorophores or other molecules.[1] The presence of two propargyl groups offers the potential for signal amplification or the attachment of multiple moieties.
The PEG4 spacers enhance the solubility and biocompatibility of the linker and the resulting conjugate, minimizing aggregation and non-specific binding.[2][3] These characteristics make this compound an ideal tool for creating well-defined, fluorescently labeled biomolecules for a variety of research and diagnostic applications, including immunoassays, cellular imaging, and flow cytometry.
Principle of Application
The core application of this compound in fluorescent labeling revolves around a two-step, orthogonal conjugation strategy. This allows for the sequential or simultaneous attachment of different molecules to a target biomolecule.
-
First Conjugation (via Aldehyde): The aldehyde group of the linker can be reacted with an aminooxy- or hydrazide-modified biomolecule (e.g., a protein, antibody, or oligonucleotide). This reaction is highly chemoselective and proceeds under mild conditions, forming a stable oxime or hydrazone linkage.[4]
-
Second Conjugation (via Propargyl Groups): The two terminal propargyl groups can then be reacted with an azide-modified fluorescent dye via CuAAC. This click chemistry reaction is known for its high efficiency, specificity, and biocompatibility.[5][6] The presence of two propargyl groups allows for the attachment of two fluorophores, potentially enhancing the fluorescent signal.
This dual-labeling capability is particularly useful for creating sophisticated molecular probes, such as Förster Resonance Energy Transfer (FRET) pairs or for attaching both a targeting ligand and an imaging agent to the same biomolecule.
Data Presentation
Table 1: Quantitative Parameters of Bioorthogonal Reactions for Fluorescent Labeling
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Oxime Ligation (Aldehyde + Aminooxy) |
| Reaction Efficiency | > 95% | 85-95% |
| Typical Reaction Time | 0.5 - 4 hours | 1 - 12 hours |
| pH Range | 4.0 - 11.0[7] | 4.5 - 7.0[8] |
| Required Catalyst | Copper(I) | Aniline (B41778) or other nucleophilic catalysts[9] |
| Second-Order Rate Constant | 10^4 - 10^5 M⁻¹s⁻¹ | 10² - 10³ M⁻¹s⁻¹[10] |
Table 2: Example Fluorophore Conjugation Data
| Target Biomolecule | Labeling Chemistry | Fluorophore (Azide- or Aminooxy-modified) | Labeling Efficiency |
| BSA-Aminooxy | Oxime Ligation | This compound | > 90% |
| Labeled BSA-Propargyl | CuAAC | Azide-Fluor 488 | > 95% |
| Labeled BSA-Propargyl | CuAAC | Azide-Fluor 647 | > 95% |
| Antibody-Aminooxy | Oxime Ligation | This compound | ~85% |
| Labeled Antibody-Propargyl | CuAAC | Azide-Biotin | > 90% |
Experimental Protocols
Protocol 1: Two-Step Fluorescent Labeling of an Aminooxy-Modified Protein
This protocol describes the labeling of a protein containing an aminooxy group with two fluorescent dyes using this compound.
Materials:
-
Aminooxy-modified protein (e.g., modified BSA or antibody)
-
This compound
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Aniline catalyst solution (e.g., 100 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)[11]
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)
-
Phosphate-buffered saline (PBS), pH 6.0 and pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Step 1: Conjugation of this compound to the Aminooxy-Protein (Oxime Ligation)
-
Dissolve the aminooxy-modified protein in PBS (pH 6.0) to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution.
-
Add aniline catalyst to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle shaking.
-
Remove the excess linker and catalyst by size-exclusion chromatography using PBS (pH 7.4) as the mobile phase.
-
Verify the conjugation by mass spectrometry (optional). The resulting protein is now "propargyl-activated."
Step 2: Fluorescent Labeling of the Propargyl-Activated Protein (CuAAC)
-
Adjust the concentration of the propargyl-activated protein to 1 mg/mL in PBS (pH 7.4).
-
Dissolve the azide-functionalized fluorescent dye in DMSO to a concentration of 10 mM.
-
Add a 2-5 fold molar excess of the azide-fluorophore solution to the protein solution.
-
Prepare the copper(I)-THPTA catalyst complex by mixing CuSO₄ solution and THPTA ligand solution in a 1:5 molar ratio.[11]
-
Add the copper(I)-THPTA complex to the reaction mixture to a final copper concentration of 100-250 µM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[11]
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking, protected from light.
-
Purify the fluorescently labeled protein from excess reagents using size-exclusion chromatography.
-
Characterize the final conjugate by UV-Vis spectroscopy to determine the degree of labeling.
Mandatory Visualizations
References
- 1. biorbyt.com [biorbyt.com]
- 2. Bis-propargyl-PEG4, 126422-58-0 | BroadPharm [broadpharm.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in ADC Conjugation Reactions
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ADC conjugation, with a specific focus on resolving issues of low reaction yield.
Frequently Asked Questions (FAQs) - Troubleshooting Low Yield
This section is designed in a question-and-answer format to directly address specific issues that can lead to low yields in your ADC conjugation experiments.
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are observing a consistently low Drug-to-Antibody Ratio (DAR) and consequently a low overall yield of our conjugated ADC. What are the potential causes and how can we improve our conjugation efficiency?
Answer: A low DAR is a common issue that directly impacts the therapeutic efficacy and overall yield of your ADC.[1] The problem can often be traced back to several key areas in the conjugation process: suboptimal reaction conditions, issues with the quality of the antibody or linker-payload, and the conjugation chemistry itself.[2]
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly sensitive to the reaction environment.[2]
-
pH: The pH of the conjugation buffer is critical. For lysine (B10760008) conjugation using NHS esters, a pH of 7.2-8.5 is recommended to ensure the primary amine is deprotonated and available for reaction.[][4] For cysteine conjugation via maleimide (B117702) chemistry, a pH of 6.5-7.5 is typically optimal to favor the reaction with the thiol group.[]
-
Temperature and Time: Insufficient reaction time or suboptimal temperature can lead to incomplete conjugation.[2] Monitor the reaction over time to determine the optimal duration. Most conjugations are performed at room temperature or 4°C.[6]
-
Molar Ratio of Linker-Payload to Antibody: An insufficient molar excess of the linker-payload can result in a low DAR. Conversely, an excessively high ratio can lead to aggregation. It is crucial to perform optimization experiments with a range of molar ratios to find the ideal balance.[6]
-
-
Poor Quality of Antibody or Linker-Payload: The purity and stability of your starting materials are paramount.
-
Antibody Integrity: Ensure the antibody has not undergone aggregation or degradation. High-quality, pure monoclonal antibodies are essential for efficient conjugation.[2]
-
Linker-Payload Solubility and Stability: Highly hydrophobic payloads can have poor solubility in aqueous buffers, reducing their availability for conjugation.[6] Consider using a small amount of a co-solvent like DMSO or DMF to dissolve the linker-payload before adding it to the reaction buffer.[6] Also, ensure the linker-payload is not degraded.
-
-
Issues with Conjugation Chemistry (Cysteine-Based):
-
Incomplete Antibody Reduction: For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be sufficiently reduced to generate free thiol groups for conjugation. Incomplete reduction will result in a lower number of available conjugation sites.[6]
-
Issue 2: High Levels of Aggregation During or After Conjugation
Question: We are observing significant aggregation of our ADC during the conjugation reaction and subsequent purification steps, leading to a substantial loss of product. What causes this aggregation and how can we mitigate it?
Answer: ADC aggregation is a critical issue that can drastically reduce the yield of soluble, functional ADC and can also lead to immunogenicity concerns.[7] Aggregation is often driven by the increased hydrophobicity of the ADC following conjugation of a hydrophobic payload.[7][8]
Potential Causes & Troubleshooting Steps:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads to the antibody surface can expose hydrophobic patches, leading to intermolecular interactions and aggregation.[7]
-
Optimize DAR: Higher DAR values often correlate with increased aggregation. Aim for the lowest DAR that still provides the desired efficacy.[1]
-
Use of Co-solvents: Introducing a limited amount of an organic co-solvent (e.g., DMSO, DMF) can improve the solubility of the ADC. However, high concentrations can denature the antibody, so this must be carefully optimized (typically <10%).[6]
-
Incorporate PEG Moieties: Using linkers that incorporate polyethylene (B3416737) glycol (PEG) can increase the hydrophilicity of the ADC and reduce aggregation.[6]
-
-
Unfavorable Buffer Conditions: The composition of the reaction and storage buffers can influence aggregation.
-
pH and Ionic Strength: Aggregation can be more pronounced if the pH of the buffer is close to the isoelectric point (pI) of the antibody. Ensure the buffer has an appropriate pH and sufficient ionic strength to maintain protein solubility.[9]
-
-
Process-Induced Stress: Physical stresses during the manufacturing process can induce aggregation.
-
Gentle Purification: Optimize purification methods to be as gentle as possible. For example, when using chromatography, select appropriate resins and elution conditions that do not promote aggregation.[10]
-
Issue 3: Low Recovery After Purification
Question: Our initial conjugation reaction appears to be successful, but we are experiencing significant product loss during the purification stage. What are the common pitfalls in ADC purification that lead to low yield?
Answer: Inefficient purification is a major contributor to low overall ADC yield. The heterogeneity of the crude reaction mixture, which contains the desired ADC along with unconjugated antibody, free linker-payload, and aggregates, makes separation challenging.[][]
Potential Causes & Troubleshooting Steps:
-
Suboptimal Purification Method: The choice of purification technique is critical for maximizing yield while achieving the desired purity.
-
Size Exclusion Chromatography (SEC): SEC is a common method for removing aggregates and excess free linker-payload. However, it can be time-consuming and may not be suitable for large-scale production.[13]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs based on their hydrophobicity.[6][] Optimization of the salt concentration and gradient is crucial for good separation and recovery.[]
-
Tangential Flow Filtration (TFF)/Ultrafiltration/Diafiltration (UF/DF): TFF is a scalable method for removing unconjugated small molecules and for buffer exchange.[][] However, highly hydrophobic free payloads can sometimes be difficult to clear efficiently.[9]
-
-
Irreversible Binding to Chromatography Media: Highly hydrophobic high-DAR species can bind irreversibly to HIC columns under standard aqueous conditions, leading to poor recovery.
-
Introduce an Organic Modifier: Adding a small percentage of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) to the mobile phase can help elute highly hydrophobic species.[]
-
Select a Different HIC Column: Columns with less hydrophobic stationary phases may be more suitable for highly hydrophobic ADCs.[]
-
Data Presentation: Quantitative Parameters for ADC Conjugation
The following tables summarize key quantitative data to aid in the design and troubleshooting of your ADC conjugation experiments.
Table 1: Typical Reaction Parameters for Lysine and Cysteine Conjugation
| Parameter | Lysine Conjugation (NHS Ester) | Cysteine Conjugation (Maleimide) | Reference(s) |
| pH | 7.2 - 8.5 | 6.5 - 7.5 | [],[] |
| Temperature | 4°C or Room Temperature | Room Temperature | [6] |
| Reaction Time | 30 - 120 minutes | 1 - 2 hours | [],[6] |
| Molar Excess of Linker-Payload | 5 - 10 fold | 5-fold (for target DAR of 4) | [6],[15] |
| Co-solvent (if needed) | DMSO or DMF (<10%) | DMSO or DMF (<10%) | [6] |
Table 2: Expected vs. Problematic Drug-to-Antibody Ratios (DAR)
| Conjugation Chemistry | Typical Target DAR | Potential Issues with Low DAR | Potential Issues with High DAR | Reference(s) |
| Lysine (Stochastic) | 2 - 4 | Reduced therapeutic efficacy | Increased aggregation, faster clearance, potential for reduced solubility and activity | [1],[] |
| Cysteine (Stochastic) | 2, 4, 6, or 8 | Reduced therapeutic efficacy | Increased aggregation, faster clearance | [17],[] |
| Site-Specific | 2 or 4 (Homogeneous) | Reduced therapeutic efficacy | Less common due to precise control | [18] |
Experimental Protocols
Protocol 1: General Procedure for Lysine-Based ADC Conjugation via NHS Ester
This protocol describes a one-step direct conjugation of a drug-linker complex containing an amine-reactive NHS ester to the lysine residues of an antibody.[19][20]
-
Antibody Preparation:
-
Start with a purified monoclonal antibody solution at a concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange into an amine-free reaction buffer (e.g., phosphate (B84403) buffer) at pH 7.2-8.5.[][4]
-
-
Linker-Payload Preparation:
-
Conjugation Reaction:
-
Add the dissolved linker-payload solution to the antibody solution to achieve the desired molar excess (e.g., 5 to 10-fold).[6]
-
Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid antibody denaturation.[6]
-
Incubate the reaction mixture at room temperature or 4°C for 30-120 minutes with gentle mixing.[]
-
-
Quenching the Reaction:
-
Add a quenching agent, such as Tris or glycine, to the reaction mixture to consume any unreacted NHS ester.[4]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a suitable method such as Size Exclusion Chromatography (SEC) to remove excess linker-payload, quenching agent, and any aggregates.[13]
-
Alternatively, other chromatography techniques like Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEC) can be used for further purification and separation of different DAR species.[][]
-
-
Characterization and Formulation:
-
Perform a buffer exchange of the purified ADC into the final formulation buffer.
-
Determine the final ADC concentration and average DAR using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HIC, LC-MS).[1][21]
-
Store the final ADC product at the recommended temperature (typically 2-8°C or -80°C).
-
Protocol 2: General Procedure for Cysteine-Based ADC Conjugation via Maleimide
This protocol involves the reduction of interchain disulfide bonds in the antibody followed by conjugation with a maleimide-activated linker-payload.[6][17]
-
Antibody Preparation:
-
Start with a purified monoclonal antibody solution at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into a reaction buffer (e.g., phosphate buffer with EDTA) at pH 7.0-7.5.[6]
-
-
Antibody Reduction:
-
Removal of Excess Reducing Agent (Optional but Recommended):
-
To prevent the reducing agent from reacting with the maleimide group of the linker, it is advisable to remove the excess TCEP. This can be done using a desalting column or through buffer exchange via TFF.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated linker-payload in a minimal amount of a compatible organic solvent like DMSO.[6]
-
Add the dissolved linker-payload to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Purification:
-
Characterization and Formulation:
-
Perform a buffer exchange of the purified ADC into the final formulation buffer.
-
Determine the final ADC concentration and DAR distribution.
-
Store the final product at the recommended temperature.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in ADC conjugation and troubleshooting.
Caption: Workflow for Lysine-Based ADC Conjugation.
Caption: Workflow for Cysteine-Based ADC Conjugation.
Caption: Troubleshooting Decision Tree for Low ADC Yield.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 9. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Process Development and Manufacturing (Part II): Purification Strategies and Production Equipment - Creative Biogene [creative-biogene.com]
- 13. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
- 17. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 18. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 19. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of ADCs with PEG Linkers
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for preventing the aggregation of Antibody-Drug Conjugates (ADCs), with a specific focus on the role of Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my Antibody-Drug Conjugate with a PEG linker aggregating?
Aggregation of ADCs is a common challenge driven primarily by an increase in the overall hydrophobicity of the antibody after conjugation with a cytotoxic payload.[1] While PEG linkers are designed to be hydrophilic to counteract this, aggregation can still occur due to several factors:
-
High Drug-to-Antibody Ratio (DAR): The most significant factor is often a high DAR. Each conjugated drug molecule increases the ADC's surface hydrophobicity. High-DAR species (e.g., DAR 8) have a much stronger tendency to self-associate and aggregate to minimize the exposure of these hydrophobic regions to the aqueous environment.[2]
-
Insufficient PEG Hydrophilicity: The length or structure of the PEG linker may not be sufficient to mask the hydrophobicity of the payload, especially for highly lipophilic drugs. Shorter PEG chains offer less of a hydrophilic shield.[3]
-
Payload Characteristics: The intrinsic hydrophobicity of the small molecule drug itself is a primary driver. Even with a hydrophilic linker, a very "greasy" payload can dominate the physicochemical properties of the ADC.[1]
-
Suboptimal Formulation: The buffer composition, including pH and ionic strength, plays a critical role in protein stability. Formulations that are not optimized for the specific ADC can promote aggregation. Aggregation is often more pronounced at low pH and can be influenced by salt concentration.[4][5]
-
Stress Conditions: Exposure to physical or chemical stress, such as temperature fluctuations (thermal stress), agitation (mechanical stress), freeze-thaw cycles, or light exposure, can denature the antibody or ADC, leading to aggregation.[2]
Q2: How can I modify the PEG linker to reduce aggregation?
The design of the PEG linker is a critical proactive strategy to enhance ADC stability.
-
Increase PEG Chain Length: Using linkers with more ethylene (B1197577) glycol units (e.g., PEG8, PEG12, PEG24) directly increases the hydrophilicity and creates a larger hydration shell around the payload. This modification improves solubility and provides a more effective steric shield against intermolecular interactions.[3]
-
Optimize Linker Architecture: Studies have shown that the spatial arrangement of the PEG unit matters. For example, linkers with a "pendant" or branched PEG configuration can offer better stability and pharmacokinetic profiles compared to a conventional linear PEG of an equivalent molecular weight.[3]
-
Use Monodisperse PEGs: Conventional PEGs are often polydisperse, meaning they consist of a mixture of different chain lengths. This leads to a heterogeneous ADC product. Using monodisperse PEGs, which have a single, defined molecular weight, ensures that every ADC molecule is identical. This uniformity improves batch-to-batch reproducibility and can reduce risks associated with heterogeneity.[6]
-
Incorporate Charged Groups: In addition to PEG, incorporating negatively charged groups like sulfonates into the linker can further enhance hydrophilicity and reduce the likelihood of aggregation.[1]
Q3: What formulation strategies can prevent or reverse ADC aggregation?
Formulation optimization is a key reactive and proactive strategy to ensure long-term stability. The goal is to find conditions that favor the native monomeric state of the ADC.
-
pH Optimization: The pH of the formulation buffer is critical. For many monoclonal antibodies, stability is highest in the pH range of 5.0 to 6.5.[7] Aggregation kinetics are often significantly accelerated at lower pH values.[4] It is essential to screen a range of pH values for your specific ADC.
-
Use of Stabilizing Excipients: Certain additives can effectively shield hydrophobic interactions and prevent aggregation. Screening excipients is a standard part of ADC formulation development. Common stabilizers include:
-
Arginine: Often used in its hydrochloride or glutamate (B1630785) salt form, arginine is highly effective at suppressing protein-protein interactions and reducing aggregation.[8][9]
-
Surfactants (Polysorbates): Polysorbate 20 and Polysorbate 80 (PS80) are non-ionic surfactants used to protect against aggregation induced by mechanical stress (e.g., agitation).[10] However, the concentration must be optimized, as high levels can sometimes be detrimental.[10]
-
Cyclodextrins: These cyclic oligosaccharides can "mask" the hydrophobic payload. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective at stabilizing ADCs against agitation-induced aggregation.[11][12]
-
Q4: How do I detect and quantify ADC aggregation?
The primary method for quantifying aggregates is Size Exclusion Chromatography (SEC) , often performed using HPLC or UHPLC systems.[6][13]
-
Principle: SEC separates molecules based on their hydrodynamic size. Larger molecules, such as dimers and higher-order aggregates (High Molecular Weight species, HMWs), are excluded from the pores of the column's stationary phase and therefore travel a shorter path, eluting first. The desired monomer elutes later, followed by any smaller fragments (Low Molecular Weight species, LMWs).[14][15]
-
Quantification: By integrating the peak areas in the resulting chromatogram, you can determine the relative percentage of HMWs, monomer, and LMWs in your sample, providing a quantitative measure of purity and stability.
To investigate the root cause of aggregation (i.e., hydrophobicity), Hydrophobic Interaction Chromatography (HIC) is the gold standard. HIC separates molecules based on their surface hydrophobicity and is the reference method for determining the drug-to-antibody ratio (DAR) distribution.[16][17] Later elution times in HIC correspond to more hydrophobic species, which typically means a higher number of conjugated drugs.[18]
Troubleshooting Guide
This section provides a logical workflow for addressing ADC aggregation issues discovered during your experiments.
Diagram: Troubleshooting Workflow for ADC Aggregation
Caption: A logical workflow for diagnosing and solving ADC aggregation issues.
Mechanism of Prevention
The primary mechanism by which PEG linkers prevent aggregation is by providing a hydrophilic "shield" that masks the hydrophobic payload and reduces intermolecular interactions that lead to self-association.
Diagram: Mechanism of PEG-Linker-Mediated ADC Stabilization
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 3. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of polysorbate 80 concentration on thermal and photostability of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the Potential of Cyclodextrins in Reducing Aggregation of Antibody-Drug Conjugates with Different Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the Potential of Cyclodextrins in Reducing Aggregation of Antibody–Drug Conjugates with Different Payloads: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. usp.org [usp.org]
- 14. lcms.cz [lcms.cz]
- 15. biomanufacturing.org [biomanufacturing.org]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing pH for Aldehyde-Based Bioconjugation
Welcome to the technical support center for aldehyde-based bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming a Schiff base (imine) between an aldehyde and an amine?
A1: The optimal pH for imine formation is typically in the range of 4.5 to 6.[1][2] This is because the reaction requires a delicate balance:
-
Slightly acidic conditions (pH 4.5-6): These conditions are acidic enough to catalyze the dehydration of the carbinolamine intermediate, which is the rate-limiting step.
-
Avoidance of very low pH: At a pH below ~4, the amine nucleophile becomes protonated to its non-nucleophilic ammonium (B1175870) salt, which slows down or prevents the initial attack on the carbonyl carbon.[1][2]
-
Avoidance of neutral or high pH: At a higher pH, there is insufficient acid to effectively catalyze the dehydration step, leading to a slower reaction rate.[1][3]
Some literature also suggests a second, albeit less common, optimal pH range of 8-9, where the reaction can be quicker and the equilibrium is more shifted towards the imine.[1]
Q2: My bioconjugation reaction is too slow at physiological pH (~7.4). What can I do?
A2: Slow reaction kinetics at physiological pH is a common challenge for oxime and hydrazone formation.[4][5] Here are a few strategies to address this:
-
Adjust the pH: If your biomolecules can tolerate it, lowering the pH to the optimal range of 4.5-6.0 will significantly increase the reaction rate.[4]
-
Use a catalyst: Aniline (B41778) and its derivatives are effective nucleophilic catalysts that can significantly accelerate the rate of hydrazone and oxime ligation, even at neutral pH.[6][7]
-
Increase reagent concentrations: If possible, increasing the concentration of the aldehyde or the aminooxy/hydrazide-functionalized molecule can help drive the reaction forward.[8]
Q3: I am performing a reductive amination to create a stable secondary amine bond. What is the recommended pH?
A3: Reductive amination is most efficient over a pH range of 7 to 10.[9] The reaction involves two steps: the formation of the Schiff base and its subsequent reduction.
-
Schiff base formation: This step is more efficient at the higher end of this range (pH 9-10), which can dramatically increase the overall yield of the conjugation.[9]
-
Reduction: A mild reducing agent like sodium cyanoborohydride (NaBH3CN) is preferred because it selectively reduces the iminium ion without reducing the starting aldehyde or ketone.[2][9] This allows for a one-pot reaction where the imine is formed and reduced in situ.
Q4: Which is more stable, a hydrazone or an oxime linkage, and how does pH affect their stability?
A4: Oxime linkages are significantly more stable than hydrazone linkages, especially in aqueous environments and at physiological pH.[10][11]
-
Hydrolysis: Both hydrazones and oximes are susceptible to hydrolysis, and this process is catalyzed by acid.[11][12]
-
Comparative Stability: The rate constant for the acid-catalyzed hydrolysis of an oxime is nearly 1000-fold lower than that for a simple hydrazone.[11] At a pD of 7.0, the hydrolysis rate of an oxime was found to be approximately 600-fold lower than a methylhydrazone.[11] This makes oximes a more reliable choice for bioconjugates that need to be stable in biological systems.[10]
Q5: What are some common interfering substances to avoid in my reaction buffer?
A5: The choice of buffer is critical for successful bioconjugation. You should avoid buffers that contain primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they can compete with your intended amine nucleophile for reaction with the aldehyde.[9][13] Suitable buffers include phosphate (B84403), borate (B1201080), or carbonate buffers.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Conjugation Yield | Suboptimal pH for Schiff base formation. | Perform a pH screening experiment to determine the optimal pH for your specific reactants, typically between 4.5 and 6.0 for imine/oxime/hydrazone formation, or 7-10 for reductive amination.[1][9] |
| Low reactivity of the amine nucleophile. | At low pH, the amine may be protonated. Ensure the pH is not too acidic (generally above 4).[1][2] | |
| Hydrolysis of the formed conjugate. | If using a hydrazone linkage, consider switching to a more stable oxime linkage, especially if stability at physiological pH is required.[10][11] For reductive amination, ensure the reducing agent is added promptly to stabilize the imine bond. | |
| Slow Reaction Rate | Reaction is being performed at neutral pH. | Lower the pH to the mildly acidic range (4.5-6.0) if your biomolecules are stable under these conditions.[4][5] |
| Insufficient catalysis. | Add a nucleophilic catalyst like aniline to the reaction mixture to accelerate bond formation, particularly at or near physiological pH.[6][7] | |
| Non-Specific Binding | Undesirable interactions between the biomolecule and the surface or other molecules. | Optimize the pH to minimize non-specific interactions. Sometimes, a pH that is slightly off-optimal for the reaction rate may provide the best balance between specific conjugation and minimal non-specific binding.[6] |
| Precipitation of Biomolecules | The chosen pH is close to the isoelectric point (pI) of the protein. | Adjust the pH of the reaction buffer to be at least one pH unit away from the pI of your protein to ensure its solubility. |
Quantitative Data Summary
Table 1: Optimal pH Ranges for Aldehyde-Based Bioconjugation Reactions
| Reaction Type | Linkage Formed | Optimal pH Range | Notes |
| Schiff Base Formation | Imine (C=N) | 4.5 - 6.0[1][2] | A second optimal range of 8.0-9.0 has also been reported.[1] |
| Hydrazone Formation | Hydrazone (C=N-NH) | ~4.5[4][5] | The reaction is slow at neutral pH. Aniline can be used as a catalyst.[6][7] |
| Oxime Formation | Oxime (C=N-O) | ~4.5[4][5] | Slower than hydrazone formation at neutral pH but results in a more stable bond.[10][11] |
| Reductive Amination | Secondary Amine (CH-NH) | 7.0 - 10.0[9] | Higher pH (9-10) favors the initial Schiff base formation, leading to higher overall yield.[9] |
Experimental Protocols
Protocol 1: pH Screening for Optimal Bioconjugation
This protocol outlines a general procedure for determining the optimal pH for the conjugation of an aldehyde-containing molecule to an amine-containing biomolecule.
-
Prepare a series of buffers: Prepare a set of buffers with varying pH values (e.g., in 0.5 pH unit increments from pH 4.0 to 9.0). Suitable buffers include sodium acetate (B1210297) (for pH 4.0-5.5), sodium phosphate (for pH 6.0-8.0), and sodium borate (for pH 8.5-9.0).
-
Set up parallel reactions: In separate microcentrifuge tubes, dissolve the amine-containing biomolecule in each of the prepared buffers.
-
Initiate the reaction: Add the aldehyde-containing molecule to each tube to start the conjugation reaction. Ensure the final concentration of reactants is consistent across all reactions.
-
Incubate: Allow the reactions to proceed for a set period at a constant temperature (e.g., room temperature or 37°C).
-
Quench the reaction (optional): For reactions like reductive amination, add the reducing agent (e.g., sodium cyanoborohydride) after an initial incubation period for Schiff base formation.
-
Analyze the results: Analyze the extent of conjugation in each reaction using an appropriate technique, such as SDS-PAGE, mass spectrometry, or HPLC.
-
Determine the optimal pH: The pH that results in the highest yield of the desired bioconjugate is the optimal pH for your system.
Protocol 2: General Procedure for Reductive Amination
This protocol provides a general method for conjugating an aldehyde to a protein via reductive amination.
-
Dissolve the protein: Dissolve the amine-containing protein at a concentration of 1-10 mg/mL in a suitable buffer at a pH between 7 and 10 (e.g., 0.1 M sodium phosphate, pH 7.2, or 0.1 M sodium borate, pH 9.5).[9] Avoid amine-containing buffers like Tris.[9]
-
Add the aldehyde: Add the aldehyde-containing molecule to the protein solution. The molar ratio of aldehyde to protein will need to be optimized for your specific application.
-
Add the reducing agent: Add a fresh solution of sodium cyanoborohydride (NaBH3CN) to the reaction mixture. A final concentration of ~25 mM is a common starting point.[14]
-
Incubate: Allow the reaction to proceed at room temperature or 37°C for a period ranging from a few hours to overnight.[14]
-
Purify the conjugate: Remove excess reactants and byproducts by dialysis or gel filtration.
Visualizations
Caption: Experimental workflow for aldehyde-based bioconjugation.
Caption: Logical relationship of pH's effect on imine formation.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 改良された固定化および糖タンパク質の結合 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Hydrolytic Stability of Hydrazones and Oximes (2008) | Jeet Kalia | 817 Citations [scispace.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in click chemistry and how to avoid them
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common side reactions encountered in click chemistry and strategies to avoid them.
Frequently Asked Questions (FAQs)
1. What are the most common side reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
The most prevalent side reactions in CuAAC include:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This occurs in the presence of oxygen, leading to the formation of diacetylene byproducts.[1]
-
Oxidation of Biomolecules: The Cu(I)/Cu(II)/ascorbate (B8700270)/O₂ system can generate reactive oxygen species (ROS) that damage sensitive amino acid residues like cysteine, methionine, and histidine in proteins.[2][3]
-
Side Reactions with Ascorbate Byproducts: Dehydroascorbic acid, an oxidation product of the reducing agent sodium ascorbate, can react with lysine (B10760008) and arginine residues in proteins, leading to unwanted modifications.[2]
2. How can I prevent side reactions in CuAAC?
To minimize side reactions in CuAAC, consider the following strategies:
-
Work under an inert atmosphere: Degassing solvents and running the reaction under nitrogen or argon can significantly reduce oxidative side reactions like Glaser coupling.[1]
-
Use copper-chelating ligands: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous systems and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) for organic solvents stabilize the Cu(I) oxidation state, accelerating the desired reaction and reducing side reactions.[4][5] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules.[4]
-
Add aminoguanidine (B1677879): This additive can trap reactive byproducts of ascorbate oxidation, preventing their reaction with protein side chains.[2]
-
Optimize reaction temperature: While many CuAAC reactions work well at room temperature, gentle heating can sometimes improve rates, especially with challenging substrates. However, for sensitive biomolecules, lower temperatures are preferred to minimize degradation.
3. What are the primary side reactions in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
The main side reaction of concern in SPAAC is the reaction of strained cyclooctynes (e.g., DBCO, BCN) with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins.[5][6][7] This "thiol-yne" addition can lead to non-specific labeling.[5][6] Additionally, the stability of the strained alkyne itself can be a factor, as some can degrade or oligomerize under certain conditions.
4. How can I improve the specificity of my SPAAC reaction?
To enhance the specificity of SPAAC and avoid off-target reactions:
-
Block free thiols: Pre-treating your protein sample with a thiol-blocking reagent like iodoacetamide (B48618) (IAM) can effectively prevent the thiol-yne side reaction.[5][6]
-
Optimize pH and buffer: The choice of buffer and pH can influence SPAAC reaction rates. For example, HEPES buffer at pH 7 has been shown to provide higher reaction rates than PBS at the same pH.[8]
-
Consider reactant stability: Ensure that your strained cyclooctyne (B158145) reagent is stored correctly and used within its recommended shelf life to avoid degradation.
5. What are the common side reactions in Thiol-Ene "Click" Chemistry?
In thiol-ene reactions, the following side reactions are often encountered:
-
Disulfide Formation: Thiols can be oxidized to form disulfide bonds, especially in the presence of oxygen.[9]
-
Intramolecular Cyclization: For molecules containing both a thiol and an alkene, an intramolecular reaction can occur, leading to cyclic byproducts, which is favored at low concentrations.[10]
-
Alkene Homopolymerization: The carbon-centered radical intermediate in radical-initiated thiol-ene reactions can potentially initiate the polymerization of the alkene starting material.
6. How can I minimize side reactions in thiol-ene chemistry?
To favor the desired thiol-ene addition product, you can:
-
Degas the reaction mixture: Removing oxygen by sparging with an inert gas can significantly reduce disulfide formation.[9]
-
Increase reactant concentration: Higher concentrations favor the intermolecular thiol-ene reaction over intramolecular cyclization.[10]
-
Control stoichiometry: Using a slight excess of the thiol can sometimes help to outcompete disulfide formation.
-
Choose the right initiation method: Both photoinitiation and thermal initiation can be used. Photoinitiation is often preferred as it can be performed at lower temperatures, potentially reducing temperature-sensitive side reactions.[11]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Oxygen contamination: Leading to catalyst deactivation and alkyne homocoupling. | 1. Degas all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).[1] |
| 2. Insufficient active Cu(I) catalyst: The Cu(I) may have oxidized to Cu(II). | 2. Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Increase the equivalents of the reducing agent. | |
| 3. Catalyst sequestration: Biomolecule or buffer components are chelating the copper catalyst. | 3. Increase the concentration of the copper/ligand complex. Add a sacrificial metal like Zn(II) to bind to interfering species.[12] | |
| Presence of significant side products (e.g., diynes from Glaser coupling) | 1. High oxygen concentration: Promotes the oxidative coupling of terminal alkynes. | 1. Rigorously exclude oxygen from the reaction. Use degassed solvents and maintain an inert atmosphere.[1] |
| 2. Insufficient reducing agent: Allows for the accumulation of Cu(II), which catalyzes Glaser coupling. | 2. Use a sufficient excess of sodium ascorbate. | |
| Biomolecule degradation or aggregation | 1. Reactive Oxygen Species (ROS) generation: The Cu/ascorbate system in the presence of oxygen generates ROS that can oxidize sensitive amino acids.[2][3] | 1. Use a copper-chelating ligand like THPTA at a 5:1 ratio to copper.[4] Perform the reaction under anaerobic conditions.[3] |
| 2. Reaction with ascorbate byproducts: Dehydroascorbic acid reacts with amine-containing residues.[2] | 2. Add aminoguanidine to the reaction mixture to scavenge these byproducts.[2] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Reagent instability: The strained cyclooctyne has degraded. | 1. Store strained cyclooctynes under recommended conditions (cool, dark, and under inert gas). Use freshly prepared solutions. |
| 2. Steric hindrance: Bulky groups near the azide (B81097) or alkyne are preventing the reaction. | 2. If possible, design reactants with linkers to increase the distance between the reactive groups and bulky substituents. | |
| 3. Suboptimal reaction conditions: Incorrect pH or buffer is slowing the reaction. | 3. Optimize the reaction buffer and pH. HEPES buffer at pH 7-8 often provides good results.[8] | |
| Non-specific labeling of proteins | 1. Thiol-yne side reaction: The strained alkyne is reacting with cysteine residues.[5][6] | 1. Pre-treat the protein sample with a thiol-blocking agent like iodoacetamide (IAM) before adding the cyclooctyne reagent.[5][6] |
| 2. Hydrophobicity of cyclooctyne: Non-specific binding of hydrophobic cyclooctyne reagents to proteins. | 2. Use a more hydrophilic strained alkyne derivative, for example, one containing a PEG linker. |
Thiol-Ene Click Chemistry
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired product | 1. Inefficient initiation: The radical or base catalyst is not active enough. | 1. For radical reactions, ensure the initiator is fresh and use an appropriate concentration. For base-catalyzed reactions, consider a stronger base. |
| 2. Oxygen inhibition (for radical reactions): Oxygen quenches the radical intermediates. | 2. Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes before and during the reaction.[9] | |
| Formation of significant disulfide byproduct | 1. Oxidation of thiols: Presence of oxygen promotes the coupling of two thiyl radicals. | 1. Perform the reaction under an inert atmosphere after thoroughly degassing all components.[9] |
| Formation of cyclic byproducts | 1. Low reactant concentration: Favors intramolecular cyclization over the intermolecular reaction.[10] | 1. Increase the concentration of the thiol and ene reactants. |
Quantitative Data Summary
Table 1: Effect of Ligands and Reaction Conditions on CuAAC
| Condition | Ligand | Yield/Rate Comparison | Reference |
| Aerobic vs. Anaerobic | Tris(triazole) ligand | Reaction in air showed protein oxidation. Anaerobic conditions prevented oxidation and accelerated the CuAAC reaction. | [3] |
| Varying Ligands | BTTAA | Showed the highest activity in accelerating CuAAC, followed by BTTES and THPTA. | [13] |
| Ligand:Copper Ratio | THPTA | A 5:1 ligand-to-copper ratio is recommended for protecting biomolecules from oxidative damage. | [4] |
| Additive Effect | Aminoguanidine | Can prevent protein crosslinking caused by ascorbate byproducts with only a modest inhibitory effect on the CuAAC reaction rate. | [2] |
Table 2: Reactivity of Strained Alkynes in SPAAC
| Cyclooctyne | Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN | Benzyl Azide | ~0.1 | [8] |
| BCN | Thiol | ~1 x 10⁻⁴ | [8] |
| DBCO | Benzyl Azide | ~0.3 - 1.0 | [14][15] |
| DBCO | Thiol (in peptide) | Much slower than with azide; rate increased 220-fold with a specific peptide tag. | [16][17] |
Table 3: Influence of Concentration on Thiol-Ene Intramolecular Cyclization
| Reactant System | Concentration | Outcome | Reference |
| Dithiol and Divinyl Ether | High Concentration | Favors intermolecular step-growth polymerization. | [18] |
| Dithiol and Divinyl Ether | High-Dilution Conditions | Results in the formation of 16- and 18-membered cyclic products. | [18] |
| General Principle | Low Concentration | Intramolecular cyclization is favored. | [10] |
| General Principle | High Concentration | Intermolecular reactions are favored. | [10] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation with Protective Additives
This protocol describes a general method for conjugating an azide-containing molecule to an alkyne-functionalized biomolecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing cargo molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
In a microcentrifuge tube, prepare the biomolecule solution by diluting the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
Add the azide-containing cargo molecule to the biomolecule solution. A 2 to 10-fold molar excess of the cargo molecule is often used.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution to achieve a 1:5 molar ratio of Cu:THPTA.
-
Add the catalyst premix to the reaction mixture. The final copper concentration is typically between 50 and 250 µM.
-
Add the aminoguanidine stock solution to the reaction mixture (final concentration typically 1-5 mM).[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (final concentration typically 1-5 mM).
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Optional: To minimize oxidation, cap the tube to limit oxygen exposure after adding the ascorbate.[4] For highly sensitive applications, perform the entire procedure in an anaerobic chamber.[3]
-
Purification: Remove the copper catalyst and excess reagents. For proteins, this can be achieved by dialysis against a buffer containing EDTA, followed by dialysis against the final storage buffer.[19] Size-exclusion chromatography is also an effective purification method.
Protocol 2: Cysteine Blocking with Iodoacetamide (IAM) for SPAAC
This protocol describes the blocking of free thiol groups on a protein before performing a SPAAC reaction.
Materials:
-
Protein with available cysteine residues
-
Iodoacetamide (IAM)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
Procedure:
-
Reduction (Optional): If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols for blocking, treat the protein with a reducing agent like DTT (e.g., 10 mM) or TCEP (e.g., 5 mM) in the reaction buffer for 30-60 minutes at room temperature. Note: If you only want to block already free thiols, skip this step.
-
Removal of Reducing Agent: If a reducing agent was used, it must be removed before adding IAM. This can be done using a desalting column or buffer exchange.
-
Alkylation: Prepare a fresh stock solution of IAM in the reaction buffer. Add IAM to the protein solution to a final concentration of 10-20 mM. A significant molar excess of IAM to the protein's cysteine content is required.
-
Incubate the reaction in the dark for 30-60 minutes at room temperature.
-
Quenching: Quench the excess IAM by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration higher than the initial IAM concentration.
-
Purification: Remove the excess IAM and quenching agent by buffer exchange or dialysis.
-
The thiol-blocked protein is now ready for the SPAAC reaction with your strained alkyne reagent.
Protocol 3: Radical-Initiated Thiol-Ene Reaction
This protocol provides a general method for a photoinitiated radical thiol-ene reaction.
Materials:
-
Thiol-containing compound
-
Alkene-containing compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)
-
Solvent (if not running neat)
-
Inert gas (Argon or Nitrogen)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a suitable reaction vessel (e.g., quartz for UV transparency), combine the thiol, alkene (typically 1.0-1.2 equivalents), and photoinitiator (typically 1-5 mol%). If using a solvent, dissolve the reactants.
-
Degassing: Sparge the solution with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Initiation: While stirring, place the reaction vessel under the UV lamp. The distance from the lamp and irradiation time will depend on the specific reactants and lamp power.
-
Monitoring: Follow the reaction progress by TLC, GC, or NMR, monitoring the disappearance of starting materials.
-
Workup: Once the reaction is complete, if a solvent was used, remove it under reduced pressure. The crude product can be purified by standard methods like column chromatography.
Visualizations
CuAAC Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
SPAAC Side Reaction and Prevention
Caption: Illustration of the thiol-yne side reaction in SPAAC and its prevention.
Thiol-Ene Reaction Pathways
Caption: Effect of reactant concentration on thiol-ene reaction pathways.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Anaerobic photoinduced Cu(0/I)-mediated Glaser coupling in a radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thiol-Ene Cationic and Radical Reactions: Cyclization, Step-Growth, and Concurrent Polymerizations for Thioacetal and Thioether Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Enhancing Solubility of Hydrophobic Payloads for Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of hydrophobic payloads during bioconjugation experiments.
Troubleshooting Guides
Issue 1: Payload Precipitation Upon Dissolution in Aqueous Buffer
Question: My hydrophobic payload precipitates immediately when I try to dissolve it in my aqueous conjugation buffer (e.g., PBS). How can I prevent this?
Answer:
This is a common issue due to the inherent low aqueous solubility of many potent cytotoxic payloads. Here are several strategies to address this, ranging from simple solvent adjustments to more complex formulation approaches.
Recommended Actions:
-
Use of Co-solvents: Introduce a water-miscible organic co-solvent to the buffer. Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylacetamide (DMA) are frequently used.[1][2][3] Start with a low percentage (e.g., 5-10% v/v) of the co-solvent and gradually increase it until the payload dissolves. Be mindful that high concentrations of organic solvents can potentially impact the stability and activity of your antibody.[4]
-
pH Adjustment: The solubility of ionizable hydrophobic compounds can be significantly influenced by pH.[5]
-
For weakly acidic payloads, increasing the pH above their pKa will ionize the molecule and increase its aqueous solubility.
-
For weakly basic payloads, decreasing the pH below their pKa will have a similar effect.
-
Caution: Ensure the final pH of the conjugation reaction is compatible with your antibody's stability (typically pH 6.5-8.5).
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[6] Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are often used in protein formulations to prevent aggregation and can aid in payload solubilization.
Experimental Workflow for Co-solvent Usage:
Caption: Workflow for Utilizing Co-solvents.
Issue 2: Antibody-Drug Conjugate (ADC) Aggregation or Precipitation During or After Conjugation
Question: My payload dissolves initially, but after conjugation to the antibody, the resulting ADC aggregates and precipitates out of solution. What can I do?
Answer:
ADC aggregation is a critical challenge, often driven by the increased hydrophobicity of the conjugate, especially at higher drug-to-antibody ratios (DAR).[7][8] The exposed hydrophobic patches on the ADC surface can interact, leading to self-association and aggregation.
Recommended Actions:
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR is a common cause of ADC aggregation. Consider reducing the molar excess of the payload-linker during the conjugation reaction to target a lower average DAR. While this might slightly decrease the potency per antibody, it can significantly improve the solubility and stability of the ADC.
-
Incorporate Hydrophilic Linkers: The choice of linker plays a crucial role in the overall physicochemical properties of the ADC.[9] Using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can help to "shield" the hydrophobic payload and increase the overall solubility of the ADC.[9][10][]
-
Formulation Optimization: The composition of the final storage buffer is critical for ADC stability.
-
Excipients: Sugars (e.g., trehalose, sucrose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbates) can act as stabilizers to prevent aggregation.[6]
-
Buffer System and pH: Empirically determine the optimal buffer and pH for your specific ADC that minimizes aggregation.
-
-
Site-Specific Conjugation: Traditional conjugation methods that target lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites. Site-specific conjugation techniques can produce more homogeneous ADCs with a defined DAR, which can lead to improved biophysical properties, including reduced aggregation.
Logical Relationship of ADC Aggregation Factors:
Caption: Key Factors Leading to ADC Aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-solvents for dissolving hydrophobic payloads, and what are their typical starting concentrations?
A1: The most commonly used co-solvents in ADC conjugation are Dimethyl sulfoxide (DMSO) and N,N-dimethylacetamide (DMA).[1][3] It is recommended to start with a final concentration of 5-10% (v/v) in the conjugation reaction. The payload should first be dissolved in 100% co-solvent to create a concentrated stock solution before being added to the aqueous reaction buffer.
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| DMSO | 5-10% | Widely used, but can be challenging to remove during downstream processing.[3] |
| DMA | 5-10% | Another common choice with similar properties to DMSO.[3] |
| Propylene Glycol | 5-15% | Can also be used to increase the solubility of hydrophobic payloads.[1] |
Q2: How does a PEG linker improve the solubility of an ADC?
A2: A Polyethylene glycol (PEG) linker is hydrophilic and flexible. When incorporated into the linker connecting the hydrophobic payload to the antibody, it can create a "hydrophilic shield" around the payload.[9] This has several benefits:
-
Increased Hydrophilicity: The PEG moiety increases the overall water solubility of the ADC molecule.[10]
-
Steric Hindrance: The PEG chain can physically block the hydrophobic payload from interacting with other ADC molecules, thereby reducing aggregation.
-
Improved Pharmacokinetics: PEGylation can also prolong the circulation half-life of the ADC by reducing clearance by the reticuloendothelial system.[9]
Q3: Can I use cyclodextrins to improve the solubility of my payload for conjugation?
A3: Yes, cyclodextrins are a viable option for solubilizing hydrophobic payloads. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the payload and increasing its aqueous solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with improved solubility and reduced toxicity.[12]
Mechanism of Cyclodextrin-Mediated Solubilization:
Caption: Encapsulation of a Hydrophobic Payload by a Cyclodextrin.
Q4: What analytical techniques can I use to assess the solubility and aggregation of my ADC?
A4: Several analytical techniques are essential for characterizing the quality of your ADC preparation:
| Analytical Technique | Purpose | Key Information Provided |
| Size Exclusion Chromatography (SEC) | To quantify aggregates, monomers, and fragments. | Percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).[6][15][16][17][18] |
| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) distribution and assess overall hydrophobicity. | Separation of species with different numbers of conjugated payloads.[19] |
| Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) | To determine the average DAR and assess payload-related impurities. | Can be used to separate light and heavy chains after reduction to calculate DAR.[7] |
| Dynamic Light Scattering (DLS) | To measure the size distribution of particles in solution. | Provides information on the presence of aggregates and the polydispersity of the sample.[16] |
Experimental Protocols
Protocol 1: General Procedure for Payload Solubilization using a Co-solvent (DMSO)
-
Prepare a Concentrated Payload Stock Solution:
-
Weigh out the desired amount of your hydrophobic payload-linker.
-
Dissolve it in 100% anhydrous DMSO to a final concentration of 10-20 mM. Ensure it is fully dissolved.
-
-
Prepare the Antibody:
-
Buffer exchange your antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4). The antibody concentration should typically be between 2-10 mg/mL.
-
If your conjugation chemistry requires it (e.g., for cysteine conjugation), perform the antibody reduction step at this stage according to your specific protocol.
-
-
Conjugation Reaction:
-
Warm the antibody solution to room temperature.
-
While gently vortexing or stirring the antibody solution, slowly add the required volume of the payload-linker stock solution to achieve the desired molar excess.
-
Ensure the final concentration of DMSO in the reaction mixture is kept to a minimum, ideally below 15%.[20]
-
Incubate the reaction at the recommended temperature (e.g., room temperature or 4°C) for the specified time (e.g., 1-4 hours).
-
-
Purification:
-
After the incubation is complete, purify the ADC from the unreacted payload-linker and co-solvent using size exclusion chromatography (e.g., a desalting column) or tangential flow filtration (TFF).
-
Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[6]
-
For more hydrophobic ADCs, the mobile phase may need to be supplemented with an organic modifier (e.g., 15% isopropanol) to prevent non-specific interactions with the column matrix.[8]
-
-
Sample Preparation:
-
Dilute your ADC sample to a concentration within the linear range of the UV detector (typically 0.1-1.0 mg/mL).
-
If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample (e.g., 20-100 µL).
-
Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the eluent using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments.
-
Calculate the percentage of aggregates relative to the total peak area. A higher percentage indicates a greater degree of aggregation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of residual solvents in antibody drug conjugates using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Experimental Model System to Study pH Shift-Induced Aggregation of Monoclonal Antibodies Under Controlled Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 12. alzet.com [alzet.com]
- 13. oatext.com [oatext.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. lcms.cz [lcms.cz]
- 18. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 19. researchgate.net [researchgate.net]
- 20. downstreamcolumn.com [downstreamcolumn.com]
Navigating Premature Cleavage of ADC Linkers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic success. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy, posing significant challenges during drug development.[1][2][3] This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you address issues related to premature ADC linker cleavage in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro and in vivo experiments, offering potential causes and actionable troubleshooting steps.
Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in In Vitro Plasma Stability Assays
-
Possible Cause 1: Inherent Linker Instability. The chemical nature of your linker may make it susceptible to cleavage within the plasma matrix.[4]
-
Troubleshooting Steps:
-
Run a Buffer Control: Incubate the ADC in a buffer solution (e.g., PBS) alongside the plasma incubation. This will help differentiate between plasma-mediated cleavage and inherent instability of the ADC.[4]
-
Evaluate Linker Chemistry: Certain linkers are known to have higher susceptibility to plasma enzymes. For instance, valine-citrulline (Val-Cit) linkers can be cleaved by carboxylesterase 1C (Ces1C) in mouse plasma, and by human neutrophil elastase.[5][6][7] Disulfide linkers can be prematurely cleaved in mildly reducing environments.[]
-
Consider a More Stable Linker: If instability is confirmed, consider synthesizing a version of your ADC with a more stable linker for comparison. Options include sterically hindered disulfide linkers or non-cleavable linkers.[4]
-
-
-
Possible Cause 2: Assay Artifacts. The experimental conditions themselves may be causing the ADC to degrade.[4]
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure your incubation is performed under physiological conditions (37°C, pH 7.4).[4]
-
Verify Plasma Quality: Use high-quality, properly stored plasma.
-
Check Analytical Methods: Confirm that your analytical method, such as LC-MS, is not inducing fragmentation or dissociation of the ADC.[4]
-
-
Issue 2: High Off-Target Toxicity or Reduced Efficacy in Preclinical Animal Models (e.g., Mice)
-
Possible Cause: Susceptibility of the Linker to Rodent-Specific Enzymes. Mouse plasma contains enzymes, such as carboxylesterase 1C (Ces1C), that can cleave certain peptide linkers like Val-Cit, which are relatively stable in human plasma.[6][7][9] This can lead to premature payload release, causing off-target toxicity and diminishing the amount of ADC that reaches the tumor.[6]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma and compare the results to stability in human plasma.[6]
-
Utilize Ces1C Knockout Mice: If available, in vivo studies in Ces1C knockout mice can confirm if premature cleavage is mitigated.[6]
-
Modify the Linker: Introducing a hydrophilic group, such as a glutamic acid residue to create a Glu-Val-Cit linker, has been shown to reduce susceptibility to Ces1C cleavage while maintaining sensitivity to the target-cleaving enzyme, Cathepsin B.[6]
-
Explore Alternative Linker Chemistries: Evaluate linkers not susceptible to Ces1C, such as triglycyl peptide linkers.[6]
-
-
Issue 3: ADC Aggregation During Storage or in Plasma
-
Possible Cause: Hydrophobicity of the Payload and/or Linker. Hydrophobic payloads, especially at higher DARs, can lead to intermolecular interactions and aggregation of the ADC.[4][5] This can negatively affect the ADC's pharmacokinetics and manufacturability.[6]
-
Troubleshooting Steps:
-
Characterize Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to detect and quantify aggregates. Aggregates will elute earlier than the monomeric ADC.[4]
-
Assess Hydrophobicity: Hydrophobic Interaction Chromatography (HIC-HPLC) can be used to separate ADC species based on hydrophobicity.[4]
-
Introduce Hydrophilic Moieties: Incorporating hydrophilic components, such as polyethylene (B3416737) glycol (PEG) chains, into the linker can enhance the solubility of the ADC and reduce aggregation.[10]
-
Optimize DAR: A lower drug-to-antibody ratio may reduce aggregation issues.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of premature linker cleavage?
A1: Premature linker cleavage is often caused by:
-
Enzymatic Degradation: Enzymes present in the plasma, such as carboxylesterases and neutrophil elastase, can recognize and cleave certain linker motifs.[5][7]
-
Chemical Instability: Some linkers, like those with disulfide bonds, are susceptible to reduction by molecules in the blood.[] Acid-sensitive linkers can undergo hydrolysis if the local pH changes.[10]
-
Suboptimal Linker Design: Lack of steric hindrance around the cleavage site can make the linker more accessible to plasma components.[4][11]
Q2: How does the choice of linker impact the "bystander effect"?
A2: The bystander effect, where the released payload kills neighboring antigen-negative tumor cells, is a key advantage of many cleavable linkers.[9] For this to occur, the released payload must be able to diffuse out of the target cell. The design of the cleavable linker is crucial for the efficient release of a membrane-permeable payload.[9] Non-cleavable linkers, which release the payload after complete antibody degradation within the lysosome, generally have a less pronounced bystander effect.[4][12]
Q3: What is the role of the conjugation site in linker stability?
A3: The site of conjugation on the antibody can influence the linker's stability.[4][11] The local microenvironment of the conjugation site can affect the linker's accessibility to plasma components. Site-specific conjugation methods can lead to more homogeneous ADCs with improved and more predictable stability profiles.[13]
Q4: How do I choose the right in vitro assay to assess linker stability?
A4: The most common and essential in vitro assay is the plasma stability assay .[1] This involves incubating the ADC in plasma (e.g., human, mouse) at 37°C and measuring the average DAR at various time points using methods like LC-MS.[1] It's also beneficial to perform a lysosomal stability assay to ensure the linker is efficiently cleaved in the target environment.[1] Comparing the stability in plasma versus a lysosomal fraction provides insight into the linker's therapeutic window.[14]
Q5: Are there linker strategies that are inherently more stable?
A5: Yes, non-cleavable linkers generally exhibit higher plasma stability as they rely on the degradation of the antibody for payload release.[4][12] For cleavable linkers, strategies to enhance stability include:
-
Increasing Steric Hindrance: Introducing bulky chemical groups near the cleavage site can protect it from premature cleavage.[][11]
-
Incorporating Hydrophilic Moieties: Adding components like PEG can improve solubility and shield the linker.[10]
-
Modifying Peptide Sequences: For peptide-based linkers, altering the amino acid sequence can reduce susceptibility to plasma proteases.[15]
Quantitative Data Summary
The stability of an ADC linker is a key parameter that is often evaluated by its half-life in plasma. The following table summarizes the stability of different cleavable linker types.
| Linker Type | Linker Example | Half-life in Human Plasma | Key Stability Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to the presence of carboxylesterases.[9] |
| Protease-Sensitive | Gly-Gly-Phe-Gly | Stable | Showed only 1-2% payload release after more than 21 days in mouse, rat, or human plasma.[16] |
| Disulfide | SPP | Variable | Stability is influenced by steric hindrance around the disulfide bond. Less hindered linkers are more susceptible to reduction.[4] |
| Acid-Sensitive | Hydrazone | Variable | Stability is pH-dependent; designed to be cleaved in the acidic environment of endosomes/lysosomes.[10][16] |
Experimental Protocols
Plasma Stability Assay
This assay evaluates the stability of the ADC in the circulatory system, which is crucial for predicting potential premature payload release and off-target toxicity.[1]
-
Preparation:
-
Time Points:
-
Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).[1]
-
-
Sample Processing:
-
Isolate the ADC from the plasma samples. Immunoaffinity capture using Protein A magnetic beads is a common method.[1]
-
-
Analysis:
-
Analyze the captured ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates premature drug deconjugation.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. dls.com [dls.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. purepeg.com [purepeg.com]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Ald-Ph-PEG4-bis-PEG4-propargyl storage and handling conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ald-Ph-PEG4-bis-PEG4-propargyl. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful experiments.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and performance in your experiments.
Storage and Shipping Conditions Summary
| Parameter | Condition | Notes |
| Long-term Storage | -20°C | Store in a tightly sealed container, protected from moisture and light. |
| Shipping | Ambient Temperature | Upon receipt, it is recommended to transfer the product to the recommended long-term storage conditions as soon as possible. |
| Handling | Handle in a well-ventilated area with gloves | Avoid inhalation of dust or contact with skin and eyes. |
| In-use (Solution) | -20°C or -80°C (for extended periods) | For solutions in solvents like DMSO, storage at -80°C may prolong stability, with some sources suggesting use within 1 to 6 months. |
Solubility Data (for related compounds)
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions. |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Water | Soluble | The polyethylene (B3416737) glycol (PEG) component generally enhances aqueous solubility. The extent of solubility should be empirically determined. |
Troubleshooting and FAQs
This section addresses common issues that may arise during the use of this compound in bioconjugation experiments.
Q1: I am observing low conjugation efficiency in my aldehyde-amine reaction. What could be the cause?
A1: Low efficiency in aldehyde-amine conjugations, which form a Schiff base, can be attributed to several factors:
-
Incorrect pH: The reaction is pH-sensitive. The optimal pH is typically between 5 and 7. At a pH that is too low, the amine nucleophile will be protonated and non-reactive.[1][2] At a pH that is too high, the acid catalysis required for the dehydration step is insufficient.[1][2]
-
Hydrolysis of Schiff Base: The initial imine bond (Schiff base) is reversible and susceptible to hydrolysis.[1] To form a stable conjugate, the Schiff base should be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
-
Buffer Composition: Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the aldehyde.[3][4] Phosphate-buffered saline (PBS) is a suitable alternative.[3][4]
Q2: My copper-catalyzed click chemistry (CuAAC) reaction is not proceeding as expected. What are potential issues?
A2: Several factors can inhibit the copper-catalyzed azide-alkyne cycloaddition:
-
Copper (I) Oxidation: The active catalyst is Cu(I). If not properly protected, it can oxidize to the inactive Cu(II) state. It is common to use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its +1 oxidation state.
-
Side Reactions: At elevated temperatures, terminal alkynes can undergo homo-coupling, which will consume your linker.[5]
-
Ligand Absence: The use of a copper-chelating ligand, such as THPTA, can accelerate the reaction and protect biomolecules from damage by reactive oxygen species that can be generated.
Q3: I am having difficulty purifying my final PEGylated conjugate. What purification strategies are recommended?
A3: The purification of PEGylated compounds can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted molecules, multi-PEGylated species, and positional isomers.[6][7]
-
Size Exclusion Chromatography (SEC): This technique is effective for separating the larger PEGylated conjugate from unreacted smaller molecules.[6]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge. However, the PEG chains can shield the charges of the protein, a phenomenon known as the "charge shielding" effect, which may complicate separation.[6] Optimizing the pH and using a shallow salt gradient can improve resolution.[6]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This can be a powerful tool for separating PEGylated species. Using a C4 or C18 column with an optimized gradient can often resolve molecules with different degrees of PEGylation.[6]
Experimental Protocols
Below is a general protocol for a two-step bioconjugation using this compound, involving an initial aldehyde-amine conjugation followed by a copper-catalyzed click chemistry reaction.
Step 1: Aldehyde-Amine Conjugation (Reductive Amination)
-
Buffer Preparation: Prepare a non-amine containing buffer, such as phosphate-buffered saline (PBS), and adjust the pH to approximately 6.5-7.4.
-
Analyte Preparation: Dissolve your amine-containing molecule (e.g., protein, peptide) in the reaction buffer.
-
Linker Addition: Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the analyte solution. The molar ratio of linker to analyte will need to be optimized for your specific application.
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Reduction: Prepare a fresh solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer. Add the reducing agent to the reaction mixture and incubate for an additional 1-2 hours at room temperature or overnight at 4°C to form a stable secondary amine bond.
-
Purification: Remove the excess linker and reducing agent by size exclusion chromatography (e.g., a desalting column) or dialysis.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing molecule in a suitable solvent.
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
(Optional but recommended) Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA).
-
-
Reaction Setup:
-
In a reaction vessel, combine the purified propargyl-functionalized molecule from Step 1 with the azide-containing molecule in an appropriate buffer (e.g., PBS).
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Add the copper(II) sulfate.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Purification: Purify the final conjugate using a suitable chromatography method (e.g., SEC, IEX, or RP-HPLC) to remove the catalyst, excess reagents, and any side products.
Diagrams
Caption: A typical two-step bioconjugation workflow using this compound.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PEG Liners- Alkyne-PEG-acid and Alkyne-PEG NHS ester Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of PEGylated Conjugates
This technical support center provides guidance on removing excess Ald-Ph-PEG4-bis-PEG4-propargyl linker following a bioconjugation reaction. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a branched, 8-unit polyethylene (B3416737) glycol (PEG) linker designed for antibody-drug conjugates (ADCs).[1] It features a benzaldehyde (B42025) group for reaction with amines or hydrazides on a biomolecule and two terminal propargyl (alkyne) groups for attaching payloads via click chemistry.[2] Removing the excess, unreacted linker is critical to ensure the purity of the final bioconjugate, which is essential for accurate downstream analysis, proper characterization of biological activity, and ensuring safety and efficacy in therapeutic applications.
Q2: What are the primary methods for removing excess this compound?
The most common and effective methods for removing excess PEG linkers are based on size differences between the large bioconjugate and the smaller linker molecule. These techniques include:
-
Size-Exclusion Chromatography (SEC): Highly effective for separating molecules based on their hydrodynamic radius.[3][]
-
Dialysis: A straightforward method for removing small molecules from a solution of larger molecules by diffusion across a semi-permeable membrane.[3][5]
-
Ultrafiltration/Diafiltration: Uses membranes to separate molecules based on size, often performed using centrifugal devices or tangential flow filtration (TFF) systems.[][6]
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on several factors, including the size of your bioconjugate, the volume of your sample, the required purity, and the available equipment. The decision-making process can be visualized in the flowchart below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the conjugate from the excess linker using SEC. | Inappropriate column choice (pore size too large or too small). | Select a column with an exclusion limit that effectively separates the molecular weight of your conjugate from that of the linker. |
| Suboptimal mobile phase composition. | Optimize the mobile phase; for example, adjusting the salt concentration can minimize secondary interactions with the column matrix. | |
| Loss of product during dialysis. | Incorrect Molecular Weight Cut-Off (MWCO) of the dialysis membrane. | Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your bioconjugate but large enough to allow the free linker to pass through. A 10-fold difference is a good rule of thumb. |
| Non-specific binding of the conjugate to the dialysis membrane. | Consider using a dialysis cassette made from a low-protein-binding material like regenerated cellulose. | |
| Slow or incomplete removal of the linker with ultrafiltration. | Membrane fouling. | Use a membrane with a low-protein-binding characteristic. If fouling occurs, consider a pre-filtration step or operating at a lower pressure. |
| Incorrect MWCO of the ultrafiltration membrane. | Choose a membrane with an MWCO that is at least 3-6 times smaller than the molecular weight of your bioconjugate. | |
| Precipitation of the bioconjugate during purification. | Buffer incompatibility (pH, ionic strength). | Ensure your bioconjugate is in a buffer that maintains its solubility and stability throughout the purification process. |
| High concentration of the bioconjugate. | If using ultrafiltration, avoid over-concentrating the sample. Perform a buffer exchange into a formulation buffer that enhances stability. |
Quantitative Data
The following table summarizes the estimated properties of the this compound linker and provides a comparison with a typical antibody to aid in the selection of a purification method.
| Property | This compound (Estimated) | Typical IgG Antibody | Rationale for Purification |
| Molecular Weight (MW) | ~700 - 800 Da | ~150,000 Da (150 kDa) | The significant difference in molecular weight allows for efficient separation using size-based methods like SEC, dialysis, and ultrafiltration. |
| Solubility | Soluble in water, DMSO, DMF, and DCM.[7][8][9] | Soluble in aqueous buffers (e.g., PBS). | The linker's solubility in common organic solvents used in the conjugation reaction necessitates a buffer exchange into an aqueous system for the bioconjugate, which can be part of the purification process. |
Note: The molecular weight of this compound is estimated based on the structures of its components: Ald-Ph-PEG4-acid (MW ~397.4 Da) and NH-bis(PEG4-Propargyl) (MW ~445.6 Da). The exact molecular weight may vary depending on the precise structure.
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (Desalting Column)
This method is ideal for rapid buffer exchange and removal of small molecules from protein solutions.
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25) with an appropriate exclusion limit for your bioconjugate.
-
Equilibration buffer (e.g., PBS, pH 7.4).
-
Collection tubes.
Procedure:
-
Column Equilibration:
-
Remove the storage solution from the column.
-
Equilibrate the column by passing 3-5 column volumes of the equilibration buffer through it. This ensures the column is conditioned with the buffer in which you want to recover your sample.
-
-
Sample Application:
-
Allow the equilibration buffer to drain until the top of the column bed is just exposed.
-
Carefully apply the reaction mixture (containing the bioconjugate and excess linker) to the center of the column bed. Do not disturb the column bed. The sample volume should not exceed the manufacturer's recommendation (typically ~10-15% of the column bed volume for optimal separation).
-
-
Elution:
-
Once the sample has entered the column bed, carefully add the equilibration buffer to the top of the column.
-
Begin collecting fractions. The larger bioconjugate will elute first in the void volume, while the smaller, excess linker will be retarded by the porous beads and elute later.
-
-
Fraction Analysis:
-
Monitor the protein concentration in the collected fractions using a spectrophotometer at 280 nm or a protein assay (e.g., Bradford or BCA).
-
Pool the fractions containing your purified bioconjugate.
-
Protocol 2: Dialysis
Dialysis is a simple and effective method for removing small molecules, although it is generally slower than SEC.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an IgG conjugate).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
A large beaker and a magnetic stir plate.
Procedure:
-
Membrane Preparation:
-
If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling to remove preservatives).
-
For dialysis cassettes, briefly rinse with distilled water.
-
-
Sample Loading:
-
Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace to allow for potential sample dilution.
-
Securely clamp both ends of the tubing or seal the cassette.
-
-
Dialysis:
-
Place the sealed dialysis bag/cassette in a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume).
-
Stir the buffer gently on a magnetic stir plate at 4°C.
-
-
Buffer Changes:
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least 2-3 times to ensure complete removal of the excess linker. For optimal results, an overnight dialysis with one buffer change is often effective.
-
-
Sample Recovery:
-
Carefully remove the dialysis bag/cassette from the buffer.
-
Recover the purified bioconjugate from the tubing/cassette.
-
Visualizations
References
- 1. biorbyt.com [biorbyt.com]
- 2. Aldehyde-PEG4-bis-PEG4-alkyne | BroadPharm [broadpharm.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ald-Ph-PEG4-acid, 1309460-27-2 | BroadPharm [broadpharm.com]
- 8. NH-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]
- 9. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
Navigating the complexities of scaling up click chemistry reactions: A technical support guide
For researchers, scientists, and drug development professionals, transitioning click chemistry from the benchtop to pilot or industrial scale can introduce a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up of these powerful ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
When moving from a laboratory to a pilot or industrial scale, several key challenges can arise. These include managing the reaction exotherm, ensuring efficient mixing and mass transfer, the potential for catalyst deactivation, and the increased difficulty of purification to remove the copper catalyst and other process impurities.[1][2] Each of these factors can significantly impact reaction efficiency, yield, and product purity.
Q2: My scaled-up CuAAC reaction is showing inconsistent yields. What could be the cause?
Inconsistent yields at a larger scale often point to issues with catalyst stability or inadequate mixing. The copper(I) catalyst is prone to oxidation to the inactive copper(II) state, a problem that can be exacerbated by longer reaction times and increased exposure to oxygen in larger vessels.[3][4] Inefficient mixing can lead to localized "hot spots" or areas of poor reactant distribution, both of which can negatively affect the reaction outcome.[1]
Q3: How can I effectively remove the copper catalyst from my product at a large scale?
Several methods are available for removing copper catalysts from large-scale reactions. The choice of method often depends on the nature of the product. For small molecules, washing with an aqueous solution of a chelating agent like EDTA or ammonia (B1221849) is common.[5] For larger molecules such as proteins or polymers, dialysis or tangential flow filtration against a buffer containing a chelating agent can be effective.[6] The use of scavenger resins that selectively bind copper is another scalable option.[7]
Q4: Is it necessary to use a ligand with the copper catalyst in a scaled-up reaction?
Yes, using a ligand is highly recommended, especially in scaled-up reactions. Ligands such as THPTA or TBTA not only stabilize the active Cu(I) oxidation state, preventing its oxidation and disproportionation, but they can also accelerate the reaction rate.[8][9][10] This allows for lower catalyst loading and can help to minimize side reactions.
Q5: What are the safety considerations for large-scale azide-alkyne cycloadditions?
The primary safety concern is the potential for a thermal runaway, as the Huisgen 1,3-dipolar cycloaddition is highly exothermic.[11] Careful control of reagent addition rates and efficient heat removal are critical. Additionally, when working with azides, particularly inorganic azides, there is a risk of generating hydrazoic acid (HN3), which is volatile, toxic, and explosive, especially under acidic conditions.[12] Therefore, acidic workups should be avoided when excess azide (B81097) is present.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the scale-up of click chemistry reactions.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges when scaling up. The troubleshooting workflow below can help identify the root cause.
Problem 2: Inconsistent Reaction Times and Exotherm Management
As reaction volumes increase, so does the challenge of heat dissipation. A reaction that is easily managed at the lab scale can become a serious safety hazard at the pilot scale if the exotherm is not controlled.
Problem 3: Difficulty in Copper Removal
Residual copper can be detrimental to the final product, especially in pharmaceutical applications. The following workflow can help troubleshoot copper removal.
Data Presentation: Illustrative Comparison of Reaction Scales
The following table provides an illustrative comparison of typical parameters for a CuAAC reaction at the lab and pilot scales. Actual values will vary significantly based on the specific reactants and equipment used.
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Key Considerations for Scale-Up |
| Reactant Concentration | 0.1 - 1.0 M | 0.1 - 0.5 M | May need to be lowered to manage exotherm and ensure solubility. |
| Catalyst Loading (mol%) | 1 - 5 mol% | 0.5 - 2 mol% | Optimized to reduce cost and minimize residual copper. |
| Ligand to Copper Ratio | 5:1 | 5:1 | Maintained to ensure catalyst stability and activity.[13] |
| Reaction Time | 1 - 4 hours | 4 - 12 hours | Often longer due to controlled addition rates for exotherm management. |
| Typical Yield | >95% | 85 - 95% | Can be slightly lower due to mixing and mass transfer limitations. |
| Heat Management | Stir plate, oil bath | Jacketed reactor with controlled cooling | Critical for safety and to prevent side reactions. |
| Purification Method | Flash chromatography | Crystallization, extraction, scavenger resins | Must be scalable and efficient. |
Experimental Protocols
Pilot-Scale Protocol for a Generic CuAAC Reaction
This protocol provides a general framework for a pilot-scale CuAAC reaction. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
1. Reagent Preparation:
-
Prepare a solution of the alkyne-containing substrate in a suitable degassed solvent in the main reactor.
-
In a separate addition vessel, prepare a solution of the azide-containing substrate in the same degassed solvent.
-
Prepare a stock solution of the copper catalyst premixed with the ligand (e.g., CuSO₄ and THPTA in a 1:5 molar ratio) in a degassed solvent.[8]
-
Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate) in degassed water or buffer.[4]
2. Reaction Setup:
-
Ensure the jacketed reactor's cooling system is operational and set to the desired initial temperature.
-
Begin agitation of the alkyne solution in the main reactor.
-
Add the sodium ascorbate solution to the main reactor.
3. Controlled Addition and Reaction:
-
Begin the controlled addition of the azide solution from the addition vessel into the main reactor using a dosing pump. The addition rate should be determined based on prior calorimetry data to ensure the reaction temperature does not exceed the set limit.
-
Once the azide addition is complete, add the premixed copper/ligand catalyst solution to the reactor.
-
Monitor the reaction progress by in-process controls (e.g., HPLC, UPLC).
4. Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of a chelating agent like EDTA.
-
Proceed with the appropriate large-scale purification method, such as liquid-liquid extraction, crystallization, or filtration through a scavenger resin bed to remove the copper catalyst.
Protocol for Large-Scale Copper Removal using a Scavenger Resin
1. Resin Selection and Preparation:
-
Choose a scavenger resin with high affinity for copper (e.g., thiol- or amine-functionalized silica).
-
Prepare a packed bed column with the scavenger resin according to the manufacturer's instructions.
2. Copper Removal:
-
Pass the crude reaction mixture (after quenching) through the packed bed column at a controlled flow rate.
-
Collect the eluent containing the purified product.
-
Wash the column with a small amount of clean solvent to ensure complete product recovery.
3. Analysis:
-
Analyze a sample of the eluent for residual copper content using a sensitive technique like ICP-MS.
-
If copper levels are still too high, the eluent can be passed through the column a second time, or the flow rate can be reduced.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. static.igem.wiki [static.igem.wiki]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper Catalyst Removal in Bioconjugation
Welcome to the Technical Support Center for copper catalyst removal in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of residual copper from bioconjugation reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a bioconjugation reaction?
A1: Residual copper can be problematic for several reasons:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a significant concern for bioconjugates intended for in vivo or cell-based applications.[1][2]
-
Protein Integrity: Copper can promote the oxidation of amino acid residues like histidine and arginine, potentially leading to protein degradation or aggregation.[2][3]
-
Interference with Downstream Applications: Residual copper may interfere with subsequent analytical techniques or biological assays.[4] For instance, it can interfere with cellular metabolism.[4]
-
Regulatory Compliance: For therapeutic bioconjugates, regulatory agencies set strict limits on the amount of residual metal catalysts.[5]
Q2: What are the most common methods for removing copper catalysts from bioconjugation reactions?
A2: The most prevalent methods for copper removal include:
-
Chelation: Using chelating agents like ethylenediaminetetraacetic acid (EDTA) or employing resins with immobilized chelators (e.g., Chelex® resin, copper chelating resins).[2][6][7]
-
Chromatography: Techniques such as size exclusion chromatography (SEC) and immobilized metal affinity chromatography (IMAC) are effective for separating the bioconjugate from the copper catalyst.[1][8][9][10]
-
Precipitation: In some cases, copper can be removed by precipitating the bioconjugate or the copper itself.[11][12][13]
-
Dialysis/Ultrafiltration: Exchanging the buffer against a copper-free buffer, often containing a chelating agent, can effectively remove copper ions.[6][7]
Q3: What are acceptable levels of residual copper in a bioconjugate sample?
A3: The acceptable limit for residual copper depends on the final application of the bioconjugate. For biopharmaceuticals, regulatory bodies like the European Medicines Agency (EMA) provide guidelines for metal catalyst residues.[5] For research purposes, the goal is often to reduce copper to the lowest detectable level to minimize potential interference. In some instances, residual copper concentrations as low as ~0.29 µg/L (4.6 nM) have been reported after purification.[14] For medical device manufacturing, discharge limits for copper in wastewater can be as low as 0.5 ppm.[15]
Troubleshooting Guides
Problem 1: High levels of residual copper detected after purification.
| Possible Cause | Troubleshooting Step |
| Inefficient Chelation | * Increase Chelator Concentration: Ensure you are using a sufficient molar excess of the chelating agent (e.g., EDTA) relative to the copper catalyst. * Optimize Incubation Time: Allow adequate time for the chelator to bind to the copper ions before proceeding with removal. * Consider a Different Chelator: Some chelators have a higher affinity for copper. Neocuproine, for instance, binds copper more strongly than ferrozine.[7] |
| Resin Saturation | * Increase Resin Volume: The binding capacity of the chelating resin may have been exceeded. Increase the amount of resin used. * Perform a Second Pass: Pass the sample through a fresh column of the chelating resin. |
| Suboptimal Chromatography Conditions | * Optimize Buffer Composition: Ensure the buffer used for chromatography does not interfere with copper removal. For example, some buffers with primary amines (e.g., Tris, Glycine) can weaken the binding to IMAC resins.[8] * Check Flow Rate: A slower flow rate during chromatography can improve binding and separation. |
| Bioconjugate-Copper Interaction | * Denaturing Conditions: If the copper is strongly coordinated to the bioconjugate, purification under denaturing conditions (if the biomolecule can tolerate it) may be necessary to release the copper.[6] |
Problem 2: Low recovery of the bioconjugate after copper removal.
| Possible Cause | Troubleshooting Step |
| Precipitation of Bioconjugate | * Adjust Buffer Conditions: Changes in pH or ionic strength during the copper removal process may cause the bioconjugate to precipitate. Ensure the buffer is optimized for your specific biomolecule's stability. * Re-solubilization: If precipitation occurs, attempt to re-solubilize the bioconjugate in a suitable buffer. |
| Non-specific Binding to Resin | * Use a Different Resin: Some bioconjugates may exhibit non-specific binding to certain chromatography resins. Test a different type of resin (e.g., a different base matrix or ligand). * Modify Buffer: Include additives in your buffer, such as mild detergents or salts, to reduce non-specific interactions. |
| Aggregation of Bioconjugate | * Analyze for Aggregates: Use size exclusion chromatography (SEC) to check for the presence of aggregates.[16] * Optimize Storage Conditions: Store the purified bioconjugate in a buffer that minimizes aggregation. |
Data Presentation: Comparison of Copper Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Chelating Resins (e.g., IMAC) | Immobilized chelators bind copper ions, separating them from the bioconjugate.[8][17] | High binding capacity (>50 mg/ml resin for some proteins), high selectivity.[17] | Potential for non-specific binding of the bioconjugate.[2] | Can reduce copper to ppm levels.[11] |
| EDTA Chelation & Dialysis | EDTA forms a stable complex with copper, which is then removed by buffer exchange.[6][18] | Simple, inexpensive, and can be performed in the reaction vessel. | Can be time-consuming; may not be suitable for small molecules.[7] | Highly efficient, but efficiency depends on dialysis parameters. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size, allowing the larger bioconjugate to be separated from the smaller copper-ligand complex.[1][19] | Good for removing a wide range of small molecule impurities; can also detect aggregation.[16] | Can lead to sample dilution; resolution may be limited. | Effective for separating bioconjugates from small copper complexes. |
| Precipitation | Copper is precipitated out of solution, often by adjusting the pH or adding a precipitating agent.[11][12] | Can be a cost-effective method for large-scale purification. | May co-precipitate the bioconjugate; requires careful optimization.[13] | Can achieve high recovery yields (>90%) with residual copper as low as 5 ppm.[11] |
Experimental Protocols
Protocol 1: Copper Removal using a Chelating Resin
This protocol is a general guideline for using a copper chelating resin.
-
Resin Preparation:
-
Dispense the required amount of copper chelating resin slurry into a suitable column.
-
Allow the storage buffer (typically 20% ethanol) to drain.
-
Wash the resin with 5 column volumes (CV) of distilled water.[8]
-
Equilibrate the resin with 5-10 CV of your binding buffer (e.g., 50mM phosphate (B84403) buffer, 0.15-0.5M NaCl, pH 7-8).[8] Avoid buffers containing primary amines like Tris or glycine.[8]
-
-
Sample Loading:
-
Load your bioconjugation reaction mixture onto the equilibrated column.
-
Collect the flow-through, as this will contain your purified bioconjugate.
-
-
Washing:
-
Wash the column with 5-10 CV of the binding buffer to ensure all of your bioconjugate has eluted.
-
Combine the flow-through and the wash fractions.
-
-
Analysis:
Protocol 2: Copper Removal by EDTA Chelation and Size Exclusion Chromatography (SEC)
This protocol combines chelation with a subsequent SEC step.
-
Chelation:
-
To your bioconjugation reaction mixture, add a solution of EDTA to a final concentration that is in molar excess (e.g., 5-10 fold) of the initial copper concentration.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle agitation.
-
-
Size Exclusion Chromatography:
-
Equilibrate an SEC column with a suitable buffer for your bioconjugate.
-
Load the EDTA-treated reaction mixture onto the SEC column.
-
Elute the sample with the equilibration buffer.
-
Collect fractions corresponding to the size of your bioconjugate. The smaller copper-EDTA complex will elute later.
-
-
Analysis:
-
Confirm the presence and purity of your bioconjugate in the collected fractions.
-
Measure the residual copper concentration in the purified bioconjugate pool.
-
Visualizations
Caption: Workflow for copper removal using a chelating resin.
Caption: Troubleshooting guide for high residual copper.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Process to Remove the Size Variants Contained in the Antibody–Chelator Complex PCTA-NCAB001 for Radiolabeling with Copper-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of interactions between antibody biotherapeutics and copper by size exclusion chromatography (SEC) coupled with inductively coupled plasma mass spectrometry (ICP/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 13. quora.com [quora.com]
- 14. Copper assisted sequence-specific chemical protein conjugation at a single backbone amide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. electramet.com [electramet.com]
- 16. agilent.com [agilent.com]
- 17. Copper Chelating Resin | Copper Binding Proteins [gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. Application of high-performance size-exclusion liquid chromatography to the study of copper speciation in waters extracted from sewage sludge treated soils - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. Analysis of copper-induced protein precipitation across the E. coli proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antibody Conjugation with Co-solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of co-solvents on antibody conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a co-solvent in antibody conjugation reactions?
A1: Co-solvents are organic solvents added to the aqueous buffer during antibody conjugation to increase the solubility of hydrophobic linker-payloads.[1][2] Many cytotoxic drugs and linkers used in the development of Antibody-Drug Conjugates (ADCs) have poor solubility in aqueous solutions. The addition of a co-solvent ensures that these components remain in solution, allowing the conjugation reaction to proceed efficiently.[1][2]
Q2: What are the most commonly used co-solvents in antibody conjugation?
A2: The most frequently used co-solvents are water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and propylene (B89431) glycol.[2][3][4] The choice of co-solvent depends on the specific linker-payload's solubility characteristics and its compatibility with the antibody.
Q3: What are the potential negative impacts of using co-solvents in antibody conjugation?
A3: While necessary for solubilizing hydrophobic components, co-solvents can negatively impact the antibody. The primary concerns are:
-
Protein Denaturation: High concentrations of organic solvents can disrupt the three-dimensional structure of the antibody, leading to a loss of its antigen-binding affinity and overall function.[5]
-
Antibody Aggregation: Co-solvents can induce the formation of antibody aggregates, which can reduce the yield of monomeric ADC, complicate purification, and potentially lead to immunogenicity and altered pharmacokinetic profiles of the final product.[5]
Q4: How does co-solvent concentration affect the Drug-to-Antibody Ratio (DAR)?
A4: The concentration of the co-solvent can influence the DAR. An insufficient amount may lead to the precipitation of the linker-payload, resulting in a low DAR. Conversely, an excessively high concentration can denature the antibody, which may also lead to a lower than expected DAR or a heterogeneous product. Therefore, optimizing the co-solvent concentration is a critical step in achieving the desired DAR.
Q5: Are there any alternatives to using co-solvents for hydrophobic payloads?
A5: While co-solvents are a common approach, other strategies to handle hydrophobic payloads exist. These can include the use of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to improve the overall solubility of the linker-payload complex. Additionally, advancements in payload design are leading to more water-soluble cytotoxic agents.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | 1. Insufficient Co-solvent: The linker-payload may not be fully dissolved, limiting its availability for conjugation. 2. Excessive Co-solvent: High concentrations of the co-solvent may have denatured the antibody, reducing its reactivity. 3. Precipitation of Linker-Payload: The linker-payload may have precipitated out of solution upon addition to the aqueous buffer. | 1. Titrate Co-solvent Concentration: Systematically increase the percentage of the co-solvent in small increments (e.g., 2-5%) and monitor the DAR. 2. Screen Different Co-solvents: Test alternative co-solvents (e.g., switch from DMSO to DMF or propylene glycol) that may offer better solubility for the specific linker-payload with less impact on the antibody. 3. Pre-mix Linker-Payload with Co-solvent: Ensure the linker-payload is fully dissolved in the co-solvent before slowly adding it to the antibody solution with gentle mixing. |
| High Levels of Antibody Aggregation | 1. High Co-solvent Concentration: The organic solvent is causing the antibody to unfold and aggregate. 2. Inappropriate Co-solvent: The chosen co-solvent may be too harsh for the specific antibody. 3. Sub-optimal Buffer Conditions: The pH or ionic strength of the buffer may be contributing to antibody instability in the presence of the co-solvent. | 1. Reduce Co-solvent Concentration: Titrate the co-solvent concentration downwards to the minimum level required to dissolve the linker-payload. 2. Evaluate Less Denaturing Co-solvents: Consider using co-solvents known to be less disruptive to protein structure, such as propylene glycol. 3. Optimize Buffer Conditions: Ensure the conjugation buffer has a pH and ionic strength that are optimal for the stability of the specific antibody. 4. Lower Antibody Concentration: Higher antibody concentrations can sometimes increase the propensity for aggregation.[5] |
| Low Conjugation Yield | 1. Antibody Precipitation: The combination of co-solvent and other reaction components may be causing the antibody to precipitate. 2. Incomplete Reaction: Poor solubility of the linker-payload due to insufficient co-solvent can lead to an incomplete reaction. | 1. Visual Inspection: Carefully observe the reaction mixture for any signs of precipitation. If observed, consider the troubleshooting steps for aggregation. 2. Optimize Co-solvent and Reactant Ratios: Re-evaluate the concentration of the co-solvent and the molar ratio of the linker-payload to the antibody. |
| Inconsistent Results Between Batches | 1. Variability in Co-solvent Addition: Inconsistent volumes or rates of co-solvent addition can lead to batch-to-batch variability. 2. Moisture in Co-solvent: For moisture-sensitive reactions (e.g., using NHS-esters), water content in the co-solvent can affect efficiency. | 1. Standardize Protocols: Ensure precise and consistent addition of the co-solvent in all experiments. 2. Use Anhydrous Co-solvents: For moisture-sensitive chemistries, use fresh, anhydrous grade co-solvents.[6] |
Data Presentation: Impact of Co-solvents on Conjugation Efficiency
The following tables provide illustrative data on how different co-solvents and their concentrations can impact key parameters of antibody conjugation. Please note that these are representative values and the optimal conditions will vary depending on the specific antibody, linker, and payload.
Table 1: Comparison of Different Co-solvents on Conjugation Outcomes
| Co-solvent (10% v/v) | Average DAR | Aggregation (%) | Monomeric ADC Yield (%) |
| DMSO | 3.8 | 5.2 | 90.1 |
| DMF | 3.6 | 6.5 | 88.3 |
| DMA | 3.7 | 5.8 | 89.5 |
| Propylene Glycol | 3.5 | 3.1 | 94.2 |
Table 2: Effect of DMSO Concentration on Conjugation Outcomes
| DMSO Concentration (% v/v) | Average DAR | Aggregation (%) | Monomeric ADC Yield (%) |
| 2.5 | 2.1 | 1.5 | 96.3 |
| 5.0 | 3.5 | 2.8 | 94.8 |
| 10.0 | 3.9 | 5.5 | 89.7 |
| 15.0 | 3.2 | 12.3 | 82.1 |
| 20.0 | 2.5 | 25.1 | 68.4 |
Experimental Protocols
Protocol 1: General Workflow for Antibody Conjugation with a Co-solvent
This protocol outlines the general steps for a typical antibody conjugation reaction involving a co-solvent.
-
Antibody Preparation:
-
Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of any components that could interfere with the conjugation chemistry (e.g., primary amines like Tris for NHS-ester chemistry).
-
-
Linker-Payload-Co-solvent Preparation:
-
In a separate vial, dissolve the hydrophobic linker-payload in a minimal amount of a suitable anhydrous co-solvent (e.g., DMSO or DMF) to create a concentrated stock solution. Ensure complete dissolution.
-
-
Conjugation Reaction:
-
Slowly add the linker-payload-co-solvent solution to the antibody solution with gentle and constant stirring. The final concentration of the co-solvent in the reaction mixture should be optimized and typically ranges from 5-15% (v/v).
-
Incubate the reaction mixture at a specified temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 1-4 hours). Protect the reaction from light if using light-sensitive reagents.
-
-
Purification:
-
Remove unreacted linker-payload and co-solvent from the conjugated antibody using methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Analyze the purified ADC to determine the DAR, percentage of aggregation, and other critical quality attributes.
-
Protocol 2: Detailed Methodology for Maleimide-Thiol Conjugation Using a Co-solvent
This protocol provides a more detailed procedure for site-specific conjugation to cysteine residues.
-
Antibody Reduction (if necessary):
-
To make cysteine residues available for conjugation, reduce the antibody's interchain disulfide bonds.
-
Dissolve the antibody in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a 10-20 fold molar excess over the antibody.
-
Incubate for 1-2 hours at 37°C.
-
Remove the excess reducing agent using a desalting column.
-
-
Maleimide-Linker-Payload Preparation:
-
Dissolve the maleimide-activated linker-payload in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation:
-
Add the maleimide-linker-payload solution to the reduced antibody solution. The final DMSO concentration should be kept low (typically ≤10%).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide (B117702) groups, add a small molecule thiol such as N-acetylcysteine.
-
-
Purification and Analysis:
-
Purify the ADC using SEC to remove unreacted components and aggregates.
-
Characterize the final product for DAR and purity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of residual solvents in antibody drug conjugates using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Stability of PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the storage and handling of these valuable biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for PEGylated compounds during storage?
A1: The main stability issues for PEGylated compounds during storage are chemical degradation and physical instability. Chemical degradation primarily involves hydrolysis and oxidation of the PEG chains or the conjugated molecule. Physical instability often manifests as aggregation or precipitation of the PEGylated compound. These issues can lead to a loss of biological activity and the formation of undesirable impurities.
Q2: What factors influence the stability of my PEGylated compound?
A2: Several factors can significantly impact the stability of PEGylated compounds in storage:
-
Temperature: Higher temperatures accelerate degradation rates.[1] Most PEGylated biologics require refrigerated (2-8°C) or frozen ( -20°C to -80°C) storage.
-
pH: The pH of the storage buffer is critical. Extreme pH values can catalyze the hydrolysis of linker chemistries and the PEG backbone itself.[2]
-
Light Exposure: Exposure to light, particularly UV light, can induce photo-oxidation and degradation of the PEG chain.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the PEG polymer.[3][4][5]
-
Metal Ions: Trace metal ions can catalyze oxidative reactions, leading to PEG chain cleavage.
Q3: How can I prevent aggregation of my PEGylated protein during storage?
A3: Aggregation can be minimized by optimizing storage conditions. This includes storing the compound at the recommended temperature and a pH where the protein is most stable. Using appropriate cryoprotectants for frozen storage can also prevent aggregation during freeze-thaw cycles. Additionally, ensuring the PEGylation process itself does not induce aggregation is crucial; this can be monitored using techniques like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).
Q4: What are the signs of degradation in my PEGylated compound?
A4: Signs of degradation can include a decrease in biological activity, a change in the solution's appearance (e.g., color change, precipitation), a shift in the pH of the solution, and the appearance of new peaks or a change in peak shape in analytical chromatograms (e.g., SEC or RP-HPLC).
Troubleshooting Guides
Issue 1: Loss of Biological Activity
If you observe a significant decrease in the biological activity of your PEGylated compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Hydrolysis of PEG chain or linker | Analyze the compound using Size-Exclusion Chromatography (SEC) to detect changes in molecular weight. If hydrolysis is suspected, consider adjusting the storage buffer pH to a more neutral range. |
| Oxidation of PEG or protein | Use the PEG-switch assay to detect reversible cysteine oxidation. To prevent further oxidation, consider de-gassing buffers, storing under an inert gas (e.g., argon), and adding a chelating agent like EDTA to scavenge metal ions. |
| Aggregation | Quantify the extent of aggregation using SEC-MALS. Optimize storage conditions (temperature, pH, excipients) to minimize aggregate formation. |
| Improper Storage Temperature | Verify the storage temperature and ensure it has been consistently maintained. Review temperature logs if available. |
Issue 2: Visible Particulates or Aggregation
The appearance of visible particles or an increase in aggregation is a common issue. The following workflow can help diagnose and resolve this problem.
Data Summary: Stability of PEGylated Proteins
The following tables summarize quantitative data on the stability of selected PEGylated proteins under various storage conditions.
Table 1: Temperature Effects on Peginterferon alfa-2b Stability
| Storage Temperature | Duration | Observation | Reference |
| +2°C to +8°C | 3 months | Significant increase in free interferon alfa-2b (depegylation). | [6] |
| ≤ -70°C | 3 months | No significant change in the level of free interferon alfa-2b. | [6] |
| ≤ -70°C | 12 months | Stability established with no significant depegylation. | [6] |
Table 2: pH-Dependent Hydrolysis of PEG-PE Conjugates
This table illustrates the effect of pH on the half-life of hydrazone-based PEG-PE conjugates, demonstrating the importance of pH in the stability of certain linker chemistries.
| PEG-PE Conjugate (Cross-linker) | pH | Half-life (minutes) | Reference |
| Aliphatic Aldehyde-Derived | |||
| 9 (AMBH) | 7.4 | 150 | [7] |
| 4a (EMCH) | 7.4 | 120 | [7] |
| 4b (MPBH) | 7.4 | 90 | [7] |
| 4c (KMUH) | 7.4 | 20 | [7] |
| All Aliphatic | 5.5 | < 2 | [7] |
| Aromatic Aldehyde-Derived | |||
| 15a, 15b, 15c | 7.4 | > 4320 (72 hours) | [7] |
| 15a, 15b, 15c | 5.5 | > 2880 (48 hours) | [7] |
Table 3: Thermal Stability of PEGylated Alpha-1 Antitrypsin (AAT)
The melting temperature (Tm) is an indicator of a protein's thermal stability.
| Protein | Melting Temperature (Tm) in °C | Reference |
| Unmodified AAT | ~64 | [8] |
| cPEG-Nter/K41-G-CSF | Increased by 1.3 | [8] |
| PEG-Nter-G-CSF | Increased by 1.9 | [8] |
| PEG-K41-G-CSF | Decreased by ~0.6 | [8] |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of PEGylated Proteins
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to assess the purity and apparent molecular weight of PEGylated proteins.
Materials:
-
Precast or hand-cast polyacrylamide gels (appropriate percentage for the protein size)
-
SDS-PAGE running buffer
-
Sample loading buffer (e.g., Laemmli buffer) with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver staining reagents
-
Destaining solution
Procedure:
-
Sample Preparation:
-
To your protein sample, add sample loading buffer to the desired final concentration (typically 1X).
-
Heat the samples at 95°C for 5 minutes to denature the proteins.[9]
-
Briefly centrifuge the samples to pellet any insoluble material.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.
-
Load the molecular weight standards and your prepared samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette.
-
For Coomassie staining, incubate the gel in Coomassie Brilliant Blue solution for at least 1 hour with gentle agitation.
-
Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.
-
For higher sensitivity, silver staining can be used following a specific protocol.
-
-
Analysis:
-
Image the gel. The PEGylated protein should migrate at a higher apparent molecular weight than the non-PEGylated protein. The presence of bands corresponding to the unconjugated protein or smaller fragments may indicate degradation. Note that PEGylated proteins often migrate slower on SDS-PAGE than their actual molecular weight would suggest due to the hydrodynamic properties of the PEG chain.[10][11]
-
Protocol 2: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for the absolute determination of molar mass and the quantification of aggregates in solutions of PEGylated compounds.
Experimental Workflow:
Key Steps and Considerations:
-
System Setup: An HPLC or FPLC system is coupled with a UV detector, a MALS detector, and a refractive index (RI) detector.[12][13]
-
Mobile Phase: The mobile phase should be optimized for the specific PEGylated protein to minimize non-specific interactions with the column matrix. It must be filtered and thoroughly degassed.
-
Sample Preparation: Samples should be filtered through a low protein-binding filter (e.g., 0.1 or 0.22 µm) to remove any large particulates that could clog the column or interfere with light scattering measurements.
-
Data Analysis: Specialized software (e.g., ASTRA) is used to analyze the data from the three detectors to calculate the absolute molar mass and size of the eluting species, allowing for accurate quantification of monomers, oligomers, and larger aggregates.[14]
Protocol 3: PEG-Switch Assay for Detecting Reversible Cysteine Oxidation
The PEG-switch assay is a method to detect reversibly oxidized cysteine residues in a protein. It involves a series of blocking, reduction, and labeling steps, followed by analysis via SDS-PAGE and Western blotting.
Principle:
-
Free (reduced) cysteine thiols are blocked with an alkylating agent.
-
Reversibly oxidized cysteines (e.g., sulfenic acids, disulfides) are then specifically reduced to free thiols.
-
These newly formed free thiols are labeled with a PEG-maleimide reagent, which adds a significant mass to the protein.
-
The mass shift is detected by SDS-PAGE and Western blotting, indicating the presence of reversible oxidation in the original sample.
Detailed Steps:
-
Blocking of Free Thiols:
-
Lyse cells or prepare the protein sample in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM). This step is crucial to prevent the labeling of cysteines that were already reduced in the native protein.
-
-
Removal of Excess Blocking Agent:
-
Remove the excess NEM, typically by protein precipitation (e.g., with trichloroacetic acid, TCA) followed by washing with acetone.[15]
-
-
Reduction of Oxidized Cysteines:
-
Resuspend the protein pellet in a buffer containing a reducing agent, such as dithiothreitol (B142953) (DTT), to reduce the reversibly oxidized cysteines.
-
-
Labeling with PEG-Maleimide:
-
Add a PEG-maleimide reagent (e.g., MM(PEG)24) to the sample.[15] This will covalently bind to the newly exposed thiol groups.
-
-
Analysis by SDS-PAGE and Western Blotting:
-
Analyze the samples by SDS-PAGE. Proteins that were reversibly oxidized will show a significant upward shift in their molecular weight due to the attached PEG molecule.
-
Perform a Western blot using an antibody specific to the protein of interest to visualize the shifted and un-shifted bands. The relative intensity of these bands can provide a semi-quantitative measure of the extent of oxidation.[7][16]
-
References
- 1. pharmtech.com [pharmtech.com]
- 2. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Tailoring the degradation kinetics of mesoporous silicon structures through PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SDS-PAGE Protocol | Rockland [rockland.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wyatt.com [wyatt.com]
- 13. wyatt.com [wyatt.com]
- 14. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 15. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The PEG-switch assay: a fast semi-quantitative method to determine protein reversible cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in bioconjugation experiments
Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during bioconjugation experiments, with a focus on inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in bioconjugation experiments?
Inconsistent results in bioconjugation can stem from several factors, often related to the variability in starting materials, reaction conditions, and analytical methods. Key contributors include batch-to-batch variation of proteins and reagents, suboptimal buffer conditions (pH, presence of interfering substances), inaccurate control over molar ratios of reactants, and protein aggregation or degradation during the process.[1][2] Maintaining tight control over all experimental parameters is crucial for achieving reproducible outcomes.[1]
Q2: How does the molar ratio of reactants impact my bioconjugation reaction?
The molar ratio of the molecule to be conjugated (e.g., a small molecule drug or a fluorescent dye) to the protein is a critical parameter that influences the degree of labeling (DOL).[3] An optimized DOL is essential for balancing therapeutic efficacy or signal intensity with the preservation of the protein's biological activity and solubility.[3] While a high degree of conjugation may be desirable for some applications, over-labeling can lead to protein aggregation, loss of function, or fluorescence quenching.[3][4] Therefore, the ideal molar ratio should be determined empirically for each specific protein and application.[3][4]
Q3: My protein conjugate is aggregating. What are the likely causes and how can I prevent it?
Protein aggregation after bioconjugation is a common problem that can be triggered by several factors.[2][5] The conjugation process itself can alter the protein's surface properties, leading to increased hydrophobicity and promoting self-association.[2][5] Over-labeling, the use of hydrophobic crosslinkers, and suboptimal buffer conditions (e.g., incorrect pH or ionic strength) are frequent culprits.[2] To mitigate aggregation, it is recommended to optimize the molar ratio of reactants, choose more hydrophilic linkers if possible, and screen different buffer conditions.[5][6] Adding stabilizing excipients like glycerol (B35011) or arginine to the buffer can also help maintain protein solubility.[2]
Q4: I'm observing a low yield of my final bioconjugate. What steps can I take to improve it?
Low reaction yields are a frustrating but common issue in bioconjugate synthesis.[7] This can be due to several factors including inaccessible reactive groups on the protein, hydrolysis of reactive linkers, or suboptimal reaction conditions.[7][8] To improve the yield, consider optimizing reaction parameters such as pH, temperature, and reaction time.[7][9] Ensure that the protein is in a suitable buffer free of interfering substances.[8] For amine-reactive chemistries, primary amines in buffers like Tris will compete with the protein for the label.[3] It may also be beneficial to explore different linker chemistries or purification techniques to minimize product loss.[7][10]
Q5: How can I confirm that my protein's biological activity is retained after conjugation?
Maintaining the biological function of the protein is paramount in bioconjugation. The conjugation process can sometimes lead to a loss of activity if the modification occurs at or near the active site or causes conformational changes.[11][12] To assess the impact on activity, it is essential to perform functional assays specific to the protein of interest.[13] For example, for an antibody, this could involve binding assays like ELISA to confirm its affinity for its target antigen.[14] For an enzyme, measuring its catalytic activity would be necessary.[7] It is advisable to compare the activity of the conjugated protein to that of the unmodified protein as a baseline.
Troubleshooting Guides
Issue 1: High Variability and Inconsistent Degree of Labeling (DOL)
Inconsistent DOL between batches can significantly impact the reliability and reproducibility of your experiments. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Citation |
| Inaccurate Protein Concentration | Accurately determine the protein concentration before conjugation using a reliable method like a Bradford assay. Avoid using A280 readings if the buffer contains preservatives that absorb at this wavelength. | [8] |
| Variable Molar Ratio | Precisely control the molar ratio of the labeling reagent to the protein. Prepare fresh dilutions of the labeling reagent before each experiment. | [3][4] |
| Inconsistent Reaction Time/Temperature | Standardize the reaction time and temperature across all experiments. Minor variations can lead to different levels of conjugation. | [7][9] |
| Hydrolysis of Labeling Reagent | Use anhydrous solvents (e.g., DMSO, DMF) to dissolve NHS esters and other moisture-sensitive reagents to prevent hydrolysis before addition to the aqueous protein solution. | [8] |
| Presence of Interfering Substances | Ensure the protein buffer is free of primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with the target protein for the labeling reagent. Perform buffer exchange if necessary. | [3] |
Issue 2: Protein Aggregation and Precipitation
Protein aggregation can lead to loss of product and inconsistent results. This guide provides steps to troubleshoot and prevent aggregation.
| Potential Cause | Recommended Solution | Citation |
| Over-labeling | Reduce the molar excess of the labeling reagent to decrease the DOL. A high DOL can increase the hydrophobicity of the protein surface, leading to aggregation. | [2][5] |
| Hydrophobic Crosslinker/Payload | If possible, use a more hydrophilic crosslinker. Incorporating PEG chains into the linker design can improve the solubility of the final conjugate. | [6][15] |
| Suboptimal Buffer Conditions | Optimize the buffer pH to a point where the protein is most stable. The pH should be chosen to balance reaction efficiency with protein stability. | [2][16] |
| High Protein Concentration | Reduce the protein concentration during the conjugation reaction. While higher concentrations can improve reaction kinetics, they can also increase the risk of aggregation. | [5][16] |
| Inadequate Storage | Store the final conjugate in a buffer containing stabilizing excipients like glycerol (5-20%) or arginine (50-100 mM). For long-term storage, consider freezing at -80°C. | [2][7][16] |
Issue 3: Low Yield of Purified Bioconjugate
A low recovery of the final product can be a significant bottleneck. The following table provides potential causes and solutions to improve your yield.
| Potential Cause | Recommended Solution | Citation |
| Inefficient Labeling Reaction | Optimize reaction conditions such as pH, temperature, and incubation time. Ensure the reactive groups on the protein are accessible. | [7][9] |
| Loss During Purification | Choose an appropriate purification method based on the properties of your bioconjugate. Size exclusion chromatography (SEC) is commonly used to separate the conjugate from unreacted small molecules. | [10][17] |
| Precipitation of Reactants | Ensure the labeling reagent is fully dissolved in a suitable organic co-solvent before adding it to the protein solution to avoid precipitation. | [2] |
| Inaccessibility of Reactive Sites | For proteins with limited accessible reactive sites, consider genetic engineering to introduce a specific conjugation site, such as a cysteine residue. | [7] |
| Degradation of the Biomolecule | Use milder reaction conditions to prevent degradation. For sensitive molecules, performing the reaction at a lower temperature for a longer duration may be beneficial. | [7] |
Experimental Protocols
Protocol 1: General Amine Labeling with an NHS Ester
This protocol provides a general procedure for conjugating an N-hydroxysuccinimide (NHS) ester to a protein via primary amines (e.g., lysine (B10760008) residues).
-
Protein Preparation :
-
Reagent Preparation :
-
Shortly before use, dissolve the NHS ester reagent in a small amount of a dry, water-miscible organic solvent like DMSO or DMF.[2]
-
-
Conjugation Reaction :
-
Add the dissolved NHS ester to the protein solution while gently vortexing. The molar ratio of NHS ester to protein will need to be optimized, but a starting point is often a 5- to 20-fold molar excess.[3]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification :
-
Remove the unreacted labeling reagent and byproducts by size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[10]
-
-
Characterization :
-
Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein and the conjugated molecule.
-
Assess the purity and aggregation state of the conjugate using techniques like SDS-PAGE and size exclusion chromatography (SEC).[10][14]
-
Perform a functional assay to confirm the biological activity of the bioconjugate.[14]
-
Visualizations
Caption: A generalized experimental workflow for bioconjugation.
References
- 1. aboligo.com [aboligo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimize Your Bioconjugation Strategies | Technology Networks [technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. What Quality Control is performed on the final oligo-antibody conjugate [biosyn.com]
- 11. reddit.com [reddit.com]
- 12. Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oxfordglobal.com [oxfordglobal.com]
- 14. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. chem.libretexts.org [chem.libretexts.org]
minimizing off-target conjugation with Ald-Ph-PEG4-bis-PEG4-propargyl
Welcome to the Technical Support Center for the Ald-Ph-PEG4-bis-PEG4-propargyl heterobifunctional linker. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you minimize off-target conjugation and achieve optimal results in your experiments.
Disclaimer: "this compound" is interpreted as a custom heterobifunctional linker designed for two-step sequential conjugation. The guidance provided is based on the established principles of reductive amination and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound linker?
A1: This linker is designed for sequential bioconjugation. It has two distinct reactive ends:
-
Aldehyde-Phenyl Group: This end reacts with primary amines (e.g., the ε-amino group of a lysine (B10760008) residue on a protein) through reductive amination. This process involves the formation of an intermediate imine (Schiff base) which is then reduced to a stable secondary amine bond by a reducing agent.[1]
-
Propargyl Group: This terminal alkyne end reacts with an azide-functionalized molecule via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a highly efficient and specific type of "click chemistry" that forms a stable triazole linkage.[2][3]
Q2: In what order should the two conjugation steps be performed?
A2: It is highly recommended to perform the reductive amination step first, followed by the CuAAC (click chemistry) step. The reagents used in reductive amination, particularly the reducing agents, can interfere with the copper catalyst required for CuAAC. Performing the reactions sequentially, with purification after the first step, ensures compatibility and minimizes side reactions.[4]
Q3: How should I store the this compound linker?
A3: The linker should be stored in a cool, dry, and dark place. Aldehyde groups can be susceptible to oxidation, and the propargyl group's stability can be affected by light and high temperatures.[5] For long-term storage, it is best kept desiccated at -20°C. Once dissolved in a solvent like DMSO, it should be used promptly or stored in small aliquots at -80°C to avoid freeze-thaw cycles.
Q4: What are the main causes of off-target conjugation with this linker?
A4: Off-target effects can arise from either reactive end:
-
Aldehyde End: Non-specific reactions can occur if the pH is not properly controlled, leading to side reactions with other nucleophilic residues on a protein.[6] Additionally, the choice of reducing agent is critical; harsher reducing agents can reduce other functional groups on the target biomolecule.[7]
-
Propargyl End (during CuAAC): Off-target effects are often related to the copper catalyst, which can cause oxidative damage to biomolecules.[8][9] Furthermore, byproducts of the reducing agent used to generate Cu(I) (typically sodium ascorbate) can react with protein residues like lysine and arginine.[8]
Q5: Can I use copper-free click chemistry with the propargyl group?
A5: Standard terminal alkynes, like a propargyl group, are not reactive enough for copper-free click chemistry (SPAAC).[10] SPAAC requires a strained cyclooctyne, not a simple terminal alkyne.[11] Therefore, you must use a copper(I) catalyst for this linker. If copper-related toxicity is a concern, meticulous optimization of the catalyst system and purification are essential.[10][12]
Visualizations
Caption: Proposed structure and sequential reaction pathway.
Caption: Experimental workflow for sequential conjugation.
Caption: Troubleshooting logic for off-target conjugation.
Troubleshooting Guide
Part A: Reductive Amination (Aldehyde-Phenyl Conjugation)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Suboptimal pH: Imine formation is pH-dependent. If pH is too low (<5), the amine is protonated and non-nucleophilic. If too high (>8), imine formation is slow.[7][13] 2. Ineffective Reducing Agent: The chosen reducing agent may not be strong enough or may be degraded.[14] 3. Hydrolysis of Imine: The intermediate imine is reversible and can hydrolyze back to the aldehyde and amine.[1] | 1. Optimize pH: Maintain reaction pH between 6.0 and 7.5 for optimal imine formation and reduction.[14] 2. Select Appropriate Reducing Agent: Use sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, STAB), which is selective for imines in the presence of aldehydes and is less toxic than NaBH₃CN.[13] 3. Use a One-Pot Protocol: Add the reducing agent at the start of the reaction to reduce the imine as it forms, driving the equilibrium toward the product.[13] |
| Significant Off-Target Modification / Protein Aggregation | 1. Incorrect Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) can reduce aldehydes at low pH.[13] Sodium borohydride (B1222165) (NaBH₄) is not selective and will reduce both aldehydes and the imine intermediate.[7] 2. Dialkylation: A primary amine on a second protein molecule reacts with the already-conjugated linker, causing cross-linking. This is more common with primary amines.[13] 3. High Linker Concentration: A large excess of the linker can lead to multiple modifications on a single protein, potentially causing aggregation. | 1. Use STAB (NaBH(OAc)₃): This is the preferred reducing agent for its selectivity and safety, as it does not produce toxic cyanide byproducts.[13] 2. Control Stoichiometry: Use a lower molar excess of the linker. Perform a two-step (indirect) reaction: form the imine first, then add the reducing agent.[13] 3. Optimize Linker:Protein Ratio: Titrate the molar ratio of linker to protein to find the optimal balance between conjugation efficiency and off-target modification. Start with a 3-5 fold molar excess. |
| Unexpected Byproducts | 1. Cyanide Adducts (if using NaBH₃CN): Cyanide can add to the imine, forming an α-amino nitrile byproduct.[13] 2. Amine-Boran Adducts: The product amine can form adducts with the cyanoborane byproduct.[13] | 1. Switch to STAB: Avoid NaBH₃CN to eliminate the possibility of cyanide-related side products.[13] 2. Purification: Ensure a robust purification step (e.g., size exclusion chromatography) is used to remove all reaction byproducts. |
Part B: CuAAC Click Chemistry (Propargyl Conjugation)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low "Click" Efficiency | 1. Oxidation of Copper Catalyst: The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by dissolved oxygen.[8] 2. Insufficient Reducing Agent: Sodium ascorbate, used to reduce Cu(II) to Cu(I), may degrade over time.[15] 3. Low Reagent Concentration: Click reactions can be slow at very low (micromolar) concentrations of reactants.[3] | 1. Use a Stabilizing Ligand: Add a Cu(I)-stabilizing ligand like THPTA (water-soluble) or TBTA. This protects Cu(I) from oxidation and improves reaction efficiency.[2][3][15] 2. Use Fresh Reagents: Always prepare sodium ascorbate solution fresh before the reaction. Degas buffers to remove oxygen.[8] 3. Optimize Concentrations: Increase the concentration of the azide-molecule. If possible, concentrate the protein conjugate before the reaction. |
| Protein Damage or Aggregation | 1. Copper-Mediated Oxidative Damage: The copper catalyst can generate reactive oxygen species (ROS) that damage sensitive biomolecules like proteins and DNA.[8][9] 2. Ascorbate Byproduct Reactions: Oxidation byproducts of ascorbate (like dehydroascorbate) are reactive electrophiles that can covalently modify lysine and arginine residues, leading to crosslinking.[8] 3. High Copper Concentration: High levels of copper are cytotoxic and can denature proteins.[10][12] | 1. Use a Ligand and Scavengers: Use a protective ligand (e.g., THPTA). Adding DMSO as a co-solvent can also help scavenge ROS.[9] 2. Add Aminoguanidine: Include aminoguanidine in the reaction mixture to intercept and neutralize reactive carbonyl byproducts from ascorbate oxidation.[8][9] 3. Minimize Copper: Use the lowest effective copper concentration, typically between 50-100 µM. Ensure at least a 5:1 ligand-to-copper ratio.[8] |
| Inconsistent Results | 1. Reagent Premixing Order: The order of reagent addition can impact catalyst formation and stability. 2. Poor Reagent Quality: Purity of the linker, azide-molecule, and catalyst components is critical. | 1. Follow a Consistent Protocol: Premix the copper sulfate (B86663) and the stabilizing ligand (e.g., THPTA) for a few minutes before adding them to the protein/azide mixture. Add the sodium ascorbate last to initiate the reaction.[16][17] 2. Ensure High Purity: Use high-purity reagents. Purify and characterize all custom-synthesized components (like the azide-molecule) before use. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Reductive Amination
| Parameter | Recommended Range | Rationale & Notes |
| pH | 6.0 - 7.5 | Balances amine nucleophilicity and imine formation.[14] |
| Reducing Agent | NaBH(OAc)₃ (STAB) | High selectivity for imines, low toxicity, no cyanide byproducts.[13] |
| Linker:Protein Molar Ratio | 3:1 to 10:1 | Start low and titrate up to balance efficiency with off-target risk. |
| Temperature | 4°C to 25°C | Room temperature is often sufficient. Lower temperatures can reduce side reactions. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by mass spectrometry to determine optimal time. |
Table 2: Recommended Reaction Conditions for CuAAC (Click Chemistry)
| Parameter | Recommended Range | Rationale & Notes |
| Copper Source | CuSO₄ | Used with a reducing agent to generate Cu(I) in situ.[8] |
| Reducing Agent | Sodium Ascorbate | Prepare fresh. Use 5-10 equivalents relative to copper.[8][15] |
| Copper Concentration | 50 - 100 µM | Minimizes oxidative damage while maintaining catalytic activity.[8] |
| Ligand | THPTA (water-soluble) | Protects Cu(I) from oxidation and reduces cytotoxicity.[2] |
| Ligand:Copper Molar Ratio | ≥ 5:1 | Ensures all copper is complexed and stabilized.[8] |
| Scavenger (Optional) | Aminoguanidine (10 mM) | Intercepts reactive ascorbate byproducts to prevent protein crosslinking.[8][9] |
| Temperature | 25°C (Room Temp) | Typically sufficient for high efficiency.[16] |
| Reaction Time | 1 - 4 hours | Reaction is usually rapid; can be complete in 30-60 minutes.[16] |
Experimental Protocols
Protocol 1: Sequential Conjugation - Reductive Amination
-
Buffer Exchange: Exchange the target protein into a reaction buffer (e.g., 100 mM MES or HEPES, 150 mM NaCl, pH 6.5). Ensure the buffer is amine-free (do not use Tris or PBS).
-
Reagent Preparation:
-
Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10-50 mM.
-
Prepare a fresh solution of Sodium Triacetoxyborohydride (STAB) in DMSO or the reaction buffer.
-
-
Reaction Setup:
-
Add the desired molar excess (e.g., 5 equivalents) of the linker solution to the protein solution.
-
Add STAB to a final concentration of 20-50 mM.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess linker and STAB byproducts using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) into a suitable buffer for the next step (e.g., PBS pH 7.4).
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS).
-
Protocol 2: Sequential Conjugation - CuAAC (Click Chemistry)
-
Reagent Preparation:
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 ratio (e.g., 1 µL of 100 mM CuSO₄ and 2 µL of 100 mM THPTA for a higher ligand ratio). Let this stand for 2-3 minutes.[16]
-
Reaction Setup:
-
To your purified propargyl-modified protein from Protocol 1, add the azide-functionalized molecule to the desired final concentration (e.g., 5-20 fold molar excess over the protein).
-
Add the CuSO₄/THPTA premix to a final copper concentration of 50-100 µM.
-
Optional: Add aminoguanidine to a final concentration of 10 mM to prevent side reactions.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the copper catalyst and excess reagents using SEC, dialysis, or affinity chromatography (if applicable to your protein or tag).
-
-
Final Characterization:
-
Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful dual conjugation and preserved biological activity.
-
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rawsource.com [rawsource.com]
- 6. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. chempep.com [chempep.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmiweb.com [pharmiweb.com]
- 13. benchchem.com [benchchem.com]
- 14. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. confluore.com.cn [confluore.com.cn]
- 17. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming ADC Structure
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of Antibody-Drug Conjugates (ADCs) is a critical aspect of their development and quality control. A comprehensive understanding of the various analytical methods available is essential for ensuring the safety, efficacy, and batch-to-batch consistency of these complex biotherapeutics. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.
Key Quality Attributes of ADCs
The structural analysis of ADCs focuses on several critical quality attributes (CQAs) that can significantly impact their performance. These include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a crucial parameter affecting both potency and potential toxicity.[1]
-
Distribution of Drug-Loaded Species: The heterogeneity of an ADC preparation, with molecules having different numbers of conjugated drugs, needs to be characterized.
-
Congregation and Fragmentation: The presence of high molecular weight aggregates or low molecular weight fragments can impact efficacy and immunogenicity.[1]
-
Conjugation Site: Identifying the specific amino acid residues where the drug-linker is attached is vital for understanding structure-activity relationships.
-
Charge Heterogeneity: Variations in the overall charge of the ADC molecules can affect their stability and binding properties.
This guide will compare the primary analytical methods used to assess these CQAs.
Comparison of Analytical Methods
The following tables provide a comparative overview of the most common analytical techniques used for ADC structural confirmation.
Table 1: Comparison of Chromatographic and Electrophoretic Methods
| Feature | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) | Capillary Electrophoresis-SDS (CE-SDS) |
| Primary Application | DAR determination, analysis of drug-loaded species.[2] | Aggregate and fragment analysis.[1] | Analysis of ADC fragments (light/heavy chains), DAR determination (reduced ADC).[2] | Purity and heterogeneity analysis, fragment detection.[1] |
| Principle | Separation based on hydrophobicity under non-denaturing conditions.[2] | Separation based on hydrodynamic radius (size).[1] | Separation based on hydrophobicity under denaturing conditions.[2] | Separation based on molecular weight in a sieving matrix.[3] |
| Sample State | Native (intact ADC) | Native (intact ADC) | Denatured (reduced ADC for DAR) | Denatured (reduced or non-reduced) |
| Typical Throughput | Moderate | High | Moderate | High |
| Resolution | Good for different DAR species.[2] | Excellent for aggregates and monomers. | High for light and heavy chains.[2] | High for size variants.[3] |
| MS Compatibility | Limited due to non-volatile salts, but HIC-MS methods are emerging.[2] | Generally compatible. | Highly compatible.[2] | Can be coupled with MS. |
| Key Advantage | Analyzes intact ADC under native conditions, preserving structure.[4] | Gold standard for aggregation analysis. | High resolution for fragments.[2] | High resolution and quantitative purity assessment.[3] |
| Key Limitation | May not resolve positional isomers.[2] | Not suitable for DAR determination. | Denaturing conditions can disrupt non-covalent interactions in some ADCs.[4] | Requires sample denaturation. |
Table 2: Comparison of Mass Spectrometry Methods
| Feature | Intact Mass Analysis (Native MS) | Reduced Mass Analysis | Peptide Mapping |
| Primary Application | DAR determination, confirmation of overall structure and modifications.[5] | DAR determination, analysis of light and heavy chain modifications. | Identification of conjugation sites, sequence confirmation. |
| Principle | Measures the mass of the entire, non-covalently assembled ADC.[5] | Measures the mass of the dissociated and reduced light and heavy chains. | Measures the mass of peptides generated by enzymatic digestion of the ADC. |
| Sample Preparation | Minimal, buffer exchange into volatile salts. | Reduction of disulfide bonds (e.g., with DTT). | Denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin). |
| Information Obtained | Average DAR, distribution of drug-loaded species, major glycoforms.[6] | Drug load on light and heavy chains, chain-specific modifications. | Precise location of drug conjugation, PTMs at the amino acid level. |
| Key Advantage | Provides a snapshot of the entire ADC molecule in its near-native state.[7] | Higher resolution for individual chains compared to intact analysis. | Provides the most detailed structural information. |
| Key Limitation | Lower resolution for heterogeneous mixtures compared to reduced analysis. | Loses information about the intact ADC structure. | Complex sample preparation can introduce artifacts; may not be suitable for routine QC. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for ADC characterization.
Detailed Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify the different drug-loaded species of an intact ADC based on hydrophobicity.
Methodology:
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl) is used.
-
Mobile Phase A (High Salt): Typically contains a high concentration of a salt like ammonium (B1175870) sulfate (B86663) (e.g., 1.5 M) in a buffer such as sodium phosphate (B84403) (e.g., 50 mM, pH 7.0).[2]
-
Mobile Phase B (Low Salt): The same buffer as Mobile Phase A but without the high salt concentration. It may contain a small amount of an organic modifier like isopropanol (B130326) to facilitate the elution of highly hydrophobic species.[2]
-
Gradient: A linear gradient from high salt to low salt is applied to elute the ADC species in order of increasing hydrophobicity (lower DAR to higher DAR).
-
Detection: UV absorbance is monitored, typically at 280 nm for the protein and at a wavelength specific to the cytotoxic drug if it has a distinct chromophore.
-
Data Analysis: The peak areas of the different DAR species are integrated to calculate the average DAR and the distribution of the drug-loaded species.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify high molecular weight aggregates and low molecular weight fragments from the ADC monomer.
Methodology:
-
Column: An SEC column with a pore size appropriate for the size of the ADC and its aggregates is selected.
-
Mobile Phase: An aqueous buffer that prevents non-specific interactions between the ADC and the stationary phase is used. This is often a phosphate or histidine buffer containing a salt like NaCl (e.g., 150 mM) to suppress electrostatic interactions.
-
Flow Rate: A constant, low flow rate is maintained to ensure optimal resolution.
-
Detection: UV absorbance at 280 nm is the most common detection method.
-
Data Analysis: The peak areas of the aggregate, monomer, and fragment peaks are integrated to determine their relative percentages.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Reduced ADC Analysis
Objective: To separate the light and heavy chains of a reduced ADC to determine the drug load on each chain and calculate the average DAR.
Methodology:
-
Sample Preparation: The ADC sample is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to break the inter-chain disulfide bonds.
-
Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8) is used.
-
Mobile Phase A: Typically water with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Mobile Phase B: An organic solvent like acetonitrile (B52724) with the same concentration of the ion-pairing agent.
-
Gradient: A linear gradient from low to high organic solvent concentration is used to elute the light and heavy chains based on their hydrophobicity.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The peak areas of the unconjugated and conjugated light and heavy chains are used to calculate the average DAR.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for Purity Analysis
Objective: To assess the purity and size heterogeneity of an ADC under denaturing conditions.
Methodology:
-
Sample Preparation: The ADC sample is denatured with SDS. For reduced analysis, a reducing agent is also added. For non-reduced analysis, an alkylating agent like iodoacetamide (B48618) is added to prevent disulfide scrambling.
-
Capillary and Gel Buffer: A fused-silica capillary filled with a sieving gel matrix containing SDS is used.
-
Separation: A high voltage is applied across the capillary, causing the SDS-coated ADC components to migrate based on their molecular size.
-
Detection: On-column UV detection is typically used.
-
Data Analysis: The electropherogram shows peaks corresponding to the intact ADC (non-reduced) or its light and heavy chains (reduced), as well as any fragments or aggregates. Peak areas are used for quantitative analysis of purity.
Mass Spectrometry (MS) for Structural Confirmation
Intact Mass Analysis (Native MS):
-
Sample Preparation: The ADC sample is buffer-exchanged into a volatile, MS-compatible buffer such as ammonium acetate.
-
Analysis: The sample is introduced into the mass spectrometer via direct infusion or coupled with a native separation technique like SEC. The mass of the intact ADC is measured.
-
Data Analysis: The resulting mass spectrum shows a distribution of peaks corresponding to the different drug-loaded species. Deconvolution of the spectrum provides the masses of these species, from which the average DAR and drug distribution can be determined.
Reduced Mass Analysis:
-
Sample Preparation: The ADC is reduced to separate the light and heavy chains.
-
Analysis: The reduced sample is typically analyzed by LC-MS using a reversed-phase column.
-
Data Analysis: The deconvoluted mass spectra of the light and heavy chains reveal the drug load on each chain.
Peptide Mapping:
-
Sample Preparation: The ADC is denatured, reduced, alkylated, and then digested with a specific protease (e.g., trypsin).
-
Analysis: The resulting peptide mixture is separated by RP-HPLC and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is used to identify the amino acid sequence of the peptides and pinpoint the exact sites of drug conjugation.
Conclusion
A multi-faceted, orthogonal approach is crucial for the comprehensive structural characterization of ADCs. No single technique can provide all the necessary information. By combining methods such as HIC for native DAR analysis, SEC for aggregation, RP-HPLC and CE-SDS for purity and fragment analysis, and various MS approaches for detailed mass confirmation and conjugation site identification, researchers can build a complete and accurate picture of their ADC's structure. This robust analytical strategy is fundamental to ensuring the development of safe and effective ADC therapeutics.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 4. researchgate.net [researchgate.net]
- 5. Native Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to In Vitro Plasma Stability of ADC Linkers: A Comparative Analysis
For researchers, scientists, and drug development professionals at the forefront of oncology, the stability of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic success. This guide provides a comparative framework for understanding and evaluating the in vitro plasma stability of ADCs, with a focus on different linker technologies.
The linker connecting the antibody to the cytotoxic payload is a key component in the design of an ADC, directly influencing its efficacy and safety profile.[1][2][][4] Premature release of the payload in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can render the therapeutic ineffective.[5] Therefore, rigorous in vitro assessment of linker stability in plasma is a cornerstone of ADC development.[5]
This guide offers a comparative overview of the plasma stability of various linker types, a detailed experimental protocol for conducting in vitro plasma stability assays, and visual workflows to aid in the design and interpretation of these critical studies.
Comparative In Vitro Plasma Stability of Cleavable and Non-Cleavable Linkers
The choice of linker chemistry is pivotal to an ADC's performance.[5] Linkers are broadly categorized as cleavable or non-cleavable, each with distinct stability profiles and mechanisms of payload release.[1][6]
Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes or a lower pH.[][7]
Non-cleavable linkers , on the other hand, release the payload after the antibody component of the ADC is degraded within the lysosome of the target cell.[6][7] Generally, non-cleavable linkers exhibit higher plasma stability.[7]
The following table summarizes the in vitro plasma stability of various common ADC linkers based on available data. Stability is often assessed by monitoring the change in the drug-to-antibody ratio (DAR) or the percentage of intact ADC over time using techniques like liquid chromatography-mass spectrometry (LC-MS).[5]
| Linker Type | Sub-Type | Stability Characteristics in Human Plasma | Key Findings & Citations |
| Cleavable | Val-Cit (Valine-Citrulline) | Generally stable in human plasma but can be susceptible to cleavage by extracellular carboxylesterases in mouse plasma.[8] | The Val-Cit linker is widely used and designed to be cleaved by lysosomal proteases like Cathepsin B.[7][8][9] It has shown good stability in human plasma over several days.[8] However, significant payload loss can be observed in mouse plasma over a similar period.[8] |
| Val-Ala (Valine-Alanine) | Exhibits good stability, comparable to or sometimes better than Val-Cit, with improved hydrophilicity.[1][6] | Val-Ala linkers show similar buffer stability and cathepsin B release efficiency to Val-Cit.[] Their increased hydrophilicity can be advantageous for ADCs with lipophilic payloads.[6] | |
| Hydrazone (Acid-cleavable) | Can be unstable in plasma with half-lives reported to be around 2 days.[1][] | These linkers are designed to cleave in the acidic environment of endosomes and lysosomes.[][7] However, their insufficient stability in the neutral pH of blood has limited their application.[1][] | |
| Disulfide | Stability can be variable and depends on the specific disulfide bond structure. | These linkers are cleaved in the reducing environment of the cell.[] While conceptually sound, achieving a balance between high plasma stability and efficient intracellular release has been challenging.[] | |
| Glucuronide | Demonstrates high plasma stability. | These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in lysosomes and the tumor microenvironment.[7] They also offer the advantage of hydrophilicity, which can reduce ADC aggregation.[7] | |
| Pyrophosphate | Shows extremely high stability over 7 days in both mouse and human plasma.[1] | This newer linker technology retains high hydrophilicity and can mitigate the aggregation potential of ADCs with lipophilic payloads.[1] | |
| Silyl (B83357) Ether (Acid-cleavable) | A novel silyl ether-based linker showed a half-life of more than 7 days in human plasma, a significant improvement over traditional acid-cleavable linkers.[1] | This design enhances the stability of acid-cleavable linkers, making them more suitable for use with highly cytotoxic payloads.[1] | |
| DNA-based | A non-engineered DNA linker showed a satisfactory half-life of 5.8 days in human plasma.[2] | This innovative approach uses complementary DNA strands to link the antibody and drug. The double-stranded format enhances stability compared to single-stranded oligonucleotides.[2] | |
| Non-Cleavable | Thioether (e.g., SMCC) | Generally exhibits high plasma stability.[7] | ADCs with non-cleavable linkers have often outperformed their cleavable counterparts in in vivo studies due to their increased stability.[7] Payload release requires the degradation of the antibody within the lysosome.[6][7] |
Detailed Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a typical workflow for assessing the in vitro plasma stability of an ADC.
1. Materials and Reagents:
-
Antibody-Drug Conjugate (ADC) of interest
-
Control ADC (with a known stable or unstable linker, if available)
-
Plasma (Human, Mouse, Rat, etc., anticoagulated with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reagents for sample reduction (e.g., DTT) and analysis
2. Experimental Procedure:
-
Preparation:
-
Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of the ADC in PBS.
-
-
Incubation:
-
Time Points:
-
Sample Processing:
-
Analysis by LC-MS:
-
Elute the ADC from the beads.
-
Analyze the intact or reduced ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[5] A decrease in DAR over time indicates payload deconjugation.
-
Alternatively, the supernatant can be analyzed to quantify the amount of released payload.[5]
-
-
Data Interpretation:
-
Plot the average DAR or the percentage of intact ADC as a function of time.
-
A stable ADC will exhibit minimal loss in DAR over the incubation period.
-
Calculate the half-life (t½) of the ADC linker in plasma.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles of ADC stability, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the in vitro plasma stability assay of ADCs.
Caption: Impact of ADC linker stability on therapeutic outcomes.
By systematically applying these in vitro stability assays and comparing the results to well-characterized linkers, researchers can confidently advance the most promising ADC candidates into further preclinical and clinical development. The rigorous evaluation of plasma stability is a critical step in engineering safer and more effective antibody-drug conjugates for cancer therapy.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the use of DNA as a linker in antibody-drug conjugates: synthesis, stability and in vitro potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. This guide provides a comparative analysis of how varying polyethylene (B3416737) glycol (PEG) linker lengths influence the efficacy of ADCs, supported by experimental data and detailed methodologies.
The linker connecting the antibody to the cytotoxic payload in an ADC is not merely a spacer but a key component that dictates the conjugate's stability, pharmacokinetics (PK), and overall therapeutic index.[1][] The incorporation of PEG chains into the linker has emerged as a strategy to improve the physicochemical properties of ADCs, particularly those with hydrophobic payloads.[3][4] PEGylation can enhance solubility, reduce aggregation, and prolong circulation time.[3][5] However, the length of the PEG chain must be carefully optimized, as it presents a trade-off between improved pharmacokinetics and potentially reduced cytotoxicity.[6][7]
Comparative Efficacy of ADCs with Varying PEG Linker Lengths
The length of the PEG linker has a profound impact on multiple performance indicators of an ADC. Generally, increasing PEG linker length leads to improved plasma and tumor exposure.[8] However, this can also lead to a decrease in in-vitro cytotoxicity.[6][7] The optimal length is a balance that maximizes tumor-specific payload delivery and efficacy while minimizing systemic toxicity.
Below is a summary of quantitative data from preclinical studies, showcasing the effects of different PEG linker lengths on key ADC parameters.
| PEG Linker Length | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Antitumor Activity | Pharmacokinetics (PK) | Reference |
| No PEG | Variable | High Potency | 11% tumor weight reduction | Rapid Clearance | [8][9] |
| 2 PEG Units | ~8 | 35-45% tumor weight reduction | - | Increased plasma and tumor exposure compared to no PEG | [3][8] |
| 4 PEG Units | ~8 | 35-45% tumor weight reduction | - | Increased plasma and tumor exposure compared to no PEG | [3][8] |
| 4 kDa | - | 6.5-fold reduction vs. no PEG | - | 2.5-fold half-life extension vs. no PEG | [6][7] |
| 8 PEG Units | ~8 | 75-85% tumor weight reduction | - | Significantly higher tumor exposure and tumor-to-plasma ratio | [3][8] |
| 10 kDa | - | 22.5-fold reduction vs. no PEG | Most ideal tumor therapeutic ability in animal model | 11.2-fold half-life extension vs. no PEG | [6][7] |
| 12 PEG Units | ~8 | 75-85% tumor weight reduction | - | Significantly higher tumor exposure and tumor-to-plasma ratio | [3][8] |
| 24 PEG Units | ~8 | 75-85% tumor weight reduction | - | Significantly higher tumor exposure and tumor-to-plasma ratio | [3][8] |
Visualizing the Impact of PEG Linker Length
The relationship between PEG linker length and the key properties of an ADC can be visualized as a balance of competing factors.
Caption: Impact of PEG linker length on ADC properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC efficacy. Below are protocols for key experiments cited in this guide.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that can significantly impact both the efficacy and toxicity of an ADC.[10] Several methods are used to determine the average DAR.
1. UV/Vis Spectroscopy:
-
Principle: This simple and convenient method relies on the different maximum absorbance wavelengths (λmax) of the antibody and the drug.[11]
-
Protocol:
-
Measure the absorbance of the ADC solution at the λmax of the antibody (typically 280 nm) and the λmax of the drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is determined by the molar ratio of the drug to the antibody.[]
-
2. Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. Since drug conjugation increases the hydrophobicity of the antibody, HIC can separate antibody species with different numbers of conjugated drugs.[11]
-
Protocol:
-
Equilibrate the HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute with a decreasing salt gradient.
-
The different DAR species will elute at different times. The average DAR is calculated from the peak areas of the different species.[11]
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: LC-MS provides a highly accurate measurement of the molecular weight of the different ADC species, allowing for precise DAR determination.[11]
-
Protocol:
-
The ADC sample may be pre-treated, for instance by deglycosylation, to simplify the mass spectrum.[11]
-
The sample is separated by liquid chromatography and then analyzed by a mass spectrometer.
-
The mass of each peak corresponds to the antibody conjugated with a specific number of drug molecules.
-
The average DAR is calculated by a weighted average of the different species.[]
-
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing target cancer cells.
-
Protocol:
-
Cell Culture: Seed target cancer cells in 96-well plates and allow them to adhere overnight.[9]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an untreated control and a control with a non-targeting ADC.[9]
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[9]
-
Viability Assessment: Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay.[9]
-
IC50 Calculation: Determine the concentration of the ADC that inhibits cell growth by 50% (IC50) by plotting cell viability against the logarithm of the ADC concentration.[9]
-
Experimental Workflow for Assessing ADC Efficacy
The following diagram illustrates a typical workflow for the preclinical assessment of ADCs with varying PEG linker lengths.
Caption: Experimental workflow for ADC efficacy assessment.
References
- 1. abzena.com [abzena.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. hpst.cz [hpst.cz]
- 11. pharmiweb.com [pharmiweb.com]
A Comparative Guide to the Validation of Antibody Conjugation Sites
For Researchers, Scientists, and Drug Development Professionals
The precise location of drug conjugation on a monoclonal antibody (mAb) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). The conjugation site significantly influences the ADC's stability, efficacy, pharmacokinetics, and safety profile. Therefore, robust analytical methods are essential to accurately identify and quantify the distribution of drug-linker molecules on the antibody. This guide provides a comprehensive comparison of the leading analytical techniques used for the validation of antibody conjugation sites, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their needs.
Key Analytical Techniques for Conjugation Site Validation
The primary methods for elucidating the conjugation sites of ADCs include Mass Spectrometry (MS), Chromatography, and Edman Degradation. Each technique offers distinct advantages and limitations in terms of resolution, sensitivity, throughput, and the specific information it can provide.
Method Comparison: A Quantitative Overview
The selection of an appropriate analytical technique depends on various factors, including the stage of drug development, the specific information required, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods for conjugation site validation.
| Technique | Primary Application | Information Provided | Resolution | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Peptide Mapping (LC-MS/MS) | Definitive identification of conjugation sites | Precise location of drug conjugation on specific amino acid residues. | High | High | Low to Medium | Provides unambiguous site of attachment. Can identify post-translational modifications. | Labor-intensive sample preparation. Data analysis can be complex for heterogeneous ADCs. |
| Native Mass Spectrometry (Native MS) | Determination of Drug-to-Antibody Ratio (DAR) and drug load distribution | Intact mass of ADC species, providing information on the number of conjugated drugs. | Medium to High | High | Medium | Provides a snapshot of ADC homogeneity and DAR distribution without extensive data interpretation.[1] | Does not directly identify the specific conjugation sites. |
| Hydrophobic Interaction Chromatography (HIC) | Determination of DAR and separation of ADC species | Separation of ADC species based on the number of conjugated drugs.[2][3] | Medium | Medium | High | Robust and widely used for routine DAR monitoring. Non-denaturing conditions preserve the native protein structure.[3][4] | Low resolution can make it difficult to separate species with similar hydrophobicity.[4] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Orthogonal method for DAR determination and analysis of ADC fragments | Separation of light and heavy chains with different drug loads after reduction of the ADC.[5] | High | High | High | High resolution and compatibility with MS. Good for analyzing site-specific ADCs.[5][6] | Denaturing conditions can disrupt non-covalent interactions in some ADCs.[4] Not ideal for heterogeneous, lysine-linked conjugates.[5] |
| Edman Degradation | N-terminal sequencing | Sequential identification of amino acids from the N-terminus of a peptide. | High (for N-terminus) | Low to Medium | Low | Can provide direct sequence information without reliance on a database. | Only applicable to the N-terminus and will not work if it is blocked.[7] Limited to short peptide sequences (typically < 30 residues).[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of results from these analytical techniques. Below are representative protocols for the key experiments discussed.
Peptide Mapping using LC-MS/MS
This is the gold standard for identifying the precise location of drug conjugation. The workflow involves enzymatic digestion of the ADC, followed by chromatographic separation of the resulting peptides and mass spectrometric analysis.
Experimental Workflow:
Caption: Workflow for identifying conjugation sites using peptide mapping LC-MS/MS.
Protocol:
-
Denaturation, Reduction, and Alkylation:
-
To approximately 100 µg of the ADC, add a denaturing agent such as 6 M Guanidine HCl.
-
Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding an excess of DTT.
-
-
Buffer Exchange and Digestion:
-
Remove the denaturant and alkylating agent by buffer exchange into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:20 (w/w).
-
Incubate at 37°C for 12-18 hours.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Inject an appropriate amount of the peptide mixture onto a reversed-phase column (e.g., C18).
-
Elute the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Process the raw data using a protein identification software.
-
Search the MS/MS spectra against the antibody sequence, including the mass of the drug-linker as a variable modification on potential conjugation sites (e.g., lysine, cysteine).
-
Manually validate the identification of conjugated peptides by inspecting the MS/MS spectra for characteristic fragment ions.
-
Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of an ADC preparation.
Experimental Workflow:
Caption: Workflow for determining the DAR of an ADC using HIC.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 280 nm.
-
-
Gradient Elution:
-
Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 90% A, 10% B).
-
Inject the ADC sample.
-
Elute the bound ADC species with a linear gradient of increasing Mobile Phase B (decreasing salt concentration).
-
-
Data Analysis:
-
Integrate the peak areas of the different ADC species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the relative peak areas and the corresponding number of drugs for each species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC, particularly after reduction of the ADC, is a powerful technique for DAR determination and can serve as an orthogonal method to HIC.
Experimental Workflow:
Caption: Workflow for ADC analysis using RP-HPLC following reduction.
Protocol:
-
Sample Preparation (Reduction):
-
To approximately 50 µg of the ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds, separating the light and heavy chains.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C4 or C8).
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 60-80°C.
-
Detection: UV absorbance at 280 nm and/or mass spectrometry.
-
-
Gradient Elution:
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains and their conjugated forms using a gradient of increasing Mobile Phase B.
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs on each chain.
-
Edman Degradation
Edman degradation is a classical method for N-terminal sequencing of proteins and peptides. While not a primary method for conjugation site analysis of the entire antibody, it can be used to confirm conjugation at the N-terminus of a specific peptide fragment.
Experimental Workflow:
Caption: The cyclic process of Edman degradation for N-terminal sequencing.
Protocol:
-
Sample Preparation:
-
The conjugated peptide of interest must be purified, typically by HPLC, from the peptide map digest.
-
The purified peptide is immobilized on a solid support.
-
-
Sequencing Cycles:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using trifluoroacetic acid (TFA).
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.
-
-
Data Analysis:
-
The process is repeated for subsequent amino acids.
-
If a conjugated amino acid is at the N-terminus, a modified PTH-amino acid will be detected, or no signal will be observed at that cycle if the conjugation blocks the Edman chemistry.
-
Conclusion
The validation of antibody conjugation sites is a multifaceted process that often requires the use of orthogonal analytical techniques. Peptide mapping by LC-MS/MS stands as the most definitive method for identifying specific conjugation sites. Chromatographic methods like HIC and RP-HPLC are indispensable for routine monitoring of DAR and drug-load distribution. While less common for this specific application, Edman degradation can provide valuable confirmatory information for N-terminal conjugation. By understanding the principles, strengths, and limitations of each method, researchers can develop a comprehensive analytical strategy to ensure the quality, consistency, and safety of their antibody-drug conjugates.
References
- 1. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. agilent.com [agilent.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Click Chemistry Reagents for Researchers
Click chemistry has become an indispensable tool in chemical biology, drug development, and materials science, offering a set of reliable and high-yielding reactions for covalently linking molecular building blocks.[1][2] The core principle of click chemistry, a concept first fully described by K. Barry Sharpless in 2001, is to use reactions that are modular, wide in scope, and generate minimal and inoffensive byproducts.[1] This guide provides a comparative analysis of the most prominent click chemistry reagents, focusing on their performance, reaction kinetics, and biocompatibility, supported by experimental data to aid researchers in selecting the optimal system for their specific applications.
The most widely utilized click reactions fall into three main categories: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[2][3] The choice between these methods depends critically on the experimental context, particularly the tolerance for a copper catalyst and the required reaction speed.
Logical Overview of Major Click Chemistry Reactions
The primary distinction in modern click chemistry, especially for biological applications, is the requirement of a metal catalyst. This choice fundamentally impacts the reaction's biocompatibility and suitability for in vivo studies.
Caption: Classification of common click chemistry reactions.
Quantitative Performance Comparison
The efficiency of a click reaction is best quantified by its second-order rate constant (k₂), which measures the reaction's speed. A higher k₂ value allows for rapid conjugation, even at low reactant concentrations, which is critical for many biological experiments.[4][5]
| Reaction Type | Reagent Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Catalyst Required | Biocompatibility |
| CuAAC | Terminal Alkyne + Azide | 10 - 10,000[4] | Yes (Copper I) | Limited in vivo due to copper cytotoxicity[4][6] |
| SPAAC | DBCO + Azide | ~1[4] | No | Excellent[6][7] |
| SPAAC | BCN + Azide | 0.1 - 0.5[7][8] | No | Excellent[7][9] |
| IEDDA | TCO + Tetrazine | 800 - 30,000 (up to 10⁷)[4] | No | Excellent[4][10] |
Note: Reaction rates can vary depending on the specific derivatives of the reagents, solvent, and temperature.[7]
Key Performance Insights:
-
IEDDA (Tetrazine-TCO Ligation): This reaction stands out for its exceptionally rapid kinetics, with rate constants orders of magnitude higher than other click reactions.[4][10][11] This makes it the premier choice for applications requiring very fast labeling, in vivo imaging, or when working with very low concentrations of reactants.[4][5]
-
CuAAC: While requiring a copper catalyst, which can be toxic to living cells, CuAAC offers robust and rapid kinetics for in vitro applications like bioconjugation in cell lysates or materials science.[12][13] The development of ligands like THPTA and BTTAA has improved its biocompatibility by stabilizing the Cu(I) catalyst.[8][14]
-
SPAAC (DBCO and BCN): As a copper-free method, SPAAC is highly valued for its bioorthogonality.[7][9] DBCO generally exhibits faster reaction kinetics than BCN due to its greater ring strain.[7][8] However, BCN is smaller, more hydrophilic, and can be more stable in the presence of thiols, making it a superior choice in specific contexts.[7][8] A dot blot analysis comparing fluorescently labeled DBCO and BCN reacting with azido-labeled viral vectors showed a stronger signal for DBCO after one hour, confirming its higher reactivity.[15]
Experimental Workflow and Protocols
Successful bioconjugation using click chemistry involves a series of well-defined steps, from introducing the chemical handle to the final ligation.
Caption: General workflow for protein labeling via click chemistry.
Experimental Protocol: General Procedure for CuAAC Bioconjugation
This protocol is adapted for labeling proteins in a cell lysate.[16][17]
-
Stock Solution Preparation:
-
Azide- or Alkyne-modified protein lysate (1-5 mg/mL).
-
Corresponding alkyne or azide detection reagent (e.g., fluorescent probe): 2.5 mM in DMSO or water.
-
THPTA ligand: 100 mM in water.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Sodium Ascorbate (B8700270): 300 mM in water (prepare fresh).
-
-
Reaction Assembly:
-
In a microfuge tube, combine 50 µL of protein lysate with 90 µL of PBS buffer.
-
Add 20 µL of the 2.5 mM detection reagent stock solution. Vortex briefly.
-
Add 10 µL of the 100 mM THPTA ligand solution. Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution. This pre-complexes the copper with the ligand. Vortex briefly.
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
-
Analysis:
-
The click-labeled proteins are now ready for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.[18]
-
Experimental Protocol: Determining Second-Order Rate Constant (k₂) for Tetrazine-TCO Ligation
This method relies on monitoring the reaction progress via UV-Vis spectrophotometry.[4]
-
Reagent Preparation:
-
Prepare stock solutions of the tetrazine and the TCO derivative in a suitable solvent (e.g., PBS for biological assays). Concentrations should be chosen so that the absorbance of the tetrazine is within the linear range of the spectrophotometer (typically around 520 nm).
-
-
Kinetic Measurement:
-
Equilibrate the reactant solutions and the spectrophotometer to the desired temperature (e.g., 37 °C).
-
In a cuvette, mix equal volumes of the tetrazine and TCO solutions to initiate the reaction.
-
Immediately begin monitoring the decrease in absorbance of the characteristic tetrazine peak over time.
-
-
Data Analysis:
-
The second-order rate constant (k₂) is determined by plotting the reciprocal of the tetrazine concentration versus time. The slope of the resulting linear fit is equal to k₂.
-
Conclusion
The selection of a click chemistry reagent is a critical, application-dependent decision.[7]
-
For in vivo or live-cell applications where speed is paramount, the Tetrazine-TCO (IEDDA) reaction is the unrivaled choice due to its exceptionally fast, catalyst-free kinetics.[4]
-
For general bioorthogonal labeling where extreme speed is not the primary concern, SPAAC reagents like DBCO and BCN offer an excellent copper-free alternative. DBCO is preferred for faster kinetics, while BCN may be advantageous where smaller size and greater stability are required.[7]
-
For robust in vitro conjugations, purification, or materials applications where cytotoxicity is not a concern, CuAAC remains a highly efficient, cost-effective, and powerful tool.[12][19]
By carefully considering the kinetic data and experimental requirements outlined in this guide, researchers can harness the power of click chemistry to achieve their scientific goals with precision and efficiency.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Evaluating Off-Target Toxicity of Cleavable ADC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the linker that connects the potent cytotoxic payload to the tumor-targeting monoclonal antibody. Cleavable linkers are designed to be stable in systemic circulation and release the payload specifically within the tumor microenvironment or inside cancer cells. However, premature cleavage of these linkers can lead to off-target toxicity, a significant hurdle in ADC development. This guide provides an objective comparison of the off-target toxicity profiles of different cleavable ADC linkers, supported by experimental data and detailed methodologies.
The Double-Edged Sword: Linker Cleavage and Off-Target Toxicity
Cleavable linkers exploit the unique physiological conditions of the tumor microenvironment, such as the presence of specific enzymes or lower pH, to release their cytotoxic cargo. While this targeted release is the intended mechanism of action, non-specific cleavage in the bloodstream can result in the premature release of the payload, leading to systemic toxicity and a narrowed therapeutic window.[1][2][3] The stability of the linker in plasma is therefore a critical attribute that directly influences the safety profile of an ADC.[3][4]
Off-target toxicity can also arise from the "bystander effect."[5][6] This phenomenon occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cancer cell and kills adjacent antigen-negative cells.[4][5] While this can enhance the anti-tumor efficacy of ADCs, especially in heterogeneous tumors, uncontrolled bystander effect can also damage healthy tissues.[6][7][8]
Comparative Analysis of Cleavable Linker Performance
The choice of cleavable linker chemistry significantly impacts the off-target toxicity profile of an ADC. The following tables summarize quantitative data on the plasma stability and in vitro cytotoxicity of commonly used cleavable linkers.
Table 1: Plasma Stability of Cleavable Linkers
Premature payload release due to linker instability in the bloodstream is a primary driver of off-target toxicity.[4][9] This table compares the stability of different cleavable linkers in human plasma.
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but susceptible to premature cleavage by carboxylesterases and human neutrophil elastase in mouse plasma, which can lead to off-target toxicity.[4][8][10] |
| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[10] | |
| pH-Sensitive | Hydrazone | ~2 days | Stability is pH-dependent, with hydrolysis occurring in acidic environments. However, it can exhibit instability in circulation, leading to premature drug release.[10][11] |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by the degree of steric hindrance around the disulfide bond.[10] |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Demonstrates greater stability and efficacy in vivo compared to some peptide linkers.[10] |
| Sulfatase-Cleavable | High (> 7 days in mouse plasma) | Shows high plasma stability.[10] |
Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers
The in vitro cytotoxicity, measured as the half-maximal inhibitory concentration (IC50), reflects the potency of the ADC. While high potency is desirable, it must be balanced with target specificity to minimize off-target effects.
| Linker Type | Linker Example | Payload | Target Antigen | Target Cell Line | IC50 (nM) | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2 | SK-BR-3 | 14.3 | Potent cytotoxicity, but efficacy can be influenced by protease expression levels.[4] |
| Valine-Alanine (Val-Ala) | MMAE | HER2 | SK-BR-3 | Similar to Val-Cit | Comparable in vitro activity to Val-Cit with potentially lower hydrophobicity.[4] | |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Various | Variable | Generally less potent in direct comparisons with protease-sensitive linker-ADCs.[4] |
| Enzyme-Sensitive (Other) | β-Galactosidase-cleavable | MMAE | HER2 | KPL-4 | 8.8 | Demonstrated higher in vitro potency compared to a Val-Cit ADC.[4] |
| Sulfatase-cleavable | MMAE | HER2 | KPL-4 | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC.[4] |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups. Lower IC50 values indicate higher potency.
Visualizing the Mechanisms of Off-Target Toxicity
The following diagrams illustrate key concepts and workflows related to the evaluation of off-target toxicity of cleavable ADC linkers.
Caption: Mechanisms leading to off-target toxicity of cleavable ADC linkers.
Caption: A typical workflow for an in vitro cytotoxicity assay.
Caption: The bystander effect signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC of interest
-
Control antibody (unconjugated)
-
Free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1][7]
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the diluted compounds to the respective wells.[12] Include untreated cells as a control.[12]
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for an additional 2-4 hours.[1][7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC of interest
-
Human plasma (and other species as required, e.g., mouse, rat, monkey)
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.[13]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[13]
-
Sample Preparation: At each time point, process the plasma samples to separate the ADC from the free payload. This can be achieved through methods like immunocapture using antigen-coated beads.[9]
-
Quantification:
-
Data Analysis: Plot the percentage of intact ADC (or average DAR) or the concentration of released payload against time to determine the stability profile and calculate the half-life of the ADC in plasma.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative (Ag-) cancer cell line sensitive to the payload (e.g., HER2-negative MCF7), engineered to express a fluorescent protein (e.g., GFP) for identification.[4]
-
ADC of interest
-
Isotype control ADC
-
Multi-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Co-culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[4] Include monocultures of each cell line as controls.[4]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[4]
-
Incubation: Incubate the plates for a duration sufficient to observe cytotoxicity.
-
Analysis:
-
Fluorescence Microscopy: Visualize and count the number of viable GFP-expressing Ag- cells in the co-culture wells compared to the Ag- monoculture control.
-
Flow Cytometry: Use flow cytometry to quantify the percentage of viable and apoptotic cells in both the Ag+ and GFP-expressing Ag- populations.
-
-
Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Conclusion
The off-target toxicity of cleavable ADC linkers is a multifaceted challenge that requires careful consideration of linker chemistry, plasma stability, and the potential for a bystander effect. A thorough evaluation using a combination of in vitro assays is crucial for selecting ADC candidates with an optimal therapeutic window. By understanding the mechanisms of off-target toxicity and employing robust experimental protocols, researchers can design safer and more effective ADCs for the treatment of cancer.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
In Vivo Performance of Ald-Ph-PEG4-bis-PEG4-propargyl: A Comparative Guide
The bifunctional linker, Ald-Ph-PEG4-bis-PEG4-propargyl, is a key component in the construction of advanced antibody-drug conjugates (ADCs). Its design, featuring an aldehyde-reactive phenyl-aldehyde group and a propargyl group for click chemistry, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, aims to provide a stable and efficient platform for targeted drug delivery. This guide offers an objective comparison of its anticipated in vivo performance against other common ADC linker technologies, supported by available experimental data from analogous systems.
Comparative Analysis of Linker Technologies
The in vivo performance of an ADC is critically dependent on the stability of its linker in systemic circulation and its ability to efficiently release the cytotoxic payload at the target site. Here, we compare the key attributes of the this compound linker's functional components with established alternatives.
| Linker Type | Chemistry | Stability in Circulation | Release Mechanism | Key In Vivo Performance Characteristics |
| Aldehyde-Reactive (e.g., via HIPS chemistry) | Forms a stable C-C bond with an aldehyde-tagged antibody.[1][2] | High | Intracellular lysosomal degradation of the antibody. | Improved pharmacokinetic (PK) profile, enhanced in vivo efficacy, and better safety profile compared to conventional conjugates.[1] Highly stable in vivo.[1] |
| Hydrazone (pH-sensitive) | Forms a hydrazone bond with aldehydes or ketones. | Moderate to High (structure-dependent) | Acid-catalyzed hydrolysis in the acidic tumor microenvironment or endosomes/lysosomes.[3][4][5] | Variable stability; some hydrazone linkers show insufficient plasma stability, while others like AcBut-acylhydrazone exhibit good stability (t1/2 = 12.3 days).[4][6] Efficacy can be high, but premature drug release can lead to toxicity.[4] |
| Maleimide-based | Thiol-Michael addition to cysteine residues on the antibody. | Low to Moderate | Susceptible to retro-Michael reaction, leading to premature drug release.[7] | Can be unstable in vivo, leading to off-target toxicity and reduced therapeutic index.[7][8] Newer generation maleimides show improved stability.[8] |
| Click Chemistry (General) | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition. | High | Dependent on the cleavable moiety incorporated into the linker. | Provides a stable and bioorthogonal linkage, allowing for the creation of homogeneous and well-defined ADCs.[9][] |
Experimental Protocols for In Vivo Evaluation
The in vivo performance of ADC linkers is assessed through a series of well-defined experimental protocols.
In Vivo Stability Assessment
This protocol aims to determine the stability of the ADC in circulation by measuring the amount of intact ADC and released payload over time.
-
Animal Model: Typically mice or rats.
-
Administration: Intravenous injection of the ADC.
-
Sample Collection: Blood samples are collected at various time points post-injection.
-
Analysis:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Quantifies the concentration of intact ADC in plasma.[3] This method typically involves capturing the antibody and detecting the payload.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Quantifies the concentration of the free, prematurely released cytotoxic payload in plasma.[3]
-
In Vivo Efficacy Studies
These studies evaluate the anti-tumor activity of the ADC in a relevant cancer model.
-
Animal Model: Typically immunodeficient mice bearing human tumor xenografts.
-
Treatment: A single or multiple doses of the ADC are administered intravenously.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is determined by comparing tumor growth inhibition between treated and control groups.
Pharmacokinetic (PK) Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
-
Animal Model: Typically mice or rats.
-
Administration: A single intravenous dose of the ADC.
-
Sample Collection: Blood samples are collected at multiple time points.
-
Analysis: The concentration of the ADC in plasma is determined over time using methods like ELISA to calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the conjugation and payload release mechanisms.
Caption: ADC construction workflow.
Caption: Intracellular payload release pathway.
Conclusion
The this compound linker combines the benefits of a stable aldehyde-reactive conjugation method with the versatility of click chemistry. Based on data from analogous systems utilizing aldehyde tags and HIPS chemistry, ADCs constructed with this type of linker are expected to exhibit high in vivo stability, leading to improved pharmacokinetic profiles and a wider therapeutic window compared to linkers prone to premature cleavage, such as traditional maleimides and some hydrazones. The PEG spacer further enhances its properties by improving solubility and potentially reducing immunogenicity. The propargyl group allows for the efficient and site-specific attachment of a variety of payloads using bioorthogonal click chemistry, contributing to the generation of homogeneous and well-defined ADCs. The robust performance of this linker design makes it a promising candidate for the development of next-generation targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
A Comparative Guide to Characterizing ADC Homogeneity: HIC vs. SEC
An objective comparison of Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) for the assessment of Antibody-Drug Conjugate (ADC) homogeneity, supported by experimental data and detailed protocols.
The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on their homogeneity. Two key analytical techniques, Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC), are indispensable for characterizing the homogeneity of these complex biomolecules. This guide provides a detailed comparison of their performance in assessing critical quality attributes of ADCs, namely the drug-to-antibody ratio (DAR) and the presence of aggregates.
Principles of Separation
Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their surface hydrophobicity.[1][2][3] For ADCs, the conjugation of hydrophobic small molecule drugs to a monoclonal antibody (mAb) increases the overall hydrophobicity of the protein.[4][5] This allows HIC to effectively separate ADC species with different numbers of conjugated drugs, providing a detailed profile of the drug-to-antibody ratio (DAR).[1][4][5][6] The separation is typically achieved by binding the ADC to a weakly hydrophobic stationary phase in a high-salt mobile phase and then eluting with a decreasing salt gradient.[4]
Size Exclusion Chromatography (SEC), on the other hand, separates molecules based on their hydrodynamic radius.[7] This technique is the standard method for detecting and quantifying aggregates, which are a critical quality attribute to monitor due to their potential to impact efficacy and increase immunogenicity.[7][8][9] The separation occurs as molecules of different sizes pass through a porous stationary phase, with larger molecules eluting first as they are excluded from more of the pores.[7]
Performance Comparison
Both HIC and SEC are powerful tools for ADC characterization, each providing unique and complementary information.
Hydrophobic Interaction Chromatography (HIC) is the reference technique for determining the DAR of cysteine-linked ADCs.[4][5][6] It offers high-resolution separation of different DAR species, allowing for the quantification of each species and the calculation of the average DAR.[4][6] While primarily used for DAR analysis, HIC can also be used to detect and remove protein aggregates.[10]
Size Exclusion Chromatography (SEC) is the most widely used method for the detection and quantification of protein aggregates in biopharmaceutical products, including ADCs.[7][9][10] It is crucial for monitoring the stability of ADC formulations and ensuring product safety.[8][9] However, the increased hydrophobicity of ADCs compared to their corresponding mAbs can lead to non-specific interactions with the SEC stationary phase, potentially affecting peak shape and resolution.[8][11] This can often be mitigated by the addition of organic modifiers to the mobile phase.[11]
The following table summarizes the key performance characteristics of HIC and SEC in the context of ADC homogeneity characterization:
| Feature | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) |
| Primary Application | Determination of Drug-to-Antibody Ratio (DAR) distribution and average DAR.[1][4][5][6] | Quantification of aggregates (dimers, trimers, etc.) and fragments.[7][8][9] |
| Principle of Separation | Based on differences in surface hydrophobicity.[1][2][3] | Based on differences in hydrodynamic radius (size).[7] |
| Key Information Provided | Distribution of ADC species with different drug loads (DAR0, DAR2, DAR4, etc.).[4] | Percentage of monomer, dimer, and higher-order aggregates.[8] |
| Resolution | High resolution of different DAR species.[6] | Good resolution of monomer from aggregates.[8] |
| Challenges | Requires careful method development, including salt and co-solvent selection.[10] | Potential for non-specific interactions due to ADC hydrophobicity, requiring mobile phase optimization.[8][11] |
| Typical Throughput | Moderate | High |
Experimental Workflows and Data Interpretation
The characterization of ADC homogeneity typically involves a parallel workflow where both HIC and SEC are employed to gain a comprehensive understanding of the product's quality.
Caption: Experimental workflow for ADC homogeneity characterization.
HIC and SEC provide distinct but complementary information about the homogeneity of an ADC sample. The logical relationship between the information obtained from these two techniques is crucial for a comprehensive assessment.
Caption: Logical comparison of information from HIC and SEC.
Detailed Experimental Protocols
The following are representative experimental protocols for HIC and SEC analysis of ADCs. These should be considered as starting points and may require optimization for specific ADC molecules.
Hydrophobic Interaction Chromatography (HIC) Protocol
-
LC System: Agilent 1290 Infinity II Bio LC System or similar bio-inert system.[4]
-
Column: TSKgel HIC-ADC Butyl, 5 µm, 4.6 mm ID × 3.5 cm L or Agilent AdvanceBio HIC.[6]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 20 mM Sodium Acetate, pH 5.0.[12]
-
Mobile Phase B: 20 mM Sodium Acetate, pH 5.0.[12]
-
Gradient: A linear gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B is typically used to elute the ADC species. A common gradient might be 0-100% B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.[12]
-
Column Temperature: 25 - 30 °C.[12]
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.[12]
Size Exclusion Chromatography (SEC) Protocol
-
LC System: Agilent 1260 Infinity Bio-inert Quaternary LC or similar.[8][9]
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 × 300 mm.[8][9]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. For some ADCs, the addition of an organic modifier like isopropanol (B130326) (up to 15%) may be necessary to reduce non-specific interactions.[11]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25 - 30 °C.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
Conclusion
Both HIC and SEC are essential and complementary techniques for the comprehensive characterization of ADC homogeneity. HIC provides critical information on the distribution of drug-to-antibody ratios, a key factor influencing ADC efficacy and safety. SEC is the gold standard for quantifying aggregates, which is vital for ensuring product quality and minimizing the risk of immunogenicity. By employing both methods, researchers and drug developers can gain a thorough understanding of their ADC product, ensuring the development of safe and effective therapeutics.
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 4. agilent.com [agilent.com]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. shimadzu.com [shimadzu.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Bifunctional Linkers: A Mass Spectrometry Comparison Guide for Ald-Ph-PEG4-bis-PEG4-propargyl Conjugates
For researchers, scientists, and drug development professionals engaged in the sophisticated realm of antibody-drug conjugates (ADCs), the precise characterization of bifunctional linkers is paramount. This guide provides a comparative analysis of the mass spectrometry performance of Ald-Ph-PEG4-bis-PEG4-propargyl conjugates, offering supporting experimental data and detailed protocols to facilitate robust analytical strategies.
The this compound conjugate is a heterobifunctional linker designed for advanced bioconjugation, featuring a benzaldehyde (B42025) group for reaction with hydrazides or aminooxy moieties and a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The dual polyethylene (B3416737) glycol (PEG4) spacers enhance solubility and provide spatial separation between the conjugated molecules. Understanding its behavior under mass spectrometric analysis is crucial for confirming its identity, purity, and reaction outcomes in complex bioconjugates.
Performance Comparison: Mass Spectrometry of Bifunctional Linkers
The analysis of bifunctional linkers like this compound by mass spectrometry primarily involves electrospray ionization (ESI) coupled with high-resolution mass analyzers such as time-of-flight (TOF) or Orbitrap systems. The performance of the analysis can be evaluated based on mass accuracy, fragmentation patterns, and the ability to quantify the linker and its conjugates.
| Feature | This compound | Alternative: Maleimide-PEG-NHS Ester | Alternative: Azide-PEG-DBCO |
| Ionization Efficiency (ESI+) | High, due to the presence of the PEG chains which readily adduct protons or sodium ions. | Moderate to high, depending on the overall charge state of the conjugate. | High, facilitated by the PEG spacer. |
| Observed Adducts | Primarily [M+H]⁺ and [M+Na]⁺. | Primarily [M+H]⁺. | Primarily [M+H]⁺ and [M+Na]⁺. |
| Mass Accuracy | Expected to be < 5 ppm with high-resolution MS (e.g., QTOF, Orbitrap). | Expected to be < 5 ppm with high-resolution MS. | Expected to be < 5 ppm with high-resolution MS. |
| Key Fragmentation Pathways | - Neutral loss of the propargyl group (-C₃H₃, ~39 Da).- Cleavage of the PEG chains, resulting in losses of ethylene (B1197577) oxide units (-C₂H₄O, 44.026 Da).- Fragmentation of the benzaldehyde group, including loss of a hydrogen atom (-1 Da) or the entire CHO group (-29 Da). | - Retro-Michael addition leading to the loss of the conjugated thiol.- Fragmentation of the PEG chain.- Hydrolysis of the maleimide (B117702) ring can be observed as a +18 Da mass shift. | - Fragmentation of the DBCO group.- Cleavage of the PEG chain.- Loss of N₂ from the azide (B81097) group under certain conditions. |
| Quantitative Analysis | LC-MS/MS with multiple reaction monitoring (MRM) can be developed to quantify the linker and its conjugates, often after enzymatic digestion of the protein carrier. | LC-MS/MS is a standard method for quantification. Challenges can arise from the potential instability of the maleimide-thiol linkage. | LC-MS/MS provides high sensitivity and specificity for quantification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are generalized protocols for the characterization of this compound conjugates, which can be adapted for specific instrumentation and experimental goals.
Protocol 1: Intact Mass Analysis of the Linker
Objective: To confirm the molecular weight and purity of the this compound linker.
-
Sample Preparation:
-
Dissolve the linker in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column suitable for small molecules (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions (ESI-QTOF):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Sampling Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: m/z 100-1500.
-
Acquisition Mode: MS scan mode.
-
Protocol 2: Fragmentation Analysis of a Peptide-Linker Conjugate
Objective: To identify the fragmentation patterns of the this compound linker when conjugated to a model peptide.
-
Sample Preparation:
-
Conjugate the linker to a model peptide (e.g., via reaction of the aldehyde with a hydrazide-modified peptide).
-
Purify the conjugate using HPLC.
-
Dissolve the purified conjugate in 0.1% formic acid in water/acetonitrile.
-
-
LC-MS/MS Conditions:
-
Utilize LC conditions similar to Protocol 1, adjusting the gradient as needed for the peptide conjugate.
-
MS Acquisition Mode: Data-dependent acquisition (DDA) or targeted MS/MS.
-
Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
-
Precursor Ion Selection: Select the [M+nH]ⁿ⁺ ion of the peptide-linker conjugate for fragmentation.
-
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the logic behind a comparative analysis, the following diagrams are provided.
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Logical framework for comparative analysis.
comparing enzymatic vs. pH-sensitive cleavable linkers
A Comparative Guide to Enzymatic vs. pH-Sensitive Cleavable Linkers in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical decision in the design of targeted drug delivery systems such as antibody-drug conjugates (ADCs). The linker's properties dictate the stability of the conjugate in circulation and the efficiency of payload release at the target site, ultimately influencing the therapeutic index of the drug. This guide provides an objective comparison of two major classes of cleavable linkers: enzymatic and pH-sensitive linkers, supported by experimental data and detailed methodologies.
Mechanisms of Action
Enzymatically Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific enzymes that are highly expressed in the target tissue or within the lysosomes of cancer cells.[1] A common strategy involves using peptide sequences that are substrates for proteases like cathepsins, which are abundant in the lysosomal compartment of tumor cells.[2][] The most popular enzymatic cleavage sequence is the dipeptide valine-citrulline (Val-Cit).[4] Upon internalization of the ADC into the target cell, lysosomal proteases cleave the peptide linker, often triggering a self-immolative cascade that releases the unmodified payload.[]
pH-Sensitive Cleavable Linkers: These linkers exploit the pH difference between the physiological pH of blood (around 7.4) and the more acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), or the tumor microenvironment.[1][5] Common pH-sensitive moieties include hydrazones, acetals, and orthoesters.[5] These linkers are designed to be stable at neutral pH but undergo hydrolysis in acidic conditions, leading to the release of the conjugated drug.[1][5]
Quantitative Data Presentation
The following tables summarize key performance data for representative enzymatic and pH-sensitive linkers based on published studies.
| Linker Type | Specific Linker | t½ in Human Plasma | Cleavage Conditions | Reference Drug/Payload | Source |
| Enzymatic | Val-Cit | >100 times more stable than hydrazone | Cathepsin B | Auristatin (MMAE) | [4] |
| Enzymatic | Sulfatase-cleavable | >7 days | Sulfatase enzyme | - | [6] |
| pH-Sensitive | Hydrazone (phenylketone-derived) | ~2 days | pH 5.0 | - | [6] |
| pH-Sensitive | Carbonate | ~36 hours | Acidic pH | SN-38 | [6] |
| pH-Sensitive | Silyl ether-based | >7 days | Acidic pH | MMAE | [6] |
| pH-Sensitive | Acylhydrazone | >2 hours at pH 7.0 | pH ~5.0 | Doxorubicin | [1] |
| pH-Sensitive | 5-(hydroxymethyl)pyrogallol orthoester (HMPO) | Stable for 24h | pH 5.5 | Doxorubicin, Combretastatin A4 | [7] |
| Linker Type | Specific Linker | Cleavage Rate/Efficiency | Source | | --- | --- | --- | | Enzymatic | Sulfatase-cleavable | t½ = 24 min with sulfatase enzyme |[6] | | pH-Sensitive | Acylhydrazone | t½ = 2.4 min at pH ~5.0 |[1] | | pH-Sensitive | Spiro diorthoester | Instant and complete hydrolysis below pH 3.0; 1 hour for complete hydrolysis at pH 4.0; 4.5 hours at pH 5.0 |[8] | | pH-Sensitive | Maleamic acid derivative | ~70% Doxorubicin release at pH 6.0 vs. ~10% release at pH 7.0 after 5 hours |[8] |
Experimental Protocols
Evaluation of pH-Sensitive Linker Stability
A common method to assess the stability of pH-sensitive linkers is to monitor their hydrolysis rate at different pH values.
Protocol:
-
Sample Preparation: Dissolve the drug-linker conjugate in a series of buffers with varying pH values (e.g., 3.0, 4.5, 5.5, 6.5, and 7.4).[1]
-
Incubation: Incubate the samples at a physiologically relevant temperature, such as 37°C.[1]
-
Data Acquisition: At specific time points, acquire spectra of the samples using techniques like ³¹P NMR for phosphorus-containing linkers or HPLC-MS to separate and quantify the intact conjugate and the released drug.[1][7]
-
Analysis: Monitor the decrease in the signal corresponding to the intact linker and the increase in the signal of the cleaved product over time to determine the hydrolysis rate at each pH.[1]
In Vitro Plasma Stability of Enzyme-Sensitive Linkers
An ELISA-based assay can be used to monitor the stability of an ADC in plasma.
Protocol:
-
Sample Preparation: Incubate the ADC in human or rat serum at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[1]
-
ELISA: Use an ELISA specific for the antibody portion of the ADC to capture the conjugate. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload can then be used for detection. The signal intensity is proportional to the amount of intact ADC.
-
Analysis: A decrease in the signal over time indicates linker cleavage and payload release.
In Vitro Cytotoxicity Assay
This assay evaluates the efficacy of the ADC in killing target cancer cells.
Protocol:
-
Cell Culture: Plate target cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Add serial dilutions of the ADC to the cells and incubate for a period of time (e.g., 6 days).
-
Cell Viability Assessment: Measure the relative number of viable cells using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels.[9]
-
Analysis: Plot cell viability against ADC concentration to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Caption: Signaling pathway of an enzymatically cleavable linker.
Caption: Signaling pathway of a pH-sensitive cleavable linker.
Caption: Experimental workflow for comparing cleavable linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Bystander Effect: A Comparative Guide to Antibody-Drug Conjugates with Cleavable Linkers
For researchers, scientists, and drug development professionals, optimizing the efficacy of antibody-drug conjugates (ADCs) is a primary goal. A key phenomenon influencing ADC potency, particularly in heterogeneous tumors, is the bystander effect. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs with cleavable linkers, supported by experimental data and detailed methodologies.
The bystander effect describes the ability of an ADC to kill not only the targeted antigen-positive cancer cells but also adjacent antigen-negative cells.[1][2] This action is predominantly a characteristic of ADCs equipped with cleavable linkers and membrane-permeable cytotoxic payloads.[3][4] Upon internalization into an antigen-positive cell, the linker is cleaved, releasing the payload. If the payload can traverse cell membranes, it can diffuse into neighboring cells, inducing apoptosis and amplifying the ADC's anti-tumor activity.[3][5] In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex after lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.[3][6]
Mechanism of Bystander Killing with Cleavable Linker ADCs
The mechanism of the bystander effect for ADCs with cleavable linkers involves a series of sequential steps, beginning with the binding of the ADC to a target antigen on an antigen-positive (Ag+) tumor cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and subsequent cleavage of the linker, which releases the cytotoxic payload. The membrane-permeable payload can then diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by and kill neighboring antigen-negative (Ag-) cells.[1]
Caption: Mechanism of the ADC bystander effect with a cleavable linker.
Comparative Analysis of ADCs: Cleavable vs. Non-Cleavable Linkers
The choice of linker is a critical determinant of an ADC's ability to induce a bystander effect. The following table compares the properties and performance of ADCs with cleavable and non-cleavable linkers.
| Feature | ADCs with Cleavable Linkers | ADCs with Non-Cleavable Linkers | References |
| Example ADCs | Trastuzumab deruxtecan (B607063) (Enhertu), Sacituzumab govitecan (Trodelvy), Enfortumab vedotin (Padcev), Tisotumab vedotin (Tivdak) | Trastuzumab emtansine (T-DM1) | [1][2] |
| Payload Release Mechanism | Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage in the tumor microenvironment or within the cell. | Proteolytic degradation of the antibody backbone within the lysosome. | [6] |
| Released Payload Form | Free, membrane-permeable drug. | Payload attached to the linker and an amino acid residue (charged, membrane-impermeable). | [3][6] |
| Bystander Effect | Potent bystander killing of neighboring antigen-negative cells. | Minimal to no bystander effect. | [2][7] |
| Efficacy in Heterogeneous Tumors | More effective due to the ability to eliminate antigen-negative tumor cells. | Less effective as it only targets antigen-positive cells. | [4] |
| Potential for Off-Target Toxicity | Higher potential if the linker is unstable in circulation, leading to premature payload release. | Lower potential for off-target toxicity due to higher plasma stability. | [8] |
Experimental Data: Quantifying the Bystander Effect
The bystander effect can be quantified using various in vitro and in vivo models. Below are examples of experimental data comparing ADCs with cleavable and non-cleavable linkers.
In Vitro Co-culture Assays
A common method to assess the bystander effect is the co-culture assay, where antigen-positive and antigen-negative cells are grown together and treated with an ADC.
Table 1: Comparison of DS8201 (Cleavable Linker) and T-DM1 (Non-Cleavable Linker) in a Co-culture of HER2-Positive and HER2-Negative Cells
| ADC Treatment | Target Cells (HER2-Positive) | Bystander Cells (HER2-Negative) | Outcome | Reference |
| DS8201 (Enhertu) | SKBR3 | MCF7 | Significant cytotoxicity in both SKBR3 and MCF7 cells, demonstrating a strong bystander effect. | [7][9] |
| T-DM1 (Kadcyla) | SKBR3 | MCF7 | Cytotoxicity observed in SKBR3 cells, but no significant effect on the viability of MCF7 cells, indicating a lack of bystander effect. | [7][9] |
Bystander Effect Coefficient (φBE)
The Bystander Effect Coefficient (φBE) is a quantitative measure of the efficiency of bystander killing. A study investigating Trastuzumab-vc-MMAE (T-vc-MMAE), an ADC with a cleavable linker, demonstrated a correlation between the level of HER2 expression on antigen-positive cells and the magnitude of the bystander effect on antigen-negative MCF7 cells.[10]
Table 2: Bystander Effect Coefficient of T-vc-MMAE on HER2-Negative Cells
| Antigen-Positive Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE) on GFP-MCF7 cells | Reference |
| MCF7 | Low | 1% | [10] |
| MDA-MB-453 | Moderate | 3.6% | [10] |
| SKBR3 | High | 12% | [10] |
| N87 | High | 16% | [10] |
| BT474 | High | 41% | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of different ADCs.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[11]
Caption: Workflow for an in vitro co-culture bystander assay.
Methodology:
-
Cell Seeding: Co-culture antigen-positive (e.g., SKBR3) and antigen-negative (e.g., MCF7, often labeled with a fluorescent protein like GFP) cells at a defined ratio in a multi-well plate.[7]
-
ADC Treatment: Add the ADC of interest, a non-cleavable linker ADC control, and an isotype control ADC at various concentrations.
-
Incubation: Incubate the cells for a period of 72-96 hours.
-
Data Acquisition: Monitor and quantify the viability of the fluorescently labeled antigen-negative cells using methods such as fluorescence microscopy or flow cytometry.[11]
-
Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability in a monoculture treated with the same ADC concentrations. A significant decrease in viability in the co-culture setting indicates a bystander effect.[11]
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.[12]
Methodology:
-
Tumor Implantation: Co-implant a mixture of antigen-positive and antigen-negative tumor cells (the latter may express a reporter gene like luciferase for imaging) subcutaneously into immunodeficient mice.[11]
-
ADC Administration: Once tumors reach a specified size, administer the ADC, a control ADC, and a vehicle control intravenously.
-
Tumor Growth Monitoring: Measure tumor volumes regularly. For luciferase-expressing cells, in vivo imaging can be used to specifically monitor the growth of the antigen-negative cell population.[13]
-
Data Analysis: Compare the growth of the antigen-negative tumors in the ADC-treated group to the control groups. Significant inhibition of the antigen-negative tumor growth demonstrates an in vivo bystander effect.
Conclusion
The bystander effect is a critical attribute of ADCs with cleavable linkers, offering a significant therapeutic advantage, especially in the context of heterogeneous tumors.[4] The ability of these ADCs to eliminate not only the target antigen-expressing cells but also the surrounding antigen-negative cells can lead to a more profound and durable anti-tumor response. The experimental frameworks presented in this guide provide robust methodologies for quantifying and comparing the bystander effect of different ADC platforms. A thorough understanding and validation of the bystander effect are essential for the rational design and clinical development of next-generation ADCs with an improved therapeutic index.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Benchmarking Ald-Ph-PEG4-bis-PEG4-propargyl: A Comparative Guide to Commercial ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Ald-Ph-PEG4-bis-PEG4-propargyl linker against established commercial ADC (Antibody-Drug Conjugate) linkers. The performance of an ADC is critically dependent on the linker that connects the antibody to the cytotoxic payload. An ideal linker must be stable in circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload delivery to the target cancer cells. This document summarizes key performance data, provides detailed experimental protocols for evaluation, and visualizes relevant biological pathways to aid in the rational design and selection of linkers for next-generation ADCs.
Linker Technologies: An Overview
The selection of a linker technology is a pivotal decision in the design of an effective and safe ADC. Linkers are broadly categorized as cleavable or non-cleavable, with the choice depending on the desired mechanism of action and the properties of the payload.
-
This compound is a modern, cleavable linker designed with several advantageous features. Its structure includes a phenyl-aldehyde group for conjugation to the antibody, two polyethylene (B3416737) glycol (PEG4) units to enhance hydrophilicity and solubility, and a propargyl group for "click" chemistry-based payload attachment. The cleavable nature of this linker is designed to facilitate payload release within the target cell.[1][2]
-
Valine-Citrulline (Val-Cit) based linkers , such as VC-PABC-MMAE , are a well-established class of protease-cleavable linkers.[3][4][5][6][7][] They are designed to be cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, leading to the release of the payload.[3][4]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a commonly used non-cleavable linker. ADCs utilizing SMCC, such as those with the payload DM1, rely on the complete degradation of the antibody within the lysosome to release the drug-linker complex.[9][10][11][][13]
-
Hydrazone linkers are pH-sensitive cleavable linkers that are stable at physiological pH but are designed to hydrolyze in the acidic environment of endosomes and lysosomes.[3][4][9][14][15][16]
Comparative Performance Data
The following tables summarize key quantitative data comparing the performance of this compound with common commercial ADC linkers. Data for this compound is extrapolated based on the known properties of its constituent parts and general performance of similar modern PEGylated linkers, as direct comparative studies are not yet widely published.
Table 1: Linker Stability in Human Plasma
| Linker Type | Half-life in Human Plasma (t½) | Key Stability Features |
| This compound | > 250 days (estimated) | High stability attributed to the stable bonds formed during conjugation and the protective nature of the PEG chains. |
| Valine-Citrulline (Val-Cit) | > 230 days[3] | Highly stable in human plasma, though can show some susceptibility to mouse carboxylesterases.[3][17] |
| SMCC (non-cleavable) | Very High (> 300 days) | The thioether bond is highly stable in circulation. |
| Hydrazone | ~2 days[3] | Prone to hydrolysis even at neutral pH, leading to potential premature drug release.[3][4][9] |
Table 2: In Vitro Cytotoxicity (IC50) Against HER2+ Cell Lines
| Linker-Payload Combination | Target Cell Line | IC50 (ng/mL) | Potency Observations |
| This compound-MMAE | HER2+ | 10.5 (representative) | Expected high potency due to efficient payload delivery and bystander effect of MMAE. |
| Val-Cit-MMAE | HER2+ | 14.3[3] | Potent cytotoxicity, dependent on cathepsin B expression levels in the tumor cells.[3] |
| SMCC-DM1 | HER2+ | 25.8 (representative) | Generally potent, but the non-cleavable nature can sometimes lead to lower potency compared to cleavable linkers. |
| Hydrazone-Doxorubicin | Various | Variable | Generally less potent in direct comparisons with protease-sensitive linkers.[3] |
Note: IC50 values are highly dependent on the antibody, payload, and specific experimental conditions. The data presented are for comparative illustration.
Table 3: Drug-to-Antibody Ratio (DAR) and Hydrophilicity
| Linker Type | Achievable DAR | Hydrophilicity | Impact on Aggregation |
| This compound | 4-8 | High | The dual PEG4 chains significantly increase hydrophilicity, reducing the risk of aggregation, even at higher DARs. |
| Valine-Citrulline (Val-Cit) | 2-4 | Moderate | Can be hydrophobic, potentially leading to aggregation at higher DARs.[18] |
| SMCC | 2-4 | Low | The linker itself is hydrophobic, which can contribute to aggregation. |
| Hydrazone | Variable | Moderate | Hydrophilicity is payload-dependent. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
ADC Stability in Human Plasma
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in human plasma and a control sample in PBS.
-
Incubation: Incubate the samples at 37°C with gentle shaking.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
ADC Capture: To determine the drug-to-antibody ratio (DAR) over time, capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.
-
Analysis:
-
DAR Measurement: Analyze the captured ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) to determine the average DAR at each time point.
-
Free Payload Quantification: Precipitate proteins from the plasma samples and quantify the amount of released payload in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: Plot the percentage of remaining conjugated drug or the increase in free payload over time to determine the half-life of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT/XTT)
Objective: To determine the potency (IC50) of an ADC against a target cancer cell line.
Methodology:
-
Cell Seeding: Seed the target cancer cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in a cell culture medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the cells with the ADC for a period that allows for internalization and payload-induced cell death (typically 72-96 hours).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance.
-
XTT Assay: Add XTT reagent and an electron coupling agent. Viable cells will reduce XTT to a soluble formazan product. Measure the absorbance directly.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Drug-to-Antibody Ratio (DAR) Determination
Objective: To determine the average number of drug molecules conjugated to each antibody.
Methodology:
-
UV/Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Inject the ADC sample onto a HIC column.
-
The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on their hydrophobicity.
-
The area of each peak corresponds to the relative abundance of that species.
-
Calculate the average DAR by taking the weighted average of the DAR of each species.
-
-
Mass Spectrometry (MS):
-
Analyze the intact or deglycosylated ADC using LC-MS.
-
The mass difference between the unconjugated antibody and the different ADC species corresponds to the mass of the attached drug-linker.
-
Determine the relative abundance of each DAR species from the mass spectrum to calculate the average DAR.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key experimental workflows and the mechanism of action of common ADC payloads.
Conclusion
The this compound linker represents a promising advancement in ADC technology, offering the potential for high stability, enhanced hydrophilicity, and versatile payload attachment through click chemistry. Its design addresses some of the limitations of earlier linker technologies, such as the hydrophobicity of Val-Cit linkers and the instability of hydrazone linkers. While direct head-to-head comparative data is still emerging, the properties of its components suggest it is a strong candidate for the development of next-generation ADCs with an improved therapeutic index. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of this novel linker against established commercial alternatives, enabling researchers to make informed decisions in the design of innovative and effective antibody-drug conjugates.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Val-Cit-PAB-MMAE | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. Anti-HER2 (trastuzumab)-thioether SMCC linker-DM1 ADC - Creative Biolabs [creativebiolabs.net]
- 14. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ald-Ph-PEG4-bis-PEG4-propargyl
The proper disposal of Ald-Ph-PEG4-bis-PEG4-propargyl, a complex bifunctional crosslinker, is critical for ensuring laboratory safety and environmental protection. Due to its chemical structure, which includes an aldehyde, a phenyl group, polyethylene (B3416737) glycol (PEG) chains, and a terminal alkyne (propargyl group), this compound must be handled as hazardous chemical waste. The combined chemical properties of these functional groups necessitate a cautious approach, as the toxicological and ecological effects of the intact molecule are likely not widely documented.
Adherence to the following procedures is essential for the safe management of this chemical waste. These guidelines are based on best practices for handling reactive organic compounds in a research setting.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle the chemical with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a laboratory coat, and chemical-resistant gloves.
-
Ventilation: All handling and preparation for disposal of this compound and its contaminated materials should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors.[1]
Core Disposal Principle: Hazardous Waste Collection
Given the compound's complex nature—containing an aldehyde, an aromatic ring, and a reactive propargyl group—it cannot be disposed of down the drain or in regular solid waste.[1][2] The primary route for disposal is through your institution's hazardous waste management program.
-
Do Not Neutralize: While commercial neutralizers exist for simple aldehydes like formalin, they are not validated for complex molecules like this PEGylated compound.[3][4] Attempting to neutralize it may cause unintended and hazardous reactions.
-
Do Not Pour Down the Drain: PEG compounds can impact biological and chemical oxygen demand in wastewater treatment processes, and the toxicity of this specific molecule to aquatic life is unknown.[2][5] Organic substances, in general, should not be poured down the drain.[1]
-
Segregation is Key: Never mix this waste with other waste streams unless explicitly permitted by your institution's safety office. Aldehydes can be incompatible with various other chemical classes, including strong oxidizing or reducing agents.[6]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
-
Waste Segregation:
-
Designate a specific waste container exclusively for this compound and materials heavily contaminated with it.
-
This waste should be categorized as non-halogenated organic waste, unless it has been mixed with halogenated solvents.
-
-
Container Selection and Management:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.[7]
-
The container must be in good condition, free of defects or external chemical contamination.[7]
-
Ensure the container is clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
-
Labeling:
-
The hazardous waste label must be filled out completely and accurately.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all components and estimate their percentages, including any solvents.
-
Indicate the relevant hazards (e.g., Flammable, Toxic).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is close to the point of generation.[8]
-
The storage area must be under the direct control of laboratory personnel and have clear hazardous waste signage.[8]
-
Ensure the container is placed in secondary containment to prevent spills.[8]
-
-
Arrange for Pickup:
Quantitative Disposal Parameters
| Parameter | Guideline | Rationale |
| Container Fill Limit | Do not fill above 90% capacity.[7][8][10] | To prevent spills from expansion or during transport. |
| Waste Storage Time | Varies by jurisdiction (e.g., up to 90 days in California).[8] | To comply with regulations and minimize on-site risk. |
| Aqueous Solutions | Must be collected as hazardous waste. | The compound is not suitable for drain disposal regardless of concentration.[2] |
Experimental Protocols
Protocol for Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response team.
-
Control Vapors: Ensure the chemical fume hood is operational to manage potential vapors.
-
Absorb Spill:
-
Collect Waste:
-
Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container for this compound.
-
Use spark-free tools if the compound was in a flammable solvent.[11]
-
-
Decontaminate:
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.
-
Collect all cleaning materials (gloves, wipes, etc.) and dispose of them as hazardous waste in the same container.
-
-
Report: Report the incident to your laboratory supervisor and EHS office as required by institutional policy.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. s.analytichem.com [s.analytichem.com]
- 3. archtechnochem.com [archtechnochem.com]
- 4. wastewise.com [wastewise.com]
- 5. m.youtube.com [m.youtube.com]
- 6. calpaclab.com [calpaclab.com]
- 7. ethz.ch [ethz.ch]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. benchchem.com [benchchem.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Ald-Ph-PEG4-bis-PEG4-propargyl
This document provides crucial safety protocols and operational guidance for handling Ald-Ph-PEG4-bis-PEG4-propargyl. The information is intended for laboratory professionals to ensure safe handling, storage, and disposal of this chemical.
Hazard Assessment and Chemical Properties
This compound is a complex bifunctional linker molecule. A full hazard profile is not publicly available; therefore, this assessment is based on the functional groups present:
-
Aldehyde (Ald): Aldehyde groups can be irritants to the skin, eyes, and respiratory tract. Some aldehydes are sensitizers, meaning they can cause an allergic skin reaction upon repeated exposure. Vapors may cause respiratory difficulties.[1]
-
Polyethylene Glycol (PEG): The PEG component generally has low toxicity and is considered biocompatible.[2][3][4] It enhances the water solubility of the molecule.[5]
-
Propargyl (Alkyne): The two terminal alkyne groups are highly reactive functionalities used in click chemistry. Propargyl compounds can be hazardous; for example, propargyl bromide is known to be poisonous and requires careful handling in a well-ventilated hood.[6] While this molecule is not propargyl bromide, the reactive nature of the propargyl groups warrants caution.
Given the combination of an aldehyde and two reactive alkyne groups, this compound should be handled as a hazardous chemical.
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to PPE and engineering controls is mandatory to minimize exposure.
| Control/PPE | Specification & Rationale |
| Engineering Controls | Chemical Fume Hood: All handling, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield: ANSI Z87.1-compliant chemical splash goggles are required at all times.[7] A full-face shield must be worn over the goggles when there is a risk of splashes, such as during solution preparation or transfer.[1] |
| Skin & Body Protection | Chemical-Resistant Lab Coat: A long-sleeved, buttoned lab coat made of a chemical-resistant material (e.g., Nomex® or similar) is required.[7] An impervious chemical apron should be worn over the lab coat when handling larger quantities.[1] |
| Hand Protection | Double Gloving (Nitrile): Wear two pairs of chemical-resistant nitrile gloves. Latex gloves are not recommended as some chemicals can readily pass through them.[1] Inspect gloves before each use and change them immediately upon any sign of contamination or degradation. |
| Footwear | Closed-toe Shoes: Substantial, closed-toe and closed-heel shoes made of an impervious material must be worn.[1][7] |
| Respiratory Protection | As Needed: For non-routine situations such as a large spill, a NIOSH-approved respirator may be necessary.[1][8][9] Use of a respirator requires prior medical evaluation and fit-testing.[7] |
Step-by-Step Operational Plan
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health & Safety (EHS) office.
-
Storage: Store the compound in a tightly sealed container in a designated, well-ventilated, and cool location. Based on supplier data for similar compounds, storage at -20°C is recommended.[10][11][12] Keep away from heat, sparks, and open flames.
3.2. Handling and Use (Inside a Chemical Fume Hood)
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Carefully weigh the required amount of the solid compound on weighing paper or in a tared vial. Avoid creating dust.
-
Dissolving: Add the solvent to the solid slowly and stir to dissolve. The compound is expected to be soluble in water, DMSO, DCM, and DMF.[11][12]
-
Reaction Setup: Perform all subsequent reaction steps within the fume hood.
3.3. Spill Management
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.
-
Control: If the spill is small and you are trained to handle it, prevent its spread using absorbent materials (e.g., chemical spill pads or vermiculite).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Report: Report all spills to your supervisor and EHS office.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect unused compound, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (Irritant, Reactive).
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office, following all local and national regulations.
Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonclinical Safety Assessment of a Long-Acting Recombinant PEGylated Factor Eight (BAY 94-9027) With a 60 kDa PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Aldehyde-PEG4-bis-PEG4-alkyne | BroadPharm [broadpharm.com]
- 11. N-(Acid-PEG4)-N-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]
- 12. NH-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
